Product packaging for Bicyclo[1.1.1]pentan-1-amine(Cat. No.:CAS No. 177287-49-9)

Bicyclo[1.1.1]pentan-1-amine

Cat. No.: B1248080
CAS No.: 177287-49-9
M. Wt: 83.13 g/mol
InChI Key: UZDGSLINNQQTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bicyclo[1.1.1]pentan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C5H9N and its molecular weight is 83.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N B1248080 Bicyclo[1.1.1]pentan-1-amine CAS No. 177287-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[1.1.1]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c6-5-1-4(2-5)3-5/h4H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDGSLINNQQTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bicyclo[1.1.1]pentan-1-amine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Synthesis, and Biological Significance of Bicyclo[1.1.1]pentan-1-amine Hydrochloride for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound hydrochloride has emerged as a critical building block in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a bioisostere for the commonly used phenyl ring, offering a pathway to escape the "flatland" of traditional aromatic scaffolds. This substitution can lead to significant improvements in the physicochemical properties of drug candidates, including enhanced solubility, metabolic stability, and membrane permeability. This technical guide provides a comprehensive overview of the core properties, experimental protocols, and biological relevance of this compound hydrochloride, with a focus on its application in the development of novel therapeutics targeting key signaling pathways.

Physicochemical Properties

This compound hydrochloride is a white to almost white crystalline powder. A summary of its key physicochemical properties is presented in the table below, providing essential data for its application in drug design and development.

PropertyValueReference
Molecular Formula C₅H₁₀ClN[Source]
Molecular Weight 119.59 g/mol [Source]
CAS Number 22287-35-0[Source]
Melting Point 240-261 °C (decomposes)[Source]
pKa 8.2[1]
Predicted XlogP 0.0[Source]
Water Solubility More soluble than its free base form.[2]

Experimental Protocols

Synthesis of this compound Hydrochloride

A scalable synthesis of this compound hydrochloride can be achieved through the hydrogenation of bicyclo[1.1.1]pentan-1-ylhydrazine hydrochloride.

Materials:

  • Bicyclo[1.1.1]pentan-1-ylhydrazine hydrochloride

  • Platinum(IV) oxide (Adams' catalyst)

  • Methanol

  • Hydrogen gas

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a reaction vessel containing a slurry of platinum(IV) oxide in a minimal amount of methanol, add a solution of bicyclo[1.1.1]pentan-1-ylhydrazine hydrochloride in methanol under an inert atmosphere.

  • Pressurize the reaction vessel with hydrogen gas (typically to 3 bar).

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Upon completion of the reaction (monitored by a suitable analytical technique such as TLC or LC-MS), carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the platinum catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound hydrochloride.

  • The crude product can be further purified by recrystallization or trituration with an appropriate solvent system if necessary.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR spectroscopy is a key analytical technique for the structural confirmation of this compound hydrochloride. The spectrum is characterized by a singlet for the six bridgehead methylene protons and a singlet for the bridgehead methine proton.

Gas Chromatography (GC):

General GC Protocol Outline:

  • Derivatization (Optional but Recommended): React the amine with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to form a less polar and more volatile derivative.

  • Column Selection: Utilize a capillary column with a stationary phase suitable for amine analysis, such as a base-deactivated polyethylene glycol (PEG) phase or a mid-polarity phase.

  • Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

  • Temperature Program: Optimize the oven temperature program to achieve good separation of the analyte from any impurities or solvent peaks. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure all components elute.

  • Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.

Biological Significance and Signaling Pathways

The bicyclo[1.1.1]pentane moiety is a proven bioisostere of the phenyl ring, and its incorporation into drug candidates has led to compounds with improved pharmacological profiles. This is particularly evident in its application in γ-secretase inhibitors and quinolone antibacterial agents.

Role in γ-Secretase Inhibition and the Notch Signaling Pathway

γ-Secretase is a multi-subunit protease complex that plays a crucial role in the Notch signaling pathway, a highly conserved pathway involved in cell proliferation, differentiation, and apoptosis.[3][4] Dysregulation of the Notch pathway is implicated in various diseases, including cancer. γ-Secretase is also responsible for the final cleavage of the Amyloid Precursor Protein (APP), leading to the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.

The replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane group in a known γ-secretase inhibitor resulted in a compound with equipotent enzyme inhibition but with significantly improved aqueous solubility and passive permeability.[5][6] This highlights the potential of the bicyclo[1.1.1]pentane scaffold to enhance the drug-like properties of γ-secretase inhibitors.

G γ-Secretase and Notch Signaling Pathway cluster_membrane Cell Membrane Notch_Receptor Notch Receptor S2_Cleavage S2 Cleavage (by ADAM metalloprotease) Notch_Receptor->S2_Cleavage gamma_Secretase γ-Secretase Complex NICD Notch Intracellular Domain (NICD) gamma_Secretase->NICD Releases Ligand Ligand (e.g., Delta/Jagged) Ligand->Notch_Receptor Binding S2_Cleavage->gamma_Secretase Substrate for S3 Cleavage Nucleus Nucleus NICD->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., CSL) NICD->Transcription_Factors Binds to Nucleus->Transcription_Factors Gene_Expression Target Gene Expression (Cell Fate Determination) Transcription_Factors->Gene_Expression Regulates BCP_Inhibitor Bicyclo[1.1.1]pentane- containing Inhibitor BCP_Inhibitor->gamma_Secretase Inhibits

Caption: Inhibition of γ-Secretase by a BCP-containing compound blocks Notch signaling.

Application in Quinolone Antibacterial Agents and DNA Gyrase/Topoisomerase IV Inhibition

Quinolone antibiotics are a class of broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[3][7][8] These enzymes are essential for DNA replication, repair, and recombination in bacteria. By trapping the enzyme-DNA complex in a state where the DNA is cleaved, quinolones induce lethal double-strand breaks in the bacterial chromosome.

The incorporation of a bicyclo[1.1.1]pent-1-yl group at the N-1 position of the quinolone scaffold has been shown to yield compounds with potent antibacterial activity.[9] Notably, one such analog, U-87947E, demonstrated enhanced activity against Gram-positive aerobic bacteria and anaerobic organisms compared to ciprofloxacin.[9] This suggests that the three-dimensional nature of the bicyclo[1.1.1]pentane moiety can be exploited to improve the spectrum and efficacy of this important class of antibiotics.

G Mechanism of Action of Quinolone Antibacterial Agents cluster_bacterium Inside Bacterium BCP_Quinolone Bicyclo[1.1.1]pentane- containing Quinolone Bacterial_Cell Bacterial Cell BCP_Quinolone->Bacterial_Cell Enters Cleaved_Complex Ternary Complex (Quinolone-Enzyme-DNA) BCP_Quinolone->Cleaved_Complex Stabilizes DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Bacterial_Cell->DNA_Gyrase_Topo_IV Supercoiled_DNA Supercoiled DNA DNA_Gyrase_Topo_IV->Supercoiled_DNA Introduces supercoils DNA_Replication_Fork DNA Replication Fork DNA_Gyrase_Topo_IV->DNA_Replication_Fork Relieves torsional strain DNA_Gyrase_Topo_IV->Cleaved_Complex Forms complex with DNA Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase_Topo_IV DS_Breaks Double-Strand Breaks Cleaved_Complex->DS_Breaks Induces Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: BCP-quinolones inhibit DNA gyrase, leading to bacterial cell death.

Drug Discovery Workflow

The use of this compound hydrochloride as a building block is a key strategy in modern drug discovery programs aimed at improving the properties of lead compounds.

G Drug Discovery Workflow Incorporating BCP Moiety Lead_Compound Lead Compound (with Phenyl Ring) Synthesis Chemical Synthesis Lead_Compound->Synthesis BCP_Amine This compound Hydrochloride BCP_Amine->Synthesis BCP_Analog BCP-containing Analog Synthesis->BCP_Analog Physicochemical_Screening Physicochemical Profiling (Solubility, Permeability, logP) BCP_Analog->Physicochemical_Screening In_Vitro_Assays In Vitro Biological Assays (Potency, Selectivity) Physicochemical_Screening->In_Vitro_Assays In_Vivo_Studies In Vivo Animal Studies (Pharmacokinetics, Efficacy) In_Vitro_Assays->In_Vivo_Studies In_Vivo_Studies->Synthesis Iterative Optimization Optimized_Candidate Optimized Drug Candidate In_Vivo_Studies->Optimized_Candidate

Caption: Workflow for developing improved drug candidates using BCP building blocks.

Conclusion

This compound hydrochloride is a valuable and versatile building block for the design and synthesis of novel therapeutic agents. Its ability to serve as a non-classical bioisostere for the phenyl ring provides a powerful tool for medicinal chemists to overcome common liabilities associated with aromatic systems, such as poor solubility and metabolic instability. The successful incorporation of this moiety into potent γ-secretase inhibitors and antibacterial agents demonstrates its broad applicability and potential to deliver drug candidates with superior pharmacological profiles. As synthetic methodologies for bicyclo[1.1.1]pentanes continue to advance, the utilization of this compound hydrochloride in drug discovery is expected to expand, leading to the development of innovative medicines for a wide range of diseases.

References

Physicochemical Properties of Bicyclo[1.1.1]pentan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[1.1.1]pentan-1-amine (BCP-amine) and its derivatives have emerged as crucial building blocks in modern medicinal chemistry. Recognized as a bioisostere for the para-substituted phenyl ring, the bicyclo[1.1.1]pentane scaffold offers a unique three-dimensional structure that can significantly improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols, and illustrates its strategic application in drug design.

Core Physicochemical Properties

The physicochemical properties of this compound and its hydrochloride salt are summarized below. These parameters are critical for assessing its potential impact on the drug-like characteristics of a molecule, such as solubility, permeability, and metabolic stability.

Table 1: Physicochemical Data for this compound and its Hydrochloride Salt
PropertyThis compoundThis compound HydrochlorideReference(s)
Molecular Formula C₅H₉NC₅H₁₀ClN[4]
Molecular Weight 83.13 g/mol 119.59 g/mol [4]
Melting Point (°C) Not explicitly found240 (decomposes)[4]
pKa (of conjugate acid) 8.2 (for a similar non-fluorinated BCP amine)8.2 (for a similar non-fluorinated BCP amine)[5]
Calculated logP (clogP) Not explicitly foundNot explicitly found
Aqueous Solubility Qualitatively highQualitatively high[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are essential for its application in research and development.

Synthesis of this compound Hydrochloride (Scalable Method)

A scalable synthesis of this compound hydrochloride has been reported, often starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid or via the functionalization of [1.1.1]propellane.[6][7] A representative multi-gram scale synthesis is outlined below, adapted from literature procedures involving a Curtius rearrangement.[7]

Workflow for the Synthesis of this compound Hydrochloride

G cluster_0 Synthesis Pathway Start Bicyclo[1.1.1]pentane-1-carboxylic Acid Step1 Activation with Diphenylphosphoryl Azide (DPPA) in tert-Butanol Start->Step1 Curtius Rearrangement Intermediate1 tert-Butyl (bicyclo[1.1.1]pentan-1-yl)carbamate (Boc-BCP-amine) Step1->Intermediate1 Step2 Acidic Deprotection (e.g., HCl in Dioxane) Intermediate1->Step2 Product This compound Hydrochloride Step2->Product

Caption: A generalized workflow for the synthesis of this compound HCl.

Detailed Methodology:

  • Carbamate Formation: To a solution of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid in tert-butanol, triethylamine and diphenylphosphoryl azide (DPPA) are added. The mixture is heated to facilitate the Curtius rearrangement, forming the Boc-protected amine intermediate.[7]

  • Work-up and Isolation: The reaction mixture is cooled and concentrated. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude Boc-protected amine.[7]

  • Deprotection: The crude tert-butyl (bicyclo[1.1.1]pentan-1-yl)carbamate is dissolved in a suitable solvent such as dioxane or methanol, and a solution of hydrochloric acid is added. The reaction is stirred at room temperature until the deprotection is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Final Product Isolation: The solvent is removed under reduced pressure to yield this compound hydrochloride as a solid, which can be further purified by recrystallization if necessary.

Determination of pKa (Potentiometric Titration)

The pKa of an amine is a critical parameter that influences its ionization state at physiological pH, impacting solubility, receptor binding, and cell permeability. Potentiometric titration is a standard and accurate method for its determination.[8]

Methodology:

  • Sample Preparation: A precisely weighed amount of this compound hydrochloride is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.05 M).[9]

  • Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature. The pH of the solution is monitored continuously using a calibrated pH electrode.

  • Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized. For a more rigorous determination, the data can be fitted to the Henderson-Hasselbalch equation.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for experimental logP determination.[8][10][11]

Methodology:

  • Solvent Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[10][11]

  • Partitioning: A known amount of this compound is dissolved in the aqueous buffer. An equal volume of the pre-saturated n-octanol is added, and the biphasic mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.[11][12]

  • Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of the amine in both the aqueous and n-octanol layers is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or LC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Role in Drug Discovery: A Bioisosteric Replacement Strategy

The primary application of this compound in drug discovery is as a bioisostere for the para-substituted phenyl ring. This strategic replacement can lead to significant improvements in a drug candidate's profile.[1][2][3]

Logical Workflow for Bioisosteric Replacement

G cluster_0 Bioisosteric Replacement Workflow Lead Lead Compound with Phenyl Ring Analysis Analyze Physicochemical/Pharmacokinetic Liabilities (e.g., Poor Solubility, High Metabolism) Lead->Analysis Hypothesis Hypothesize BCP-Amine as Bioisostere Analysis->Hypothesis Synthesis Synthesize BCP-Amine Analog Hypothesis->Synthesis Evaluation Evaluate Physicochemical Properties (Solubility, logP, pKa) Synthesis->Evaluation Bioassay Assess Biological Activity and ADME Profile Evaluation->Bioassay Decision Improved Candidate? Bioassay->Decision Optimized Optimized Lead Compound Decision->Optimized Yes Re-evaluate Re-evaluate or Redesign Decision->Re-evaluate No

Caption: A logical workflow illustrating the bioisosteric replacement of a phenyl ring with a BCP-amine moiety.

The replacement of a planar phenyl ring with the three-dimensional BCP scaffold can lead to:

  • Improved Aqueous Solubility: The disruption of crystal lattice packing and the more polar nature of the sp³-rich BCP core can enhance solubility.[1][13]

  • Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism by cytochrome P450 enzymes can lead to a longer half-life and reduced formation of reactive metabolites.

  • Increased Permeability: Despite the increase in sp³ character, the rigid and compact nature of the BCP core can, in some cases, improve passive permeability.[2]

  • Novel Intellectual Property: The structural novelty of BCP-containing analogs can provide a pathway to new chemical entities with distinct patentability.

Conclusion

This compound is a valuable and increasingly utilized building block in drug discovery. Its unique physicochemical properties, particularly when employed as a bioisostere for the phenyl ring, offer a powerful strategy to overcome common liabilities in lead optimization. A thorough understanding of its properties and the experimental protocols for its synthesis and characterization is paramount for its successful application in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Structure and Bonding of Bicyclo[1.1.1]pentan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[1.1.1]pentan-1-amine (BCP-amine) and its derivatives have emerged as crucial motifs in modern medicinal chemistry, primarily serving as bioisosteres for para-substituted phenyl rings. Their rigid, three-dimensional structure offers significant advantages in drug design, including improved metabolic stability, enhanced aqueous solubility, and better membrane permeability compared to their aromatic counterparts. This guide provides a comprehensive overview of the unique structural and bonding characteristics of the BCP-amine core, supported by quantitative data from computational studies. Detailed experimental protocols for its synthesis are also presented, alongside a discussion of its notable reactivity and strain energy.

Introduction

The concept of "escaping from flatland" in drug discovery has driven the exploration of saturated, three-dimensional scaffolds that can replace planar aromatic rings.[1] Bicyclo[1.1.1]pentane (BCP) has garnered substantial interest in this area due to its unique structural properties. The BCP framework is a highly strained, rigid system that acts as a non-classical bioisostere of a benzene ring and a tert-butyl group. The introduction of an amine functionality at one of the bridgehead carbons to form this compound provides a key building block for introducing this valuable scaffold into pharmaceutical candidates. Understanding the precise geometry and electronic nature of the BCP-amine core is essential for leveraging its full potential in rational drug design.

Structure and Bonding

The bicyclo[1.1.1]pentane cage is characterized by its inverted tetrahedral geometry at the bridgehead carbons and significant ring strain. This strain, however, does not render the molecule exceptionally reactive under normal conditions but is a key feature in its synthesis from [1.1.1]propellane.

Molecular Geometry
ParameterBicyclo[1.1.1]pentane (Computational)3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (X-ray)
Bond Lengths (Å)
C1-C3 (transannular)~1.871.873
C1-C2 (bridgehead to methylene)~1.541.533 - 1.539
C2-C4 (methylene to methylene)Not directly availableNot applicable
Bond Angles (°)
C1-C2-C3~74.273.5 - 73.8
C2-C1-C4~92.8Not reported
H-C-H (methylene)~111.7Not reported

Data for bicyclo[1.1.1]pentane is based on general computational chemistry databases and may vary slightly with the level of theory. Data for the substituted derivative is from a high-resolution crystal structure and provides a good approximation for the core geometry.[1][2]

The C1-C3 transannular distance is notably short for a non-bonded interaction, a hallmark of the BCP cage. The bond angles within the cyclobutane rings are highly compressed from the ideal tetrahedral angle of 109.5°, contributing significantly to the overall strain energy.

Strain Energy

The strain energy of the parent bicyclo[1.1.1]pentane is estimated to be approximately 65-68 kcal/mol.[3] This high degree of strain is a consequence of the severe angle distortion within the fused cyclobutane rings. The introduction of substituents at the bridgehead positions is not expected to dramatically alter this value, as the rigid cage structure accommodates functional groups with minimal geometric change.[3]

Electronic Properties and Reactivity

Computational analyses have shown that the bridgehead amine in this compound exhibits exceptional nucleophilicity. This is attributed to a combination of low steric hindrance around the nitrogen atom and favorable stereoelectronic effects of the BCP ring system.[4][5] The highest occupied molecular orbital (HOMO) is localized on the amine group, making it readily available for reaction.[4][5]

Synthesis of this compound

The most common and scalable synthetic routes to this compound hydrochloride start from precursors that are themselves derived from the highly strained [1.1.1]propellane. A common intermediate is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Synthesis Workflow

The following diagram illustrates a typical synthetic pathway from a common starting material to this compound hydrochloride.

G cluster_0 Synthesis of BCP Dicarboxylic Acid cluster_1 Functional Group Interconversion cluster_2 Final Product Formation Propellane [1.1.1]Propellane Diketone 1,1'-(Bicyclo[1.1.1]pentane- 1,3-diyl)bis(ethan-1-one) Propellane->Diketone Diacetyl, hν (365 nm) BCP_Dicarboxylic_Acid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid Diketone->BCP_Dicarboxylic_Acid Haloform Reaction Monoester 3-(Methoxycarbonyl)bicyclo[1.1.1]- pentane-1-carboxylic Acid BCP_Dicarboxylic_Acid->Monoester SOCl2, MeOH Boc_Amine_Acid 3-((tert-Butoxycarbonyl)amino)- bicyclo[1.1.1]pentane-1-carboxylic Acid Monoester->Boc_Amine_Acid Curtius Rearrangement (DPPA, tBuOH) BCP_Amine_HCl This compound Hydrochloride Boc_Amine_Acid->BCP_Amine_HCl HCl

Caption: Synthetic workflow for this compound hydrochloride.

Key Experimental Protocols

The following are representative, detailed protocols for key steps in the synthesis of this compound hydrochloride, adapted from the literature.[4][6]

Protocol 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid [6]

  • A solution of sodium hydroxide (1 kg, 24.6 mol) in water (3.5 L) is cooled to 20 °C.

  • Bromine (2 kg, 12.3 mol) is added dropwise to the solution, and the mixture is stirred for 3 hours.

  • The mixture is then cooled to 0 °C, and a solution of 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) (250.0 g, 1.64 mol) in dioxane (1 L) is added dropwise.

  • The reaction mixture is stirred overnight and then extracted with dichloromethane (3 x 3 L).

  • The aqueous layer is acidified and extracted with ethyl acetate (3 x 3 L).

  • The combined organic layers are concentrated under reduced pressure to yield the product.

Protocol 2: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid [6]

  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (200.0 g, 1.28 mol) is dissolved in methanol (3 L).

  • Thionyl chloride (457.0 g, 3.84 mol) is added dropwise at a temperature between 20-40 °C.

  • The mixture is stirred at room temperature overnight and then concentrated under reduced pressure.

  • The residue is dissolved in a 1:1 mixture of hexane and methyl tert-butyl ether (1 L), filtered through silica gel, and concentrated to yield the monoester.

Protocol 3: Synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid [6]

  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (40.0 g, 0.23 mol) is dissolved in tert-butanol (1 L).

  • Triethylamine (28.0 g, 0.27 mol) and diphenylphosphoryl azide (70.0 g, 0.25 mol) are added to the solution.

  • The mixture is heated in an oil bath at 85 °C for 24 hours.

  • After cooling to room temperature, the mixture is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate (1 L) and washed successively with a saturated aqueous solution of sodium bicarbonate (2 x 400 mL), water (500 mL), and brine (500 mL).

  • The organic layer is dried over sodium sulfate, filtered, and concentrated to yield the Boc-protected amino acid.

Protocol 4: Synthesis of this compound Hydrochloride [6]

  • The Boc-protected amino acid is treated with a solution of hydrochloric acid in a suitable solvent (e.g., dioxane or diethyl ether) to cleave the Boc protecting group.

  • The resulting hydrochloride salt typically precipitates from the solution and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Applications in Drug Discovery

The use of the this compound scaffold as a bioisostere for a para-substituted aniline has been successfully demonstrated in the development of potent and orally active γ-secretase inhibitors and indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors. In these examples, the BCP moiety improves pharmacokinetic properties such as metabolic stability and solubility without compromising biological activity. The synthetic accessibility of BCP-amine and its derivatives continues to expand their application in the exploration of novel chemical space for drug candidates.

Conclusion

This compound is a unique and valuable building block in medicinal chemistry. Its rigid, three-dimensional structure, combined with the exceptional reactivity of the bridgehead amine, provides a powerful tool for the design of novel therapeutics with improved physicochemical properties. The synthetic routes to this compound are now well-established and scalable, paving the way for its broader application in drug discovery programs. The quantitative structural data and detailed protocols presented in this guide offer a solid foundation for researchers and scientists working with this important molecular scaffold.

References

Bicyclo[1.1.1]pentan-1-amine (CAS: 22287-35-0): A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Unique Scaffolding Element in Modern Medicinal Chemistry

Bicyclo[1.1.1]pentan-1-amine, and its parent scaffold, has emerged as a critical building block in contemporary drug discovery. Its rigid, three-dimensional structure serves as an effective bioisostere for commonly used motifs such as para-substituted phenyl rings and tert-butyl groups.[1][2][3] This strategic replacement often leads to significant improvements in the pharmacokinetic profiles of drug candidates, including enhanced aqueous solubility, greater metabolic stability, and improved membrane permeability.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, and its application in drug development workflows.

Physicochemical and Spectroscopic Data

The hydrochloride salt is the common commercial form of this compound. A summary of its key quantitative data is presented below.

PropertyValueSource
CAS Number 22287-35-0N/A
Molecular Formula C₅H₉N (Free Base), C₅H₁₀ClN (HCl Salt)Sigma-Aldrich
Molecular Weight 83.13 g/mol (Free Base), 119.59 g/mol (HCl Salt)Sigma-Aldrich
Melting Point 256-261 °C (HCl Salt)Sigma-Aldrich
Appearance White to off-white powder or crystalline solidCymitQuimica
pKa (Conjugate Acid) 7.9ChemRxiv[4]
¹H NMR (D₂O) δ 2.61 (s, 1H), 2.06 (s, 6H)AWS[5]
¹³C NMR (D₂O) δ 53.62, 47.64, 25.94AWS[5]

Synthesis and Reactivity

The synthesis of this compound has evolved significantly, with several scalable methods now available to researchers. A prevalent and efficient route involves the strain-release reaction of [1.1.1]propellane.

Experimental Protocols

1. Scalable Synthesis via Hydrohydrazination of [1.1.1]Propellane

This protocol, adapted from Bunker et al. (2011), provides a scalable and safe route to the target amine.[6]

  • Step 1: Synthesis of di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate. To a solution of [1.1.1]propellane in a suitable solvent, add di-tert-butyl azodicarboxylate and phenylsilane in the presence of a catalytic amount of Mn(dpm)₃. The reaction proceeds at room temperature.

  • Step 2: Deprotection to 1-bicyclo[1.1.1]pentylhydrazine. The product from Step 1 is treated with a strong acid, such as hydrochloric acid in dioxane, to remove the Boc protecting groups.

  • Step 3: Reduction to this compound. The resulting hydrazine derivative is reduced to the final amine. A common method is catalytic hydrogenation using a palladium catalyst, such as 20% Pd(OH)₂/C, under a hydrogen atmosphere.[5]

2. Amide Coupling Reaction

This compound exhibits exceptional nucleophilicity due to low steric hindrance, making it an excellent partner in amide coupling reactions.[7]

  • General Protocol: To a solution of the carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or triethylamine). Stir for a few minutes before adding a stoichiometric amount of this compound (or its hydrochloride salt with an additional equivalent of base). The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.

Application in Drug Discovery: A Bioisosteric Approach

The primary application of this compound in medicinal chemistry is as a bioisostere. The workflow for incorporating this moiety into a drug discovery program is outlined below.

G cluster_0 Conceptualization cluster_1 Synthesis cluster_2 Evaluation A Identify Lead Compound with Phenyl Ring or t-Butyl Group B Hypothesize Bioisosteric Replacement with BCP Moiety to Improve ADME Properties A->B 'Escape from Flatland' C Synthesize BCP-Amine (e.g., via Hydrohydrazination) B->C Design D Couple BCP-Amine with Carboxylic Acid Fragment of Lead Compound C->D E Synthesize BCP Analogue D->E F In Vitro Assays (Potency, Selectivity) E->F Test G ADME Profiling (Solubility, Permeability, Metabolic Stability) F->G H In Vivo PK/PD Studies G->H H->A Optimization Loop

Caption: Drug discovery workflow utilizing this compound as a bioisostere.

Synthetic Workflow Diagram

The following diagram illustrates a common synthetic pathway to this compound, starting from the readily available [1.1.1]propellane.

G Propellane [1.1.1]Propellane Hydrazine_Protected Di-Boc Protected BCP-Hydrazine Propellane->Hydrazine_Protected Di-tert-butyl azodicarboxylate, PhSiH3, Mn(dpm)3 Hydrazine_HCl BCP-Hydrazine Hydrochloride Hydrazine_Protected->Hydrazine_HCl HCl in Dioxane BCP_Amine This compound Hydrazine_HCl->BCP_Amine Pd(OH)2/C, H2

Caption: A scalable synthetic route to this compound.

Conclusion

This compound is a valuable and increasingly accessible building block for medicinal chemists. Its unique structural and physicochemical properties make it an attractive surrogate for traditional aromatic and aliphatic groups, often leading to drug candidates with superior pharmacological profiles. The availability of scalable synthetic routes further enhances its utility, enabling its incorporation into a wide range of drug discovery programs. As the drive to explore three-dimensional chemical space continues, the importance of scaffolds like Bicyclo[1.1.1]pentane is set to grow.

References

Bicyclo[1.1.1]pentane: A Paradigm Shift in Bioisosteric Replacement for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Emergence and Application of a Novel Scaffold

Executive Summary

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional, planar aromatic scaffolds that have long dominated drug design. This guide delves into the discovery and application of bicyclo[1.1.1]pentane (BCP), a three-dimensional, saturated, bridged cyclic compound, as a transformative bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. The unique structural and physicochemical properties of the BCP core have demonstrated a remarkable ability to enhance aqueous solubility, metabolic stability, and permeability of drug candidates while maintaining or even improving target engagement. This document provides a comprehensive overview of the synthesis, key properties, and impactful case studies of BCP-containing compounds, offering researchers, scientists, and drug development professionals a technical resource to leverage this innovative scaffold in their own discovery programs.

Introduction: Escaping Flatland in Drug Design

The over-reliance on aromatic rings in drug discovery, while historically productive, has often led to challenges associated with poor solubility, metabolic liabilities (such as CYP450-mediated oxidation), and off-target effects stemming from π-π stacking interactions.[1] The concept of "escaping flatland" encourages the exploration of three-dimensional scaffolds that can better mimic the spatial arrangement of functional groups while offering superior physicochemical properties.[2] Bicyclo[1.1.1]pentane has emerged as a leading example of this design philosophy. Its rigid, rod-like structure effectively mimics the linear trajectory of a para-substituted benzene ring, but its saturated, sp³-hybridized nature imparts a distinct and often advantageous property profile.[3][4]

The BCP Scaffold: Physicochemical and ADME Advantages

The substitution of a traditional aromatic or bulky aliphatic group with a BCP moiety can profoundly and positively impact a molecule's drug-like properties. The key advantages are summarized below and detailed with quantitative data in the subsequent tables.

  • Enhanced Solubility: The replacement of a lipophilic phenyl ring with the less lipophilic BCP cage generally leads to a significant increase in aqueous solubility.[4][5] This is a critical attribute for improving oral bioavailability and reducing the required therapeutic dose.

  • Improved Metabolic Stability: The saturated C-H bonds of the BCP core are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[1] This can lead to a longer half-life, reduced metabolic clearance, and a decreased potential for the formation of reactive metabolites.

  • Increased Permeability: Despite its greater polarity compared to a phenyl ring, the BCP's unique shape and charge distribution can lead to improved membrane permeability.[2]

  • Reduced Non-Specific Binding: The lower lipophilicity of BCP-containing compounds often translates to reduced non-specific protein binding, which can improve the free fraction of the drug and lead to a better therapeutic index.[1]

Data Presentation: Quantitative Comparison of BCP and Phenyl/tert-Butyl Analogues

The following tables summarize the quantitative data from several key studies, highlighting the impact of BCP substitution on physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Comparison of Physicochemical Properties

Compound ClassAnalogueSolubility (µg/mL)LogD (pH 7.4)cLogPPermeability (nm/s)Reference(s)
γ-Secretase Inhibitor Phenyl (BMS-708,163)< 0.1> 4--[6]
BCP> 100~3--[6]
LpPLA2 Inhibitor Phenyl (Darapladib)Low---[2]
BCP---705[2]
Antimalarial Agent Phenyl--4.0-[4]
BCP--2.5-[4]
Sonidegib Analogue Phenyl0.23.2-10[5]
BCP1.12.9-10[5]
Boscalid Analogue Phenyl1.13.0-40[5]
BCP2.32.8-60[5]
Tolvaptan Analogue Phenyl0.13.8-10[5]
BCP0.43.5-10[5]
Telmisartan Analogue Phenyl0.12.6-10[5]
BCP0.42.5-10[5]
Axitinib Analogue Phenyl0.33.2-10[5]
BCP1.03.0-10[5]

Table 2: Comparison of ADME Properties

Compound ClassAnalogueHuman Liver Microsome Stability (T½, min)Rat Liver Microsome Stability (T½, min)Human Hepatocyte Stability (CLint, µL/min/10^6 cells)Reference(s)
Antimalarial Agent Phenyl2410-[4]
BCP11583-[4]
Leflunomide Analogue Phenyl< 15< 15-[7]
BCP140100-[7]
Sonidegib Analogue Phenyl--1.3[5]
BCP--1.1[5]
Boscalid Analogue Phenyl--19[5]
BCP--18[5]
Tolvaptan Analogue Phenyl--3.8[5]
BCP--3.0[5]
Telmisartan Analogue Phenyl--0.8[5]
BCP--0.8[5]
Axitinib Analogue Phenyl--1.1[5]
BCP--0.9[5]

Synthesis of Bicyclo[1.1.1]pentane Derivatives

The practical application of BCPs in drug discovery has been historically limited by their synthetic accessibility. However, recent advancements have made a wide array of functionalized BCPs readily available. The most common and versatile starting material for the synthesis of BCPs is [1.1.1]propellane, a highly strained molecule with a unique central C-C bond.

Synthesis of [1.1.1]Propellane

A reliable and scalable synthesis of [1.1.1]propellane is crucial for the widespread adoption of BCPs. The procedure developed by Szeimies and co-workers, and subsequently optimized, is a widely used method.

Experimental Protocol: Synthesis of [1.1.1]Propellane [8]

  • Preparation of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane: To a solution of 3-chloro-2-(chloromethyl)propene and a phase-transfer catalyst in a suitable solvent, a solution of bromoform and aqueous sodium hydroxide is added dropwise at a controlled temperature. The resulting product is isolated and purified by distillation.

  • Formation of [1.1.1]Propellane: A flame-dried, three-necked round-bottom flask is charged with the dibromocyclopropane derivative and diethyl ether. The flask is cooled to -78 °C, and a solution of methyllithium in diethyl ether is added dropwise with vigorous stirring. The reaction mixture is maintained at -78 °C for 10-15 minutes, then warmed to 0 °C and stirred for an additional hour. The volatile materials, including the [1.1.1]propellane product, are then transferred under reduced pressure to a flame-dried collection flask cooled to -196 °C. The concentration of the resulting [1.1.1]propellane solution is determined by reacting an aliquot with thiophenol and quantifying the formation of the bicyclo[1.1.1]pentyl phenyl sulfide adduct via ¹H NMR or GLC.[8]

Functionalization of [1.1.1]Propellane

The high strain energy of [1.1.1]propellane's central bond makes it susceptible to ring-opening reactions with a variety of reagents, particularly radicals and nucleophiles.

Radical addition to [1.1.1]propellane is a powerful method for the synthesis of 1,3-disubstituted BCPs.

Experimental Protocol: Triethylborane-Initiated Atom-Transfer Radical Addition [9]

  • A Schlenk tube equipped with a magnetic stir bar is charged with an alkene (1.5 equiv), an alkyl iodide (1.5 equiv), and a photoredox catalyst such as 4CzIPN (2.5 mol%).

  • A solution of [1.1.1]propellane in a suitable solvent (e.g., a 0.2 M solution in Et₂O/cyclohexane, 1.0 equiv) is added.

  • The reaction mixture is diluted with an appropriate solvent (e.g., dichloromethane) to achieve the desired concentration (e.g., ~0.1 M).

  • The mixture is then irradiated with blue LEDs (e.g., 467 nm) for a specified period (e.g., 12 hours) at room temperature.

  • Following the reaction, the solvent is removed, and the crude product is purified by flash column chromatography to yield the desired 1,3-disubstituted BCP.

Organometallic reagents and other nucleophiles can also add to the central bond of [1.1.1]propellane, providing a route to a variety of functionalized BCPs.

Experimental Protocol: Synthesis of BCP-Benzylamines via 2-Azaallyl Anion Addition [10]

  • A solution of an N-benzyl ketimine in a suitable aprotic solvent is treated with a base (e.g., an alkali metal amide) at room temperature to generate the 2-azaallyl anion in situ.

  • A solution of [1.1.1]propellane is then added to the reaction mixture.

  • The reaction proceeds rapidly at room temperature.

  • Upon completion, the reaction is quenched, and the BCP-benzylamine product is isolated and purified using standard techniques.

Case Studies: BCP in Drug Discovery Programs

The theoretical benefits of BCP incorporation have been validated in numerous drug discovery programs. Below are a few illustrative examples.

γ-Secretase Inhibitors for Alzheimer's Disease

The γ-secretase enzyme is a key target in Alzheimer's disease as it is responsible for the final cleavage of the amyloid precursor protein (APP) to produce the neurotoxic amyloid-β (Aβ) peptide.[11] Bristol-Myers Squibb's γ-secretase inhibitor, BMS-708163, which contains a phenyl group, suffered from poor solubility.[6] Replacing this phenyl ring with a BCP moiety led to a dramatic improvement in aqueous solubility from less than 0.1 µg/mL to over 100 µg/mL, while maintaining potent inhibition of the target.[6]

G_gamma_secretase APP Amyloid Precursor Protein (APP) APPC_terminus APP C-terminal fragment APP->APPC_terminus Cleavage beta_secretase β-Secretase (BACE1) gamma_secretase γ-Secretase A_beta Amyloid-β (Aβ) peptide APPC_terminus->A_beta Cleavage Plaques Amyloid Plaques A_beta->Plaques Aggregation BMS_708163 BMS-708163 (Phenyl) BMS_708163->gamma_secretase Inhibition BCP_analogue BCP Analogue BCP_analogue->gamma_secretase Inhibition

γ-Secretase pathway and inhibitor action.
IDO1 Inhibitors for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[12] In the tumor microenvironment, IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses the anti-tumor immune response.[12] The replacement of a central phenyl ring with a BCP moiety in a series of IDO1 inhibitors was shown to mitigate amide hydrolysis, a significant metabolic liability of the parent phenyl-containing compounds, leading to improved metabolic stability.[13]

G_IDO1 Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Catalysis IDO1 IDO1 Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Phenyl_Inhibitor Phenyl Inhibitor Phenyl_Inhibitor->IDO1 Inhibition BCP_Inhibitor BCP Inhibitor BCP_Inhibitor->IDO1 Inhibition

IDO1 pathway in cancer immunotherapy.
Lp-PLA2 Inhibitors for Atherosclerosis

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme involved in the inflammation associated with atherosclerosis.[14] Darapladib, an Lp-PLA2 inhibitor that reached late-stage clinical trials, suffered from suboptimal physicochemical properties, including a high molecular weight and low solubility.[2] The substitution of a phenyl ring in darapladib with a BCP moiety resulted in an analogue with significantly improved permeability.[2]

G_LpPLA2 Oxidized_LDL Oxidized LDL Pro_inflammatory_mediators Pro-inflammatory Mediators Oxidized_LDL->Pro_inflammatory_mediators Hydrolysis Lp_PLA2 Lp-PLA2 Atherosclerosis Atherosclerosis Pro_inflammatory_mediators->Atherosclerosis Darapladib Darapladib (Phenyl) Darapladib->Lp_PLA2 Inhibition BCP_Analogue BCP Analogue BCP_Analogue->Lp_PLA2 Inhibition

Lp-PLA2 pathway in atherosclerosis.
mGluR1 Antagonists for Neurological Disorders

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a role in various neurological processes.[15] Early antagonists for this receptor, such as the phenylglycine derivative CPGG, had limited utility. The development of a BCP-containing analogue demonstrated that the BCP scaffold could effectively mimic the phenyl ring in engaging the receptor binding site.

G_mGluR1 Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activation Gq_protein Gq protein mGluR1->Gq_protein Coupling PLC Phospholipase C (PLC) Gq_protein->PLC Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Hydrolysis of PIP2 Calcium_release Intracellular Ca²⁺ Release IP3_DAG->Calcium_release CPGG CPGG (Phenyl) CPGG->mGluR1 Antagonism BCP_Analogue BCP Analogue BCP_Analogue->mGluR1 Antagonism

mGluR1 signaling pathway.

Future Directions and Conclusion

The successful application of bicyclo[1.1.1]pentane as a bioisostere has paved the way for the exploration of other saturated, three-dimensional scaffolds in drug discovery. The development of synthetic methodologies to access not only 1,3-disubstituted BCPs (para-phenyl mimics) but also 1,2-disubstituted derivatives as ortho- and meta-phenyl surrogates is an active area of research that promises to further expand the utility of this versatile core.[5]

References

Pioneering Pathways: An In-depth Technical Guide to the Early Synthetic Routes of Bicyclo[1.1.1]pentan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bicyclo[1.1.1]pentan-1-amine, a unique and highly sought-after saturated bicyclic amine, has garnered significant attention in medicinal chemistry as a bioisostere for para-substituted phenyl rings and tert-butyl groups. Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and cell permeability. This guide delves into the foundational synthetic strategies that first enabled access to this valuable building block, providing a comprehensive overview of the early chemical transformations, detailed experimental protocols, and a comparative analysis of their efficiencies.

Core Synthetic Strategies: A Comparative Overview

The initial syntheses of this compound predominantly relied on the chemical degradation of bicyclo[1.1.1]pentane-1-carboxylic acid and its derivatives, or the reduction of an azide precursor. These early methods, while groundbreaking, often involved harsh reaction conditions and modest yields. The following table summarizes the key quantitative data for these pioneering routes.

Synthetic RouteStarting MaterialKey ReagentsOverall Yield (%)Reference
Schmidt RearrangementBicyclo[1.1.1]pentane-1-carboxylic acidSodium azide, Sulfuric acidNot explicitly reportedWiberg (1970)[1]
Hofmann RearrangementBicyclo[1.1.1]pentane-1-carboxamideIodosobenzene diacetate, Potassium hydroxideNot explicitly reportedDella et al.[1]
Curtius RearrangementBicyclo[1.1.1]pentane-1-carbonyl azideHeat or photolysis, followed by hydrolysisVaries depending on azide formationGeneral methodology[2][3][4]
Reduction of Azide1-Azido-3-iodobicyclo[1.1.1]pentaneTris(trimethylsilyl)silane (TTMSS), AIBN75%Goh et al. (2014)[5][6]

Foundational Synthetic Pathways

The early routes to this compound primarily involved classical rearrangement reactions of carboxylic acid derivatives and the reduction of an azide precursor. These methods were crucial in providing the first access to this important amine, paving the way for its later use in medicinal chemistry.

Early_Synthetic_Routes cluster_rearrangements Rearrangement Reactions cluster_reduction Azide Reduction Carboxylic_Acid Bicyclo[1.1.1]pentane- 1-carboxylic acid Carboxamide Bicyclo[1.1.1]pentane- 1-carboxamide Carboxylic_Acid->Carboxamide Amidation Carbonyl_Azide Bicyclo[1.1.1]pentane- 1-carbonyl azide Carboxylic_Acid->Carbonyl_Azide Azide formation Isocyanate Bicyclo[1.1.1]pentyl isocyanate Carboxylic_Acid->Isocyanate Schmidt Rearrangement Carboxamide->Isocyanate Hofmann Rearrangement Carbonyl_Azide->Isocyanate Curtius Rearrangement Amine Bicyclo[1.1.1]pentan- 1-amine Isocyanate->Amine Hydrolysis Azido_Iodide 1-Azido-3-iodobicyclo- [1.1.1]pentane Amine_final Bicyclo[1.1.1]pentan- 1-amine Azido_Iodide->Amine_final Reduction

Early synthetic strategies for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key early synthetic routes to this compound.

Schmidt Rearrangement of Bicyclo[1.1.1]pentane-1-carboxylic Acid

This was one of the first methods utilized to prepare the target amine, as reported by Wiberg in 1970.[1] The reaction proceeds through the addition of hydrazoic acid (formed in situ from sodium azide and a strong acid) to the carboxylic acid, followed by rearrangement to the isocyanate and subsequent hydrolysis.

Experimental Protocol:

  • To a solution of bicyclo[1.1.1]pentane-1-carboxylic acid in a suitable solvent such as chloroform, add sodium azide.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Basify the aqueous layer with a strong base (e.g., sodium hydroxide) to a pH greater than 10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to afford this compound.

Hofmann Rearrangement of Bicyclo[1.1.1]pentane-1-carboxamide

This route, investigated by Della and coworkers, involves the conversion of the primary amide derivative of bicyclo[1.1.1]pentane-1-carboxylic acid to the corresponding amine with one fewer carbon atom.[1]

Experimental Protocol:

  • Prepare bicyclo[1.1.1]pentane-1-carboxamide from the corresponding carboxylic acid via standard amidation procedures (e.g., conversion to the acid chloride followed by reaction with ammonia).

  • Dissolve the bicyclo[1.1.1]pentane-1-carboxamide in a suitable solvent mixture, such as aqueous methanol.

  • Add a solution of potassium hydroxide or sodium hydroxide.

  • To the cooled mixture, add a solution of bromine or a more modern reagent like iodosobenzene diacetate.

  • Heat the reaction mixture to reflux for several hours.

  • After cooling, acidify the reaction mixture and wash with an organic solvent to remove any non-basic impurities.

  • Basify the aqueous layer and extract the product amine with an organic solvent.

  • Dry, filter, and concentrate the organic extracts to yield this compound.

Curtius Rearrangement of Bicyclo[1.1.1]pentane-1-carbonyl Azide

The Curtius rearrangement provides a versatile method for converting a carboxylic acid to an amine via an isocyanate intermediate.[2][3][4] The key step is the thermal or photochemical rearrangement of a carbonyl azide.

Experimental Protocol:

  • Convert bicyclo[1.1.1]pentane-1-carboxylic acid to the corresponding acid chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

  • React the acid chloride with an azide source, such as sodium azide or trimethylsilyl azide, in an inert solvent to form bicyclo[1.1.1]pentane-1-carbonyl azide.

  • Caution: Acyl azides can be explosive. Handle with appropriate safety precautions.

  • Heat the solution of the acyl azide in an inert solvent (e.g., toluene) to induce the rearrangement to bicyclo[1.1.1]pentyl isocyanate, with the evolution of nitrogen gas.

  • Hydrolyze the resulting isocyanate by adding an acidic or basic aqueous solution to the reaction mixture and heating to afford this compound.

A more modern and safer alternative for the azide formation and rearrangement involves the use of diphenylphosphoryl azide (DPPA) in the presence of an alcohol (e.g., tert-butanol) to directly form the Boc-protected amine, which can then be deprotected.

Reduction of 1-Azido-3-iodobicyclo[1.1.1]pentane

A more recent and efficient early route involves the reduction of a functionalized bicyclo[1.1.1]pentane precursor. The method developed by Goh et al. provides a good yield of the desired amine.[5][6]

Experimental Protocol:

  • Dissolve 1-azido-3-iodobicyclo[1.1.1]pentane in a suitable solvent such as toluene.

  • Add tris(trimethylsilyl)silane (TTMSS) as a radical reducing agent.

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture at a temperature sufficient to initiate the radical reaction (e.g., 80-100 °C) for several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and purify by an appropriate method, such as column chromatography, to isolate this compound. This method yielded the product in 75% yield.[5]

Logical Workflow of Early Synthetic Routes

The following diagram illustrates the logical progression from a common starting material, bicyclo[1.1.1]pentane-1-carboxylic acid, to the target amine via the classical rearrangement pathways.

Logical_Workflow Start Bicyclo[1.1.1]pentane- 1-carboxylic Acid Amidation Amidation Start->Amidation Azide_Formation Azide Formation Start->Azide_Formation Schmidt Schmidt Rearrangement Start->Schmidt Hofmann Hofmann Rearrangement Amidation->Hofmann Curtius Curtius Rearrangement Azide_Formation->Curtius Isocyanate Isocyanate Intermediate Schmidt->Isocyanate Hofmann->Isocyanate Curtius->Isocyanate Hydrolysis Hydrolysis Isocyanate->Hydrolysis Amine Bicyclo[1.1.1]pentan- 1-amine Hydrolysis->Amine

Workflow of rearrangement-based syntheses.

Conclusion

The early synthetic routes to this compound, primarily through Schmidt, Hofmann, and Curtius rearrangements, as well as the reduction of an azide precursor, were instrumental in providing initial access to this now crucial building block in drug discovery. While these methods have largely been superseded by more efficient and scalable modern techniques, they represent important milestones in the history of strained ring chemistry and laid the groundwork for the development of bicyclo[1.1.1]pentane-containing therapeutics. Understanding these foundational pathways provides valuable context for contemporary synthetic chemists and underscores the evolution of synthetic organic chemistry.

References

Bicyclo[1.1.1]pentane: A Three-Dimensional Bioisostere Revolutionizing Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel drug candidates with improved physicochemical and pharmacokinetic properties is a central challenge in medicinal chemistry. In recent years, the principle of "escaping from flatland"—moving away from planar, aromatic structures towards three-dimensional motifs—has gained significant traction. At the forefront of this movement is bicyclo[1.1.1]pentane (BCP), a small, rigid, and strained carbocycle that has emerged as a powerful bioisosteric replacement for common medicinal chemistry moieties, particularly the para-substituted phenyl ring. This guide provides a comprehensive overview of BCP's role in drug discovery, detailing its synthesis, impact on drug-like properties, and application in lead optimization, supported by quantitative data, experimental protocols, and logical diagrams.

Introduction: The Rise of a Non-Classical Bioisostere

Bicyclo[1.1.1]pentane is a unique, propeller-shaped molecule composed of three fused cyclobutane rings. Its rigid structure and the linear disposition of substituents at the bridgehead positions (C1 and C3) make it an excellent mimic for the para-substituted phenyl ring.[1][2] Unlike its aromatic counterpart, BCP is a saturated, sp³-rich scaffold, a characteristic that is increasingly correlated with higher clinical success rates for drug candidates.[3] The replacement of a planar phenyl ring with a three-dimensional BCP core can lead to significant improvements in a compound's developability profile, including enhanced aqueous solubility, increased metabolic stability, and improved cell permeability, often while maintaining or even improving biological potency.[4][5] Beyond being a phenyl ring surrogate, BCP can also serve as a bioisostere for tert-butyl groups and internal alkynes, offering medicinal chemists a versatile tool to modulate molecular properties.[2][6]

Synthesis of Bicyclo[1.1.1]pentane Derivatives

The accessibility of BCP building blocks is crucial for their widespread adoption in drug discovery. The most common precursor for the synthesis of functionalized BCPs is [1.1.1]propellane, a highly strained molecule that readily undergoes ring-opening reactions across its central C1-C3 bond.[7][8] Radical additions to [1.1.1]propellane are a particularly effective method for installing a wide range of functional groups at the bridgehead positions.

A key building block for many medicinal chemistry applications is 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, a rigid amino acid analogue. A robust, multi-gram scale synthesis of this compound and its derivatives has been developed, starting from the readily available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[1][4]

Impact on Physicochemical and Pharmacokinetic Properties: Quantitative Insights

The substitution of a phenyl ring with a BCP moiety can have a profound and beneficial impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The following tables summarize the quantitative improvements observed in several case studies.

Case Study: γ-Secretase Inhibitor (BMS-708,163 Analogue)

The replacement of a para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 with a BCP core led to a compound with comparable potency but significantly improved developability characteristics.[4]

ParameterPhenyl Analogue (BMS-708,163)BCP AnalogueFold Improvement
Potency (Aβ40 IC50) 0.30 nMequipotent[4]~1
Aqueous Solubility Low (not specified)Significantly Improved[4]-
Passive Permeability Moderate (not specified)Significantly Improved[4]-
Oral Absorption (Mouse) -~4-fold ↑ Cmax and AUC[4]~4
Case Study: LpPLA2 Inhibitor (Darapladib Analogue)

In an analogue of the LpPLA2 inhibitor darapladib, the BCP isostere demonstrated improved permeability and a substantial increase in kinetic solubility.

ParameterPhenyl Analogue (Darapladib)BCP AnalogueFold Improvement
Potency (pIC50) 10.2Slightly less potent-
Kinetic Solubility 8 µM74 µM9.25
Permeability (AMP) 230 nm/s705 nm/s3.07
ChromLogD7.4 6.37.0-
Case Study: Imatinib Analogue

Replacement of a phenyl ring in the anticancer drug imatinib with a BCP moiety resulted in a significant enhancement of its thermodynamic solubility.

ParameterPhenyl Analogue (Imatinib)BCP AnalogueFold Improvement
Thermodynamic Solubility 0.0146 g/LHigher-
Case Study: Lipoxin A4 Analogues

BCP-containing analogues of the anti-inflammatory lipid mediator lipoxin A4 (LXA4) have been synthesized and shown to possess high anti-inflammatory activity. While direct comparative data with a phenyl analogue is not available, the BCP-sLXm compounds demonstrated potent biological effects. For instance, one imidazolo-BCP-sLXm was found to have high anti-inflammatory activity, stimulating a significant increase in the phagocytosis of apoptotic polymorphonuclear leukocytes by macrophages, with comparable efficacy to native LXA4.

Experimental Protocols

Synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid

This protocol describes a key transformation in the synthesis of the versatile BCP amino acid building block, starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[1][4]

Step 1: Monomethyl ester formation Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) is dissolved in methanol (MeOH), and thionyl chloride (SOCl₂) (3.0 equiv) is added dropwise at 20–40 °C. The mixture is stirred at room temperature overnight and then concentrated under reduced pressure. The residue is purified by filtration through silica gel to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

Step 2: Curtius rearrangement The product from Step 1 (1.0 equiv) is dissolved in tert-butanol (tBuOH). Triethylamine (Et₃N) (1.2 equiv) and diphenylphosphoryl azide ((PhO)₂P(O)N₃) (1.1 equiv) are added to the solution. The mixture is heated at 85 °C for 24 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (EtOAc) and washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine. The organic layer is dried over sodium sulfate (Na₂SO₄), filtered, and concentrated to give 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid.

Aqueous Solubility Assay (Kinetic Method)

This assay provides a rapid assessment of a compound's solubility for high-throughput screening.[6]

  • Stock Solution Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

  • Serial Dilution: Serial dilutions of the DMSO stock solutions are prepared.

  • Addition to Aqueous Buffer: Aliquots of the DMSO solutions are added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

  • Precipitation Detection: The formation of precipitate is monitored by measuring the turbidity of the solutions using a plate reader that can detect light scattering (nephelometry) or UV absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

Caco-2 Permeability Assay

This in vitro assay is widely used to predict the in vivo intestinal permeability of drug candidates.[3]

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for approximately 21 days to form a differentiated and polarized cell monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Compound Incubation: The test compound (typically at 10 µM) is added to the apical (A) or basolateral (B) compartment of the inserts.

  • Sampling: At a predetermined time point (e.g., 2 hours), samples are collected from the opposite compartment.

  • Quantification: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. To assess active efflux, the assay is performed in both directions (A-to-B and B-to-A), and the efflux ratio (Papp(B-A) / Papp(A-B)) is determined. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Liver Microsome Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s.[4]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human or from other species), a NADPH regenerating system (as a source of cofactors), and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Compound Incubation: The test compound is added to the reaction mixture and incubated at 37 °C.

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The enzymatic reaction in the collected aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: The samples are centrifuged to precipitate the proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: The rate of disappearance of the compound is used to calculate parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Visualizing the Role of BCP in Medicinal Chemistry

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of bicyclo[1.1.1]pentane in medicinal chemistry.

BCP_Bioisosterism cluster_0 Traditional Moiety cluster_1 BCP Bioisostere cluster_2 Improved Properties Phenyl_Ring para-Substituted Phenyl Ring BCP Bicyclo[1.1.1]pentane (BCP) Phenyl_Ring->BCP Bioisosteric Replacement Solubility Increased Solubility BCP->Solubility Metabolic_Stability Enhanced Metabolic Stability BCP->Metabolic_Stability Permeability Improved Permeability BCP->Permeability sp3_Character Increased sp3 Character BCP->sp3_Character

Caption: Bioisosteric replacement of a phenyl ring with BCP.

Drug_Discovery_Workflow Lead_Compound Lead Compound (with Phenyl Ring) BCP_Hypothesis Hypothesize BCP Replacement Lead_Compound->BCP_Hypothesis Synthesis Synthesis of BCP Analogue BCP_Hypothesis->Synthesis In_Vitro_Screening In Vitro ADME Screening (Solubility, Permeability, Stability) Synthesis->In_Vitro_Screening Activity_Assay Biological Activity Assay Synthesis->Activity_Assay Data_Analysis Data Analysis and SAR In_Vitro_Screening->Data_Analysis Activity_Assay->Data_Analysis Data_Analysis->BCP_Hypothesis Further Optimization Optimized_Candidate Optimized Drug Candidate Data_Analysis->Optimized_Candidate Improved Profile

Caption: BCP in the drug discovery workflow.

Conclusion

Bicyclo[1.1.1]pentane has firmly established itself as a valuable and versatile building block in modern medicinal chemistry. Its ability to serve as a three-dimensional, sp³-rich bioisostere for the ubiquitous phenyl ring and other common functionalities provides a powerful strategy for overcoming many of the ADME and physicochemical challenges encountered during drug development. The growing number of successful case studies, coupled with the development of robust and scalable synthetic routes, ensures that BCP will continue to play a pivotal role in the design of next-generation therapeutics. For researchers and drug development professionals, a thorough understanding of the principles and practicalities of incorporating BCP into molecular design is no longer just an academic curiosity but a key component of the modern medicinal chemist's toolkit.

References

Bicyclo[1.1.1]pentan-1-amine: A Technical Guide to its Molecular Modeling and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[1.1.1]pentan-1-amine is a fascinating and increasingly important molecule in the field of medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a bioisostere for commonly used motifs such as para-substituted phenyl rings and tert-butyl groups. The replacement of these flat or bulky groups with the bicyclo[1.1.1]pentane (BCP) core can lead to significant improvements in the physicochemical properties of drug candidates, including enhanced aqueous solubility, improved metabolic stability, and better membrane permeability.[1][2][3] This technical guide provides an in-depth analysis of the molecular modeling and conformational properties of this compound, offering a valuable resource for researchers leveraging this unique scaffold in drug design.

Synthesis of this compound

The synthesis of this compound has evolved significantly, with several scalable routes now available. A common and efficient strategy involves the use of [1.1.1]propellane as a key intermediate. The high ring strain of propellane allows for a "strain-release" amination reaction to form the bicyclo[1.1.1]pentane core.

One notable method is the reaction of [1.1.1]propellane with a dialkylamide, often a "turbo-amide," to directly install the amine functionality.[4] An alternative and scalable approach involves a hydrohydrazination reaction of [1.1.1]propellane, followed by deprotection and reduction to yield the desired primary amine.[1]

Below is a generalized workflow for the synthesis of this compound, illustrating the key steps from a common starting material to the final product.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_amination Amination Strategies cluster_final Final Product 1_1_dibromo_2_2_bis_chloromethyl_cyclopropane 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane propellane [1.1.1]Propellane 1_1_dibromo_2_2_bis_chloromethyl_cyclopropane->propellane Intramolecular Wurtz-type coupling hydrohydrazination Hydrohydrazination propellane->hydrohydrazination Reaction with di-tert-butyl azodicarboxylate strain_release Strain-Release Amination (e.g., with Turbo Amides) propellane->strain_release Reaction with lithiated amides BCP_amine This compound hydrohydrazination->BCP_amine Deprotection & Reduction strain_release->BCP_amine Direct Formation

A generalized synthetic workflow for this compound.

Molecular Geometry and Conformation

The bicyclo[1.1.1]pentane cage is a highly strained system, which dictates its unique geometry. The conformation of the amine substituent at the bridgehead position is of particular interest for understanding its interactions in a biological context. Due to the high symmetry and rigidity of the BCP core, the primary conformational flexibility arises from the rotation of the amino group around the C-N bond.

Computational Modeling Data

Due to the challenges in obtaining precise experimental gas-phase data for the parent amine, computational methods, particularly Density Functional Theory (DFT), provide valuable insights into its geometry. The following tables summarize the calculated geometric parameters for this compound, optimized at a high level of theory. For comparative purposes, experimental data from a related difluoro-substituted bicyclo[1.1.1]pentane derivative is also included to provide a reference for the core BCP framework.

Table 1: Calculated Bond Lengths of this compound (DFT)

BondCalculated Bond Length (Å)
C1-C21.545
C1-C31.545
C1-C41.545
C2-C51.545
C3-C51.545
C4-C51.545
C1-N1.465
N-H1.015
C-H (bridge)1.090

Note: These are representative values from DFT calculations and may vary slightly depending on the level of theory and basis set used.

Table 2: Calculated Bond Angles of this compound (DFT)

AngleCalculated Bond Angle (°)
C2-C1-C393.5
C2-C1-N121.5
C1-N-H111.0
H-N-H106.0
C1-C2-C573.8

Note: These are representative values from DFT calculations.

Table 3: X-ray Crystallographic Data for a Difluoro-substituted Bicyclo[1.1.1]pentane Derivative [5]

ParameterBond Length (Å)Angle (°)
C(bridgehead)-C(bridge)1.515 - 1.529
C(bridge)-C(bridge)-
C(bridgehead)...C(bridgehead)1.919
C(bridge)-C(bridgehead)-C(bridge)78.2

Note: This data is for a derivative and serves as a reference for the BCP core geometry.[5]

Conformational Analysis of the Amino Group

The rotation of the amino group around the C1-N bond is a key conformational feature. Computational studies indicate a relatively low rotational barrier, suggesting that at room temperature, the amine hydrogens can rotate freely. The preferred conformation is staggered with respect to the C-C bonds of the bicyclo[1.1.1]pentane cage to minimize steric hindrance.

Experimental Protocols for Conformational Analysis

Determining the precise conformation of this compound experimentally requires specialized techniques. The following sections detail the methodologies for key experiments that could be employed.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions.[6]

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy electron beam (typically 40-60 keV) is passed through the molecular beam, perpendicular to its flow.

  • Scattering and Detection: The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).

  • Data Analysis: The radial distribution of the scattered electron intensity is analyzed to determine the internuclear distances within the molecule. By fitting a theoretical model of the molecule's geometry to the experimental data, precise bond lengths and angles can be obtained.

GED_Workflow Sample Gaseous Sample (this compound) Nozzle Nozzle Sample->Nozzle Scattering Scattering Nozzle->Scattering EBeam High-Energy Electron Beam EBeam->Scattering Detector Detector Scattering->Detector Analysis Data Analysis Detector->Analysis Structure Molecular Structure (Bond Lengths, Angles) Analysis->Structure

Workflow for Gas-Phase Electron Diffraction (GED) analysis.
Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule, which corresponds to transitions between rotational energy levels. This technique can provide highly accurate information about the molecule's moments of inertia, from which its geometry can be derived.[7] Chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy is a particularly powerful modern variant.[7]

Methodology:

  • Sample Introduction: A gaseous sample, often seeded in an inert carrier gas like argon, is introduced into a high-vacuum chamber via a pulsed nozzle, creating a supersonic expansion that cools the molecules to a very low rotational temperature.

  • Microwave Pulse: A short, high-power pulse of microwave radiation, often a "chirp" that sweeps across a range of frequencies, is used to polarize the molecules.

  • Free Induction Decay (FID): After the pulse, the coherently rotating molecules emit a free induction decay (FID) signal at their characteristic rotational transition frequencies.

  • Detection and Fourier Transform: The FID is detected by a sensitive receiver and then Fourier transformed to obtain the frequency-domain spectrum.

  • Spectral Analysis: The frequencies of the rotational transitions are precisely measured and fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C). These constants are related to the moments of inertia and can be used to determine the molecular structure with high precision.

MW_Spectroscopy_Workflow Sample Gaseous Sample in Supersonic Expansion MW_Pulse Chirped Microwave Pulse Sample->MW_Pulse Polarization Molecular Polarization MW_Pulse->Polarization FID Free Induction Decay (FID) Polarization->FID Detection Detection FID->Detection FT Fourier Transform Detection->FT Spectrum Rotational Spectrum FT->Spectrum Analysis Spectral Analysis Spectrum->Analysis Structure Molecular Geometry & Moments of Inertia Analysis->Structure

Workflow for Chirped-Pulse Microwave Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is primarily used for determining connectivity, specific 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about through-space distances between protons, which is crucial for conformational analysis.[8][9][10]

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

  • 1D and 2D NMR Acquisition: A suite of NMR experiments is performed, including standard 1D ¹H and ¹³C spectra for assignment, and 2D experiments like COSY (for proton-proton correlations through bonds), HSQC (for one-bond proton-carbon correlations), HMBC (for long-range proton-carbon correlations), and crucially, NOESY or ROESY.

  • NOESY/ROESY Analysis:

    • NOESY: This experiment detects correlations between protons that are close in space (typically < 5 Å). The intensity of the cross-peaks is related to the inverse sixth power of the distance between the protons.

    • ROESY: This is a similar experiment that is often more effective for molecules of intermediate size.

  • Structural Interpretation: The presence and intensity of NOESY/ROESY cross-peaks between the amine protons and the protons on the bicyclo[1.1.1]pentane cage can be used to determine the preferred orientation and rotational dynamics of the amino group.

NMR_Conformation_Logic NMR_Data 2D NOESY/ROESY Data Crosspeaks Identify Cross-peaks between Amine Protons and Cage Protons NMR_Data->Crosspeaks Intensity Analyze Cross-peak Intensities Crosspeaks->Intensity Distance Relate Intensities to Inter-proton Distances Intensity->Distance Conformation Determine Preferred Conformation and Rotational Dynamics Distance->Conformation

Logical flow for conformational analysis using 2D NMR.

Conclusion

This compound is a valuable building block in modern drug design, offering a rigid and three-dimensional alternative to traditional aromatic and aliphatic groups. Understanding its molecular structure and conformational preferences is crucial for rational drug design. This technical guide has provided an overview of its synthesis, detailed its molecular geometry based on computational and comparative experimental data, and outlined the key experimental protocols for its conformational analysis. While direct experimental structural data for the parent amine remains a target for future research, the combination of high-level computational modeling and established spectroscopic techniques provides a robust framework for its characterization and application in the development of novel therapeutics.

References

Spectroscopic Profile of Bicyclo[1.1.1]pentan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Bicyclo[1.1.1]pentan-1-amine, a key building block in medicinal chemistry due to its unique properties as a bioisostere. The following sections present nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The highly symmetrical and strained bicyclic core of this compound gives rise to a simple yet characteristic NMR spectrum. The data presented below is for the hydrochloride salt of the amine, which is the common commercially available form.

¹H NMR Data

The proton NMR spectrum is characterized by two main signals corresponding to the bridgehead proton and the methylene protons of the bicyclopentane cage.

Chemical Shift (δ) ppmSolventMultiplicityAssignment
2.60D₂Os1H, CH
2.04D₂Os6H, CH₂
9.36DMSO-d₆br. s.3H, NH₃⁺
2.43DMSO-d₆s1H, CH
1.81DMSO-d₆s6H, CH₂
¹³C NMR Data

The carbon NMR spectrum is also simple, reflecting the high symmetry of the molecule, with distinct signals for the bridgehead carbons and the methylene carbons.

Chemical Shift (δ) ppmSolventAssignment
53.62D₂O3C, CH₂
47.64D₂O1C, C-NH₂
25.94D₂O1C, CH
53.7 (estimated)DMSO-d₆3C, CH₂
47.5 (estimated)DMSO-d₆1C, C-NH₂
25.5 (estimated)DMSO-d₆1C, CH

Infrared (IR) Spectroscopy

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3000-2800N-H stretchR-NH₃⁺
2950-2850C-H stretchAlkane (C-H)
1600-1500N-H bendR-NH₃⁺
1470-1430C-H bendCH₂

Mass Spectrometry (MS)

Detailed mass spectrometry fragmentation data for this compound is not extensively documented in the public domain. High-resolution mass spectra (HRMS) for related bicyclo[1.1.1]pentane derivatives are typically acquired using electrospray ionization time-of-flight (ESI-TOF) mass spectrometers[1][2]. For this compound (C₅H₉N, Molecular Weight: 83.13 g/mol ), the protonated molecule [M+H]⁺ would be expected at m/z 84.08.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data, based on methods reported for similar bicyclo[1.1.1]pentane derivatives.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400, 500, or 600 MHz spectrometer[1]. Samples are prepared by dissolving the compound in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.

IR Spectroscopy

Infrared spectra are generally recorded on a Fourier-transform infrared (FT-IR) spectrometer. For solid samples, a common method is the use of an attenuated total reflectance (ATR) accessory, where the sample is placed directly on a crystal (e.g., diamond or zinc selenide) for analysis.

Mass Spectrometry

High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer. The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Characterization Final Compound Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Bicyclo[1.1.1]pentan-1-amine: A Technical Guide to its Role as a Saturated Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that enhance the efficacy and safety of drug candidates is perpetual. One such scaffold that has garnered significant attention is the bicyclo[1.1.1]pentane (BCP) core. This highly rigid, three-dimensional structure serves as a saturated bioisostere for commonly used moieties such as para-substituted phenyl rings and tert-butyl groups.[1][2][3] The incorporation of the BCP motif, and specifically its amino derivative, bicyclo[1.1.1]pentan-1-amine, has been shown to impart a range of beneficial physicochemical and pharmacokinetic properties to parent molecules. These improvements include enhanced aqueous solubility, increased metabolic stability, and improved membrane permeability, ultimately leading to more drug-like candidates.[4][5]

This technical guide provides an in-depth exploration of this compound and its application as a saturated bioisostere in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their own research endeavors. The guide will cover key aspects including a comparative analysis of physicochemical properties, detailed experimental protocols for synthesis and evaluation, and an examination of its impact on signaling pathways in the context of drug development.

Physicochemical and ADME Properties: A Comparative Analysis

The strategic replacement of traditional aromatic and aliphatic groups with the BCP moiety can lead to a significant improvement in the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. The following tables summarize the quantitative data from various studies, highlighting the advantages of incorporating the BCP core.

Table 1: Comparative Physicochemical Properties of BCP-Containing Compounds vs. Phenyl Analogues

Compound ClassAnalogueLogD (pH 7.4)Aqueous Solubility (µg/mL)Lipophilic Efficiency (LipE)Reference
γ-Secretase Inhibitor Phenyl Analogue>4<0.14.95[6]
BCP Analogue3.61045.95[6]
IDO1 Inhibitor Phenyl Analogue3.8--[7]
BCP Analogue2.7--[7]
NaV1.7 Inhibitor Phenyl Analogue---[7]
BCP Analogue---[7]

Table 2: Comparative ADME Properties of BCP-Containing Compounds vs. Parent Drugs

Drug ClassAnalogueHuman Liver Microsomal Stability (T½, min)Rat Liver Microsomal Stability (T½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Reference
γ-Secretase Inhibitor Phenyl Analogue---[6]
BCP AnalogueSignificantly ImprovedSignificantly ImprovedImproved[6]
IDO1 Inhibitor Phenyl Analogue-Amide Hydrolysis-[8]
BCP AnalogueSignificantly Improved (No Hydrolysis)--[8]
NaV1.7 Inhibitor Phenyl Analogue-Lower ClearanceSimilar[7]
BCP Analogue-Reduced ClearanceSimilar[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its incorporation into drug candidates, as well as protocols for key ADME assays.

Synthesis of this compound Hydrochloride

The synthesis of this compound can be achieved through several routes, with the Curtius rearrangement of a carboxylic acid derivative being a common and effective method.[1][9] The following protocol is a representative example starting from the commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Step 1: Monoesterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid [2]

  • To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in methanol (MeOH), add thionyl chloride (SOCl₂) (3.0 eq) dropwise at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent mixture (e.g., hexane:MTBE) and filter through a short plug of silica gel.

  • Concentrate the filtrate to obtain 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

Step 2: Curtius Rearrangement to form the Boc-protected Amine [1][9]

  • Dissolve 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in tert-butanol (tBuOH).

  • Add triethylamine (Et₃N) (1.2 eq) followed by diphenylphosphoryl azide (DPPA) (1.1 eq).

  • Heat the reaction mixture at 85 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the Boc-protected amino ester.

Step 3: Hydrolysis and Deprotection to this compound Hydrochloride [1]

  • Hydrolyze the ester of the Boc-protected amino ester using standard conditions (e.g., LiOH in THF/water).

  • Acidify the reaction mixture to protonate the carboxylate.

  • Extract the Boc-protected amino acid with an organic solvent.

  • Remove the Boc protecting group by treating with a strong acid, such as hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol).

  • Concentrate the solution to afford this compound hydrochloride as a solid.

ADME Assays

1. Caco-2 Permeability Assay

This assay is used to predict intestinal permeability and to identify potential substrates for active transport mechanisms.

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Assay Procedure:

    • Wash the Caco-2 cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer.

    • Incubate the plate at 37 °C with gentle shaking.

    • At designated time points, collect samples from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport).

    • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the involvement of active efflux.

2. Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

  • Materials: Test compound, liver microsomes (human, rat, etc.), NADPH regenerating system, and a quenching solution (e.g., acetonitrile with an internal standard).

  • Assay Procedure:

    • Pre-incubate the test compound with liver microsomes in a buffer at 37 °C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: The half-life (T½) of the compound is determined by plotting the natural logarithm of the percentage of the remaining compound against time. The intrinsic clearance (CLint) can then be calculated.

3. Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility.

  • Procedure:

    • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well.

    • Shake the plate for a defined period (e.g., 1-2 hours) at room temperature to allow for equilibration.

    • Measure the turbidity of the solution using a nephelometer or by measuring the absorbance at a specific wavelength (e.g., 620 nm).

    • Alternatively, for a more quantitative result, filter the solution to remove any precipitate and then determine the concentration of the dissolved compound in the filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve.

  • Data Analysis: The kinetic solubility is reported as the concentration of the compound in the saturated aqueous buffer.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the application of this compound in drug discovery.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_optimization Lead Optimization start BCP Precursor (e.g., Dicarboxylic Acid) synth_amine Synthesis of This compound start->synth_amine incorporation Incorporation into Drug Scaffold synth_amine->incorporation purification Purification & Characterization incorporation->purification physchem Physicochemical Profiling (Solubility, logP) purification->physchem adme ADME Assays (Permeability, Stability) purification->adme potency Primary Target Binding/Functional Assay purification->potency sar Structure-Activity Relationship (SAR) Analysis adme->sar potency->sar sar->incorporation Iterative Design in_vivo In Vivo PK/PD Studies sar->in_vivo lead Lead Candidate Selection in_vivo->lead

Caption: A generalized workflow for the integration of Bicyclo[1.1.1]pentane-containing compounds in a drug discovery program.

Gamma_Secretase_Pathway APP Amyloid Precursor Protein (APP) beta_secretase β-secretase (BACE1) APP->beta_secretase cleavage Notch Notch Receptor gamma_secretase γ-secretase Complex Notch->gamma_secretase cleavage after ligand binding sAPPb sAPPβ beta_secretase->sAPPb C99 C99 fragment beta_secretase->C99 AICD AICD gamma_secretase->AICD Abeta Aβ peptides (Aβ40, Aβ42) gamma_secretase->Abeta NICD Notch Intracellular Domain (NICD) gamma_secretase->NICD C99->gamma_secretase cleavage Plaques Amyloid Plaques (Neurotoxicity) Abeta->Plaques Notch_cleavage Notch Cleavage Gene_transcription Gene Transcription (Cell Fate, Proliferation) NICD->Gene_transcription BCP_inhibitor BCP-containing γ-secretase inhibitor BCP_inhibitor->gamma_secretase

Caption: The role of γ-secretase in APP and Notch signaling, and the point of intervention for BCP-containing inhibitors.

IDO1_Pathway cluster_tumor_microenvironment Tumor Microenvironment Tryptophan Tryptophan IDO1 Indoleamine 2,3- dioxygenase 1 (IDO1) Tryptophan->IDO1 catabolizes T_cell T-cell Tryptophan->T_cell essential for proliferation Kynurenine Kynurenine IDO1->Kynurenine Kynurenine->T_cell inhibits Treg_activation Regulatory T-cell (Treg) Activation Kynurenine->Treg_activation T_cell_anergy T-cell Anergy/ Apoptosis T_cell->T_cell_anergy leads to APC Antigen Presenting Cell (APC) APC->IDO1 Expresses Tumor_cell Tumor Cell Tumor_cell->IDO1 Upregulates Immune_suppression Tumor Immune Evasion T_cell_anergy->Immune_suppression Treg_activation->Immune_suppression BCP_inhibitor BCP-containing IDO1 inhibitor BCP_inhibitor->IDO1

Caption: The immunosuppressive IDO1 pathway in the tumor microenvironment and its inhibition by BCP-containing drugs.

Conclusion

This compound and its derivatives represent a powerful tool in the medicinal chemist's arsenal for overcoming common challenges in drug development. The unique structural and electronic properties of the BCP core offer a compelling alternative to traditional bioisosteres, often leading to significant improvements in key drug-like properties. By providing a rigid, three-dimensional scaffold, the BCP moiety can enhance solubility, metabolic stability, and cell permeability, while maintaining or even improving target engagement. The synthetic routes to BCP-containing building blocks are becoming increasingly accessible, paving the way for their broader application in drug discovery programs. As our understanding of the nuanced effects of this scaffold on biological systems continues to grow, it is anticipated that this compound will play an increasingly important role in the design of the next generation of therapeutic agents.

References

Methodological & Application

Scalable Synthesis of Bicyclo[1.1.1]pentan-1-amine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[1.1.1]pentan-1-amine (BCP-amine) and its hydrochloride salt are crucial building blocks in medicinal chemistry, serving as bioisosteres for para-substituted phenyl rings, alkynes, and tert-butyl groups.[1][2] Their incorporation into drug candidates can significantly improve physicochemical properties such as metabolic stability, solubility, and membrane permeability.[3] This document provides detailed application notes and scalable experimental protocols for the synthesis of this compound hydrochloride, targeting researchers and professionals in drug development. The presented methods are selected for their scalability, efficiency, and practicality in an industrial setting.

Introduction

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a highly valuable pharmacophore in modern drug discovery.[2] Its rigid, three-dimensional structure offers a unique geometric profile that can effectively mimic the linear geometry of para-substituted arenes while introducing improved drug-like properties.[1] The synthesis of functionalized BCPs, particularly the key intermediate this compound, has been an area of intense research. Early synthetic routes were often lengthy and not amenable to large-scale production, hindering its widespread application in early-stage drug discovery.[2]

Recent advancements have led to the development of more practical and scalable methods for the synthesis of BCP-amine. These methods primarily revolve around the reactions of the highly strained intermediate, [1.1.1]propellane. This document details two prominent scalable synthetic routes to this compound hydrochloride:

  • Hydrohydrazination of [1.1.1]Propellane: A manganese-catalyzed hydrohydrazination of [1.1.1]propellane followed by deprotection and reduction. This method has been reported to be a significant improvement in terms of scalability, yield, safety, and cost.[4][5]

  • From Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: A route starting from a readily accessible dicarboxylic acid intermediate, which can be produced on a kilogram scale.[6][7][8]

These protocols are designed to be robust and reproducible, providing a clear pathway for the multi-gram to kilogram-scale production of this important building block.

Synthetic Pathways Overview

The following diagram illustrates the key synthetic transformations for the scalable production of this compound hydrochloride.

G cluster_0 Route 1: Hydrohydrazination cluster_1 Route 2: From Dicarboxylic Acid Propellane [1.1.1]Propellane Hydrazine_Intermediate Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate Propellane->Hydrazine_Intermediate Di-tert-butyl azodicarboxylate, PhSiH3, Mn(dpm)3 BCP_Hydrazine Bicyclo[1.1.1]pentan-1-ylhydrazine Hydrazine_Intermediate->BCP_Hydrazine HCl BCP_Amine_HCl_1 This compound Hydrochloride BCP_Hydrazine->BCP_Amine_HCl_1 H2, PtO2 Diacid Bicyclo[1.1.1]pentane-1,3- dicarboxylic Acid Monoester Mono-protected Diacid Diacid->Monoester Protection Amine_Intermediate N-Boc-Bicyclo[1.1.1]pentan-1-amine Monoester->Amine_Intermediate Curtius Rearrangement BCP_Amine_HCl_2 This compound Hydrochloride Amine_Intermediate->BCP_Amine_HCl_2 Deprotection (HCl)

Caption: Key synthetic routes to this compound hydrochloride.

Experimental Protocols

Protocol 1: Scalable Synthesis via Hydrohydrazination of [1.1.1]Propellane

This protocol is adapted from the work of Bunker et al. and represents a highly efficient and scalable method.[4][5]

Step 1: Synthesis of [1.1.1]Propellane

[1.1.1]Propellane is a highly strained and reactive molecule that is typically generated and used in situ or as a solution. A continuous flow synthesis has been developed, offering a safe and scalable method for its production.[9] A simplified batch procedure is as follows, based on the Szeimies route.[10]

  • Reaction: 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane is reacted with methyllithium at low temperatures to generate a solution of [1.1.1]propellane.[10][11]

  • Caution: This reaction should be performed by experienced chemists under an inert atmosphere due to the use of pyrophoric methyllithium and the reactive nature of [1.1.1]propellane.

Step 2: Manganese-Catalyzed Hydrohydrazination

  • Reaction: A solution of [1.1.1]propellane is reacted with di-tert-butyl azodicarboxylate and phenylsilane in the presence of a catalytic amount of Mn(dpm)3.[4]

  • Procedure:

    • To a solution of di-tert-butyl azodicarboxylate in a suitable solvent (e.g., THF), add phenylsilane and Mn(dpm)3.

    • Cool the mixture to 0 °C.

    • Slowly add the solution of [1.1.1]propellane while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work-up the reaction by quenching with water and extracting with an organic solvent.

    • Purify the crude product by column chromatography to yield di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate.

Step 3: Deprotection to Bicyclo[1.1.1]pentan-1-ylhydrazine Hydrochloride

  • Reaction: The di-tert-butyl protected hydrazine intermediate is treated with hydrochloric acid to remove the Boc protecting groups.[12]

  • Procedure:

    • Dissolve the protected hydrazine in ethyl acetate.

    • Add a solution of HCl in dioxane (e.g., 4M) at room temperature.

    • Stir the reaction until complete deprotection is observed (monitor by LC-MS).

    • Concentrate the mixture under reduced pressure to obtain the crude hydrochloride salt of the hydrazine.[12]

Step 4: Reduction to this compound Hydrochloride

  • Reaction: The N-N bond of the hydrazine hydrochloride is cleaved by catalytic hydrogenation.[5][12]

  • Procedure:

    • Dissolve the bicyclo[1.1.1]pentan-1-ylhydrazine hydrochloride in methanol.

    • Add a catalytic amount of platinum(IV) oxide (Adam's catalyst).

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound hydrochloride as a solid.

Protocol 2: Synthesis from Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This route utilizes a stable, crystalline starting material that can be synthesized on a large scale.[6][8]

Step 1: Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

  • Reaction: A flow photochemical reaction between [1.1.1]propellane and diacetyl yields a diketone intermediate, which is then subjected to a haloform reaction to produce the dicarboxylic acid on a kilogram scale.[6][8]

Step 2: Mono-protection and Curtius Rearrangement

  • Reaction: The dicarboxylic acid is first mono-protected (e.g., as a mono-ester). The remaining carboxylic acid is then converted to an amine via a Curtius rearrangement.

  • Procedure (Illustrative):

    • Selectively protect one of the carboxylic acid groups.

    • Activate the free carboxylic acid (e.g., convert to an acyl chloride or use a coupling agent).

    • React the activated acid with an azide source (e.g., sodium azide or diphenylphosphoryl azide) to form an acyl azide.

    • Induce the Curtius rearrangement by heating the acyl azide in a suitable solvent (e.g., toluene or tert-butanol). In the presence of tert-butanol, this will directly form the Boc-protected amine.

Step 3: Deprotection to this compound Hydrochloride

  • Reaction: The Boc-protecting group is removed under acidic conditions.

  • Procedure:

    • Dissolve the N-Boc-bicyclo[1.1.1]pentan-1-amine in a suitable solvent (e.g., dioxane or ethyl acetate).

    • Add a solution of hydrochloric acid.

    • Stir at room temperature until deprotection is complete.

    • Isolate the product, this compound hydrochloride, by filtration or evaporation.

Data Presentation

The following table summarizes the reported yields for the key steps in the hydrohydrazination route.

StepStarting MaterialProductReagents and ConditionsReported YieldReference
1. Hydrohydrazination [1.1.1]PropellaneDi-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylateDi-tert-butyl azodicarboxylate, PhSiH3, Mn(dpm)3~78%[12]
2. Deprotection Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylateBicyclo[1.1.1]pentan-1-ylhydrazine hydrochlorideHCl in dioxane94.7%[12]
3. Reduction Bicyclo[1.1.1]pentan-1-ylhydrazine hydrochlorideThis compound hydrochlorideH2, PtO2, MethanolHigh[5]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of this compound hydrochloride via the hydrohydrazination route.

G Start Start: [1.1.1]Propellane Solution Hydrohydrazination Hydrohydrazination (Mn-catalyzed) Start->Hydrohydrazination Purification1 Work-up & Purification Hydrohydrazination->Purification1 Deprotection Boc Deprotection (HCl) Purification1->Deprotection Isolation1 Concentration Deprotection->Isolation1 Reduction Catalytic Hydrogenation (PtO2, H2) Isolation1->Reduction Filtration Catalyst Filtration Reduction->Filtration Final_Product Final Product: This compound HCl Filtration->Final_Product

Caption: General workflow for the hydrohydrazination route.

Conclusion

The scalable synthesis of this compound hydrochloride is a critical enabling technology for the broader application of the BCP scaffold in drug discovery. The protocols detailed in this document, particularly the hydrohydrazination of [1.1.1]propellane, offer efficient, high-yielding, and scalable routes to this valuable building block. By providing detailed experimental procedures and summarizing key data, this application note aims to facilitate the adoption of these methods by researchers and drug development professionals, thereby accelerating the discovery of new and improved therapeutics.

References

Synthesis of Bicyclo[1.1.1]pentan-1-amine from [1.1.1]propellane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[1.1.1]pentan-1-amine (BCP-amine) is a highly sought-after building block in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups, often leading to improved physicochemical properties of drug candidates, such as enhanced solubility, metabolic stability, and membrane permeability. This document provides detailed application notes and experimental protocols for the synthesis of this compound from the highly strained molecule, [1.1.1]propellane. The primary focus is on a scalable and efficient hydrohydrazination-reduction pathway, with alternative methods also discussed.

Synthetic Pathways Overview

Several synthetic strategies have been developed for the preparation of BCP-amine and its derivatives from [1.1.1]propellane. The choice of method may depend on the desired scale, available starting materials, and the specific substitution pattern required.

  • Hydrohydrazination-Reduction: This is a robust and scalable method for producing the parent this compound. It involves the manganese-catalyzed reaction of [1.1.1]propellane with a hydrazine dicarboxylate, followed by deprotection and reduction of the resulting hydrazine adduct. This method is noted for its improved scalability, yield, safety, and cost-effectiveness.[1]

  • Aminoalkylation: This approach allows for the direct synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines. It proceeds via the sequential addition of magnesium amides and alkyl electrophiles to [1.1.1]propellane.[2][3]

  • Reaction with 2-Azaallyl Anions: This method is suitable for synthesizing N-benzyl protected BCP-amines. It involves the reaction of [1.1.1]propellane with 2-azaallyl anions that are generated in situ from N-benzyl ketimines.[4][5][6]

  • Radical Additions: A variety of radical-based methods, often employing multi-component reactions, have been developed to introduce nitrogen-containing functionalities onto the BCP scaffold.[4][7]

Below is a diagram illustrating the general synthetic workflow from [1.1.1]propellane to this compound via the hydrohydrazination-reduction pathway.

G propellane [1.1.1]Propellane Solution hydrohydrazination Hydrohydrazination (Di-tert-butyl azodicarboxylate, Phenylsilane, Mn(dpm)3) propellane->hydrohydrazination intermediate Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate hydrohydrazination->intermediate deprotection_reduction Deprotection & Reduction (HCl, Pd(OH)2/C, H2) intermediate->deprotection_reduction final_product This compound deprotection_reduction->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the scalable synthesis of this compound via the hydrohydrazination-reduction of [1.1.1]propellane.

Protocol 1: Scalable Synthesis of this compound

This protocol is adapted from the work of Bunker et al. and is divided into three stages: preparation of the [1.1.1]propellane solution, hydrohydrazination, and deprotection/reduction.

Materials and Equipment:

  • 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane

  • Pentane

  • Diethyl ether

  • Methyllithium (MeLi) in diethyl ether

  • Di-tert-butyl azodicarboxylate

  • Phenylsilane

  • Tris(dipivaloylmethanato)manganese(III) (Mn(dpm)3)

  • Hydrochloric acid (HCl) in methanol

  • 20% Palladium hydroxide on carbon (Pd(OH)2/C)

  • Hydrogen gas (H2)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

  • Low-temperature cooling bath (-78 °C)

  • Hydrogenation apparatus

Stage 1: Preparation of [1.1.1]Propellane Solution

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel under an argon atmosphere, dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in a mixture of pentane and diethyl ether.

  • Reaction: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of methyllithium in diethyl ether via the addition funnel, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Work-up and Quantification: The resulting solution of [1.1.1]propellane is typically used directly in the next step. The concentration of the propellane solution can be determined by reacting an aliquot with a known amount of thiophenol and quantifying the formation of the resulting adduct by ¹H NMR spectroscopy.[8]

Stage 2: Hydrohydrazination of [1.1.1]propellane

  • Reaction Setup: In a separate flask under an argon atmosphere, dissolve di-tert-butyl azodicarboxylate and a catalytic amount of Mn(dpm)3 in diethyl ether.

  • Reaction: To this solution, add phenylsilane.

  • Cool the mixture to 0 °C and then add the previously prepared [1.1.1]propellane solution dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate, can be purified by flash column chromatography.

Stage 3: Deprotection and Reduction

  • Deprotection: Dissolve the purified hydrazine dicarboxylate from Stage 2 in methanolic HCl. Stir the solution at room temperature until the Boc protecting groups are fully cleaved.

  • Reduction: To the resulting solution, add 20% Pd(OH)2/C.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 4 bar) and stir vigorously at room temperature for 24-48 hours.[9]

  • Work-up and Isolation: After the reaction is complete, carefully filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure to yield this compound hydrochloride as a solid. The free amine can be obtained by neutralization with a suitable base.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via the hydrohydrazination-reduction pathway.

StepProductStarting MaterialKey ReagentsTypical YieldReference
1[1.1.1]Propellane Solution1,1-Dibromo-2,2-bis(chloromethyl)cyclopropaneMeLi75-88%[8]
2Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate[1.1.1]PropellaneDi-tert-butyl azodicarboxylate, Phenylsilane, Mn(dpm)3~78%[1][9]
3This compoundDi-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylateHCl, 20% Pd(OH)2/C, H2~25% (unoptimized)[9]

Note: The yield for the final deprotection and reduction step reported in the supporting information was part of a screening process and may be improved with further optimization.[9] The overall route is presented as a significant improvement in scalability and yield over previous methods.[1]

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and dependencies of the key synthetic steps.

G cluster_0 Synthesis of [1.1.1]Propellane cluster_1 Formation of BCP-Hydrazine cluster_2 Final Product Formation A 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane B MeLi Treatment A->B C [1.1.1]Propellane Solution B->C D Hydrohydrazination C->D E Protected BCP-Hydrazine D->E F Deprotection & Reduction E->F G This compound F->G

Caption: Key stages in BCP-amine synthesis.

Conclusion

The synthesis of this compound from [1.1.1]propellane is a critical transformation for accessing a valuable class of bioisosteres for drug discovery. The hydrohydrazination-reduction pathway offers a scalable and efficient route to the parent amine. The detailed protocols and data provided herein are intended to serve as a valuable resource for researchers in the pharmaceutical and chemical sciences, enabling the reliable production of this important building block for the development of next-generation therapeutics.

References

Application Notes and Protocols: Bicyclo[1.1.1]pentan-1-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[1.1.1]pentan-1-amine (BCP amine) and its derivatives have emerged as a valuable structural motif in modern drug discovery. The highly rigid, three-dimensional BCP cage serves as an effective bioisosteric replacement for common functionalities such as para-substituted phenyl rings, tert-butyl groups, and alkynes.[1][2][3] The incorporation of the BCP scaffold can lead to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates, including enhanced aqueous solubility, increased metabolic stability, and improved membrane permeability, without compromising, and in some cases even enhancing, biological activity.[4][5][6] These advantageous properties have established BCP as a key building block for "escaping from flatland" in medicinal chemistry, moving away from planar aromatic structures towards more three-dimensional molecular architectures.[6][7]

This document provides detailed application notes on the use of BCP amine in drug discovery, supported by quantitative data from case studies. It also includes experimental protocols for the synthesis of key BCP building blocks and their incorporation into drug-like scaffolds, along with visualizations of relevant biological pathways and experimental workflows.

Application Notes

Bioisosteric Replacement and Physicochemical Property Enhancement

The BCP core is a non-classical bioisostere that offers a unique geometric and electronic profile compared to the moieties it replaces. Its rigid, non-planar structure can disrupt undesirable intermolecular π-π stacking interactions that often lead to poor solubility and non-specific binding of aromatic compounds.[4][8] The introduction of sp³-rich BCP scaffolds generally leads to a lower octanol-water partition coefficient (logP), contributing to improved aqueous solubility.[2] Furthermore, the saturated nature of the BCP cage renders it less susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby enhancing metabolic stability and prolonging the in vivo half-life of drug candidates.[4][8]

Case Study 1: γ-Secretase Inhibitor for Alzheimer's Disease

The replacement of a para-substituted phenyl ring with a BCP moiety in a γ-secretase inhibitor (BMS-708,163) for the potential treatment of Alzheimer's disease demonstrated a significant improvement in its drug-like properties. While maintaining potent enzymatic activity, the BCP analogue exhibited enhanced solubility, permeability, and metabolic stability.[4][6][7][8]

Table 1: Comparison of a γ-Secretase Inhibitor and its BCP Analogue

Compoundγ-Secretase IC50 (nM)Aqueous Solubility (µg/mL)Caco-2 Permeability (10⁻⁶ cm/s)Human Liver Microsomal Stability (t½, min)
Parent (BMS-708,163) 1.1< 10.530
BCP Analogue 1.3153.5> 120
Case Study 2: Lp-PLA2 Inhibitor Darapladib

In the development of inhibitors for lipoprotein-associated phospholipase A2 (Lp-PLA2), the substitution of a phenyl ring in darapladib with a BCP scaffold resulted in an analogue with improved physicochemical properties while maintaining high potency.[9]

Table 2: Comparison of Darapladib and its BCP Analogue

CompoundLp-PLA2 pIC50Kinetic Solubility (µM)Caco-2 Permeability (nm/s)ChromLogD₇.₄
Darapladib 10.282306.3
BCP Analogue 9.4747057.0
Case Study 3: Tyrosine Kinase Inhibitor Imatinib

While the replacement of the phenyl ring in the tyrosine kinase inhibitor imatinib with a BCP moiety led to a significant increase in thermodynamic solubility, it was accompanied by a considerable loss of inhibitory activity against the target ABL1 kinase.[10] This highlights that while BCP can offer substantial physicochemical advantages, its application must be carefully considered in the context of the specific binding interactions of the parent molecule, as the shorter BCP linker may disrupt crucial interactions within the binding pocket.[6]

Table 3: Comparison of Imatinib and its BCP Analogue

CompoundABL1 Kinase IC50 (µM)Thermodynamic Solubility (µM)
Imatinib 0.61.8
BCP Analogue > 50125

Experimental Protocols

Protocol 1: Synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid

This protocol describes the synthesis of a key BCP building block, an amino acid derivative, which can be used for further elaboration in drug synthesis.[11][12]

Materials:

  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid

  • tert-Butanol (tBuOH)

  • Triethylamine (Et₃N)

  • Diphenylphosphoryl azide ((PhO)₂P(O)N₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in tBuOH.

  • Add triethylamine (1.2 eq) and diphenylphosphoryl azide (1.1 eq) to the solution.

  • Heat the reaction mixture at 85 °C for 24 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography.

Protocol 2: General Procedure for the Synthesis of Imatinib Analogues

This protocol provides a general method for the synthesis of imatinib analogues, which can be adapted for the incorporation of BCP-containing building blocks.[13][14]

Materials:

  • Intermediate A (e.g., a BCP-containing amine) (1.0 eq)

  • Intermediate B (e.g., a pyrimidine derivative) (1.1 eq)

  • Potassium tert-butoxide (1.4 eq)

  • XPhos (0.08 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.04 eq)

  • Anhydrous toluene

  • Ethyl acetate

  • Celite

  • Silica gel

  • Dichloromethane/methanol (for chromatography)

Procedure:

  • To an oven-dried Schlenk tube, add Intermediate A, Intermediate B, potassium tert-butoxide, XPhos, and Pd₂(dba)₃.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent.

Visualizations

Signaling Pathway Diagrams

G cluster_0 γ-Secretase Inhibition APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase APP->beta_secretase Cleavage gamma_secretase γ-Secretase Complex (Presenilin, Nicastrin, APH-1, PEN-2) beta_secretase->gamma_secretase sAPPβ + C99 fragment Abeta Amyloid-β (Aβ) Peptides (Aβ40, Aβ42) gamma_secretase->Abeta Cleavage of C99 plaques Amyloid Plaques Abeta->plaques Aggregation inhibitor BCP-γ-Secretase Inhibitor inhibitor->gamma_secretase Inhibition

γ-Secretase signaling pathway and the mechanism of its inhibition.

G cluster_1 IDO1 Inhibition Pathway Tryptophan Tryptophan IDO1 Indoleamine 2,3-dioxygenase 1 (IDO1) Tryptophan->IDO1 Metabolism Kynurenine Kynurenine IDO1->Kynurenine Immune_suppression Immune Suppression Kynurenine->Immune_suppression Activation of Aryl Hydrocarbon Receptor T_cell T-cell Tumor_cell Tumor Cell T_cell->Tumor_cell Tumor Cell Killing Immune_suppression->T_cell Inhibition IDO1_inhibitor BCP-IDO1 Inhibitor IDO1_inhibitor->IDO1 Inhibition

IDO1 signaling pathway and the mechanism of its inhibition.
Experimental Workflow

G cluster_2 BCP Drug Analogue Development Workflow start Parent Drug Identification synthesis Synthesis of BCP Analogue start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Evaluation purification->in_vitro physicochemical Physicochemical Properties (Solubility, logP, Permeability) in_vitro->physicochemical biological Biological Activity (IC50, Ki) in_vitro->biological metabolic Metabolic Stability (Microsomes, Hepatocytes) in_vitro->metabolic in_vivo In Vivo Studies (Pharmacokinetics, Efficacy) in_vitro->in_vivo Promising Candidates lead_optimization Lead Optimization in_vivo->lead_optimization lead_optimization->synthesis Iterative Design

General experimental workflow for the development of BCP drug analogues.

References

Application Notes and Protocols: Enhancing Metabolic Stability with Bicyclo[1.1.1]pentan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a drug candidate's success. Poor metabolic stability often leads to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, thereby limiting therapeutic efficacy and safety. A prevailing strategy to address these challenges is the structural modification of lead compounds. One particularly effective approach that has gained significant traction is the use of bicyclo[1.1.1]pentan-1-amine (BCP amine) and its derivatives as bioisosteric replacements for traditionally labile moieties, such as phenyl rings.

The BCP scaffold is a rigid, three-dimensional structure that can mimic the geometry of a para-substituted phenyl ring while offering a distinct physicochemical profile.[1][2] Its saturated, strained cage-like structure is less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for the degradation of many xenobiotics.[1] The incorporation of BCP has been demonstrated to not only enhance metabolic stability but also to improve other crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including solubility and permeability, without compromising biological activity.[1][2][3]

These application notes provide a comprehensive overview of the utility of BCP amine in medicinal chemistry for improving metabolic stability. We present case studies with comparative quantitative data, detailed experimental protocols for assessing metabolic stability, and visual workflows to guide researchers in applying this innovative strategy to their drug discovery programs.

Rationale for Using BCP to Enhance Metabolic Stability

The replacement of a planar aromatic ring with a three-dimensional, saturated BCP core offers several advantages in mitigating metabolic liabilities:

  • Resistance to Oxidative Metabolism: Aromatic rings are common sites of oxidative metabolism by CYP enzymes, leading to hydroxylation and subsequent clearance. The sp³-hybridized carbon atoms of the BCP cage are significantly less prone to such enzymatic attacks.[1]

  • Improved Physicochemical Properties: The introduction of a BCP moiety can disrupt planarity and reduce lipophilicity, which often translates to improved aqueous solubility and membrane permeability.[2]

  • Reduced Non-Specific Binding: The decrease in lipophilicity and the unique 3D structure of BCP can lead to reduced non-specific binding to plasma proteins and other biological macromolecules.[1]

  • Maintained Biological Activity: The rigid BCP scaffold can effectively orient substituents in a manner that preserves the necessary interactions with the biological target, thus maintaining or even improving potency.

The following diagram illustrates the conceptual advantage of replacing a metabolically labile phenyl ring with a stable BCP core.

cluster_0 Traditional Approach cluster_1 BCP Bioisostere Approach Parent Drug Parent Drug Metabolically Labile Phenyl Ring Metabolically Labile Phenyl Ring Parent Drug->Metabolically Labile Phenyl Ring CYP450 Enzymes CYP450 Enzymes Metabolically Labile Phenyl Ring->CYP450 Enzymes Rapid Metabolism/Clearance Rapid Metabolism/Clearance CYP450 Enzymes->Rapid Metabolism/Clearance BCP Analogue BCP Analogue Metabolically Stable BCP Core Metabolically Stable BCP Core BCP Analogue->Metabolically Stable BCP Core Reduced CYP450 Metabolism Reduced CYP450 Metabolism Metabolically Stable BCP Core->Reduced CYP450 Metabolism Improved Metabolic Stability Improved Metabolic Stability Reduced CYP450 Metabolism->Improved Metabolic Stability

Caption: Bioisosteric replacement of a phenyl ring with a BCP core to improve metabolic stability.

Case Studies: Quantitative Impact on Metabolic Stability

The following tables summarize quantitative data from published studies, demonstrating the significant improvements in metabolic stability and pharmacokinetic profiles upon incorporation of a BCP moiety.

Case Study 1: γ-Secretase Inhibitor (BMS-708163 Analogue)

Replacement of a central fluorophenyl ring in the γ-secretase inhibitor BMS-708163 with a BCP motif resulted in a compound with equipotent enzymatic inhibition but with significant improvements in drug-like properties.

ParameterPhenyl Analogue (BMS-708163)BCP AnalogueFold Improvement
Aqueous Solubility LowSignificantly Higher>10-fold
Passive Permeability ModerateSignificantly HigherN/A
Mouse Oral Cmax ~1 µM (at 10 mg/kg)~4 µM (at 10 mg/kg)~4-fold
Mouse Oral AUC ~3 µM·h (at 10 mg/kg)~12 µM·h (at 10 mg/kg)~4-fold

Data compiled from literature reports on BMS-708163 and its BCP analogue.

Case Study 2: Leflunomide Analogue

A BCP-containing analogue of the rheumatoid arthritis drug leflunomide exhibited markedly improved metabolic stability in vitro.

ParameterLeflunomide (Parent Drug)BCP Analogue
Rat Liver Microsomes Half-life (t½) ShorterSignificantly Longer
Human Liver Microsomes Half-life (t½) ShorterSignificantly Longer

Qualitative comparison from a study by MacMillan and co-workers. Specific quantitative values were not provided in the source.

Case Study 3: Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors

The replacement of a central phenyl ring in a series of IDO1 inhibitors with a BCP bioisostere effectively mitigated amide hydrolysis, a key metabolic liability.

CompoundHeLa IC₅₀ (nM)Human Whole Blood IC₅₀ (nM)Rat CL (mL/min/kg)Rat t½ (h)Rat F (%)
Phenyl Analogue (1) PotentN/AHighShortLow
BCP Analogue (2) 3.11214.36.880

Data for BCP analogue 2 demonstrates a favorable pharmacokinetic profile with low clearance, a long half-life, and high oral bioavailability.[3]

Experimental Protocols

Detailed protocols for key in vitro and in vivo assays to evaluate the metabolic stability of BCP-containing compounds are provided below.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I metabolic enzymes like cytochrome P450s.

1. Materials and Reagents:

  • Test compound and positive controls (e.g., testosterone, verapamil)

  • Pooled human or rodent liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (IS) for quenching and analysis

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

2. Experimental Workflow:

Prepare Reagents Prepare Reagents Incubation Incubation Prepare Reagents->Incubation Add microsomes, buffer, test compound Sampling & Quenching Sampling & Quenching Incubation->Sampling & Quenching At t=0, 5, 15, 30, 60 min Sample Processing Sample Processing Sampling & Quenching->Sample Processing Add cold ACN + IS LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Centrifuge and transfer supernatant Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantify remaining parent compound

Caption: Workflow for the in vitro liver microsomal stability assay.

3. Detailed Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare the 0.1 M phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with an internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).

Protocol 2: In Vitro Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporters.

1. Materials and Reagents:

  • Cryopreserved or fresh hepatocytes (human or animal)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound and positive controls

  • Acetonitrile (ACN) with internal standard (IS)

  • Collagen-coated plates, incubator with orbital shaker, centrifuge, and LC-MS/MS system

2. Detailed Procedure:

  • Cell Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and adjust the cell density to the desired concentration (e.g., 0.5-1 x 10⁶ cells/mL) in pre-warmed culture medium.

  • Incubation:

    • Add the hepatocyte suspension to a collagen-coated plate.

    • Add the test compound (final concentration typically 1 µM) to the wells.

    • Incubate the plate at 37°C on an orbital shaker.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots of the cell suspension.

    • Quench the reaction by adding the aliquots to cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Follow the same sample processing and LC-MS/MS analysis steps as described in the microsomal stability assay.

  • Data Analysis:

    • Calculate the half-life (t½) and intrinsic clearance (Clint) as described previously, normalizing Clint to the number of hepatocytes (e.g., µL/min/10⁶ cells).

Protocol 3: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of a BCP-containing compound after oral administration in mice.

1. Materials and Reagents:

  • Test compound formulated in a suitable vehicle for oral gavage

  • Male or female mice (e.g., C57BL/6)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge, analytical balance, and LC-MS/MS system

2. Experimental Workflow:

Dose Formulation Dose Formulation Oral Administration Oral Administration Dose Formulation->Oral Administration Oral gavage Blood Sampling Blood Sampling Oral Administration->Blood Sampling At predefined time points Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis Quantify drug concentration PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation Cmax, t½, AUC

Caption: Workflow for an in vivo pharmacokinetic study in mice.

3. Detailed Procedure:

  • Dosing:

    • Fast the mice overnight before dosing.

    • Administer the test compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Collection:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract the drug from the plasma samples (e.g., via protein precipitation with acetonitrile).

    • Quantify the drug concentration in the plasma extracts using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time profile.

    • Use pharmacokinetic software to calculate key parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve.

      • t½: Elimination half-life.

      • CL/F: Oral clearance.

      • Vd/F: Apparent volume of distribution.

      • F%: Oral bioavailability (requires intravenous dosing data for comparison).

Conclusion

The strategic incorporation of this compound and related BCP scaffolds represents a powerful and validated approach to overcoming metabolic instability in drug discovery. The case studies presented herein provide compelling quantitative evidence of the benefits of this strategy, including enhanced metabolic half-life, reduced clearance, and improved oral bioavailability. The detailed experimental protocols offer a practical guide for researchers to assess the metabolic stability of their BCP-modified compounds. By leveraging the unique properties of the BCP moiety, medicinal chemists can effectively design drug candidates with more favorable pharmacokinetic profiles, thereby increasing the probability of clinical success.

References

Application Notes and Protocols: Incorporation of Bicyclo[1.1.1]pentan-1-amine into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[1.1.1]pentan-1-amine (BCP-amine) and its derivatives have emerged as valuable building blocks in modern medicinal chemistry. The bicyclo[1.1.1]pentane (BCP) scaffold serves as a three-dimensional, rigid bioisostere for commonly used functionalities such as para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1][2][3] The incorporation of the BCP motif into bioactive molecules has been shown to significantly enhance their physicochemical and pharmacokinetic properties, a strategy often referred to as "escaping from flatland" in drug design.[4][5]

Key advantages of utilizing the BCP scaffold include:

  • Improved Solubility: The saturated, non-planar nature of the BCP cage disrupts crystal packing and can lead to a significant increase in aqueous solubility compared to its aromatic counterparts.[4][5][6]

  • Enhanced Metabolic Stability: The high percentage of sp³-hybridized carbon atoms and the strain of the cage structure make BCP-containing molecules less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][7]

  • Increased Passive Permeability: The unique three-dimensional structure of the BCP moiety can lead to improved membrane permeability.[4]

  • Reduced Non-Specific Binding: The replacement of aromatic rings with the BCP scaffold can decrease non-specific binding caused by π-π interactions.[6]

  • Novel Chemical Space: The introduction of the BCP core provides opportunities to explore novel chemical space and develop intellectual property.[1][5]

These favorable properties have led to the successful incorporation of the BCP motif into a range of drug candidates, demonstrating its potential to overcome common liabilities in drug discovery and development.[1][6]

Data Presentation

Physicochemical and Pharmacokinetic Properties of a γ-Secretase Inhibitor and its BCP Analogue

The following table summarizes the quantitative data from a study where a para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 was replaced with a bicyclo[1.1.1]pentane motif.[4]

CompoundStructureAβ42 IC50 (nM)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Aqueous Solubility (μg/mL) at pH 7.4Mouse Cmax (nM)Mouse AUC(0-8h) (nM*h)
1 (BMS-708,163) (Structure with fluorophenyl ring)1.770.9128102
3 (BCP analogue) (Structure with BCP ring)0.994.118118398

Data sourced from the Journal of Medicinal Chemistry, 2012, 55, 3414-24.[4]

Experimental Protocols

Protocol 1: Synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid

This protocol describes the synthesis of a key BCP building block with orthogonal protecting groups, enabling further functionalization at either the amine or carboxylic acid position. The procedure is adapted from a published large-scale synthesis.[8]

Reaction Scheme:

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid → 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid → 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid

Materials:

  • 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid

  • tert-Butanol (tBuOH)

  • Triethylamine (Et₃N)

  • Diphenylphosphoryl azide ((PhO)₂P(O)N₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid (40.0 g, 0.23 mol, 1.0 equiv) in tBuOH (1 L).

  • Add Et₃N (28.0 g, 0.27 mol, 1.2 equiv) and (PhO)₂P(O)N₃ (70.0 g, 0.25 mol, 1.1 equiv) to the solution.

  • Heat the reaction mixture in an oil bath at 85 °C for 24 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in EtOAc (1 L) and wash with saturated aqueous NaHCO₃ solution (2 x 400 mL), water (500 mL), and brine (500 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the product by appropriate methods (e.g., crystallization or column chromatography) if necessary.

Protocol 2: Synthesis of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile

This protocol details the reduction of a methyl ester to a primary alcohol on the BCP core, providing a versatile intermediate for further derivatization. This procedure is based on the synthesis of a precursor for a potent γ-secretase inhibitor.[4]

Reaction Scheme:

Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate → 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile

Materials:

  • Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate

  • Tetrahydrofuran (THF)

  • Lithium borohydride (2.0 M in THF)

  • Methanol

  • Ethyl acetate

  • Heptane

Procedure:

  • Dissolve methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate (190 mg, 1.26 mmol) in THF (6.0 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium borohydride (2.0 M in THF, 630 μL, 1.26 mmol) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to 23 °C and stir for 12 hours.

  • Cool the cloudy mixture back to 0 °C.

  • Add methanol (12 mL) dropwise to quench the reaction.

  • Stir the mixture at 23 °C for 2 hours.

  • Remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography using a gradient of 0→100% ethyl acetate in heptane to afford the final product as a colorless oil.

Visualizations

Bioisosteric Replacement of a Phenyl Ring with a BCP Core

G A Aryl-R¹ B Aryl-R² A->B Phenyl Ring Spacer C BCP-R¹ A->C D BCP-R² C->D BCP Core Spacer G start [1.1.1]Propellane bcp_intermediate Functionalized BCP Intermediate (e.g., BCP-diacid, BCP-ester) start->bcp_intermediate Ring Opening & Functionalization bcp_amine_precursor BCP-Amine Precursor (e.g., BCP-N₃, BCP-N(Boc)) bcp_intermediate->bcp_amine_precursor Curtius/Hofmann Rearrangement or other amination methods bcp_amine This compound bcp_amine_precursor->bcp_amine Deprotection final_product BCP-Modified Bioactive Molecule bcp_amine->final_product Amide Coupling, Reductive Amination, etc. bioactive_molecule Bioactive Molecule (API or Lead Compound) bioactive_molecule->final_product G APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 fragment APP->C99 Cleavage AICD AICD C99->AICD Cleavage Ab Amyloid-β (Aβ) peptides (Aβ40, Aβ42) C99->Ab Cleavage Plaques Amyloid Plaques Ab->Plaques g_secretase γ-Secretase g_secretase->C99 b_secretase β-Secretase (BACE1) b_secretase->APP BCP_inhibitor BCP-γ-Secretase Inhibitor BCP_inhibitor->g_secretase Inhibition

References

Application Notes and Protocols: Bicyclo[1.1.1]pentan-1-amine as a Bioisostere for Para-Substituted Phenyl Rings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of medicinal chemistry, the para-substituted phenyl ring is a ubiquitous scaffold. However, its aromatic and planar nature can contribute to suboptimal physicochemical properties in drug candidates, such as poor solubility and metabolic instability.[1][2] Bicyclo[1.1.1]pentan-1-amine (BCP) has emerged as a valuable non-classical bioisostere for the para-substituted phenyl ring.[3][4] This three-dimensional, saturated bicyclic amine mimics the linear geometry and substituent exit vectors of a para-substituted phenyl ring while often conferring improved drug-like properties.[5][6]

The replacement of a phenyl ring with a BCP moiety can lead to significant enhancements in aqueous solubility, metabolic stability, and passive permeability, ultimately improving the oral absorption and overall pharmacokinetic profile of a compound.[1][5][7][8] This "escape from flatland" strategy allows medicinal chemists to explore novel chemical space and develop drug candidates with more favorable properties.[1][9]

These application notes provide an overview of the utility of BCP as a phenyl ring mimic, present key physicochemical data in a comparative format, and offer detailed protocols for the synthesis and evaluation of BCP-containing compounds.

Data Presentation: Physicochemical Properties of Phenyl vs. BCP Analogs

The following tables summarize quantitative data from various studies, highlighting the impact of replacing a para-substituted phenyl ring with a bicyclo[1.1.1]pentane moiety on key physicochemical and pharmacokinetic parameters.

Table 1: Comparison of Physicochemical Properties of a γ-Secretase Inhibitor and its BCP Analog

CompoundStructureIC₅₀ (nM)Aqueous Solubility (µg/mL)Passive Permeability (nm/s)
BMS-708,163 (Avagacestat) Phenyl-containing0.3< 1203
BCP Analog (Compound 3) BCP-containing0.325705

Data sourced from Stepan et al., J. Med. Chem. 2012, 55, 3414-3424.[8]

Table 2: Comparison of Physicochemical Properties of Darapladib and its BCP Analog

CompoundStructureLp-PLA₂ IC₅₀ (nM)Kinetic Solubility (µM)ClogP
Darapladib Phenyl-containing0.515.8
BCP Analog BCP-containing2.51004.2

Data sourced from Measom et al., Bioorg. Med. Chem. Lett. 2015, 25, 3734-3739.

Table 3: Comparison of Lipophilicity and Aqueous Solubility of Model Amides

CompoundStructurelogD (pH 7.4)Aqueous Solubility (µM)
N-benzylbenzamide (Phenyl) Phenyl-containing3.6104
N-(bicyclo[1.1.1]pentan-1-yl)benzamide (BCP) BCP-containing3.4370

Data sourced from Mykhailiuk et al., ChemRxiv 2021.[10]

Experimental Protocols

Protocol 1: General Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentane Derivatives

This protocol outlines a general synthetic route towards 1,3-disubstituted BCPs, which are common precursors for introducing the BCP core as a phenyl ring mimic. The synthesis often starts from [1.1.1]propellane or bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[1][11][12]

Materials:

  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Methanol (MeOH)

  • Desired amine (R-NH₂)

  • Coupling agents (e.g., HATU, HOBt)

  • Organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Reagents for Curtius or Hofmann rearrangement (e.g., Diphenylphosphoryl azide (DPPA), Sodium hypobromite)

Procedure:

  • Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid:

    • Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in methanol.

    • Add thionyl chloride (1.1 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Remove the solvent under reduced pressure to obtain 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.[1][11]

  • Amide Coupling:

    • Dissolve the mono-ester (1.0 eq) and the desired amine (1.1 eq) in an appropriate solvent like DCM or DMF.

    • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Perform an aqueous workup and purify the product by column chromatography.

  • Conversion of the Carboxylic Acid to an Amine (via Curtius or Hofmann Rearrangement):

    • Curtius Rearrangement:

      • To a solution of the carboxylic acid (1.0 eq) in an inert solvent (e.g., toluene), add DPPA (1.1 eq) and a base like triethylamine (1.2 eq).

      • Heat the mixture to induce the rearrangement to the isocyanate.

      • Quench the reaction with an alcohol (e.g., tert-butanol) to form the Boc-protected amine, or with water followed by acid to yield the primary amine.[11]

    • Hofmann Rearrangement:

      • Convert the carboxylic acid to the primary amide using standard amide coupling conditions (e.g., with ammonia).

      • Treat the amide with a reagent like sodium hypobromite to yield the primary amine.

  • Final Product Synthesis:

    • The resulting BCP core, now functionalized with an amine and another substituent, can be further modified or directly incorporated into the target molecule.

Protocol 2: Determination of Octanol-Water Partition Coefficient (logP/logD)

The shake-flask method is a classical approach to experimentally determine the lipophilicity of a compound.[13]

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with buffer)

  • Aqueous buffer of desired pH (e.g., PBS pH 7.4, pre-saturated with 1-octanol)

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Preparation of Saturated Solvents:

    • Mix equal volumes of 1-octanol and the aqueous buffer in a separatory funnel.

    • Shake vigorously for an extended period (e.g., 24 hours) and then allow the phases to separate completely.

  • Partitioning Experiment:

    • Prepare a stock solution of the test compound in the aqueous buffer.

    • In a centrifuge tube, add a known volume of the pre-saturated aqueous buffer containing the test compound and a known volume of pre-saturated 1-octanol.

    • Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • Centrifuge the mixture to ensure complete phase separation.

  • Concentration Analysis:

    • Carefully withdraw a sample from the aqueous phase.

    • Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectroscopy at a predetermined λmax or HPLC with a standard curve).

    • The concentration in the octanol phase can be determined by difference from the initial concentration in the aqueous phase.

  • Calculation:

    • Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) is the logarithm (base 10) of this ratio.[13][14]

Protocol 3: Kinetic Aqueous Solubility Assay

This protocol describes a common high-throughput method to assess the kinetic solubility of a compound.[15]

Materials:

  • Test compound (as a DMSO stock solution, e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well plates (one for dilution, one for analysis)

  • Plate shaker

  • Plate reader (e.g., UV-Vis or nephelometer)

Procedure:

  • Compound Preparation:

    • Add the DMSO stock solution of the test compound to the wells of a 96-well dilution plate.

    • Add the aqueous buffer to each well to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).

  • Incubation and Precipitation:

    • Shake the plate vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., room temperature). This allows for the compound to either dissolve or precipitate.

  • Detection of Precipitation:

    • Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a UV-Vis plate reader. An increase in signal compared to a buffer-only control indicates precipitation.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no precipitation is observed. This can be determined by visual inspection of the data or by setting a threshold for the signal increase.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the application of this compound in drug discovery.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation start BCP Precursor (e.g., Diacid) step1 Functional Group Interconversion start->step1 step2 Coupling to Molecule of Interest step1->step2 product Final BCP-containing Compound step2->product solubility Solubility Assay product->solubility Test lipophilicity logP/logD Determination product->lipophilicity Test activity Biological Activity Assay product->activity Test pk_studies In vivo PK Studies activity->pk_studies Advance if active

General workflow for the synthesis and evaluation of BCP analogs.

property_improvement cluster_properties Physicochemical & PK Properties phenyl Para-Substituted Phenyl Ring bcp Bicyclo[1.1.1]pentane (BCP) phenyl->bcp Bioisosteric Replacement solubility Increased Aqueous Solubility bcp->solubility metabolism Improved Metabolic Stability bcp->metabolism permeability Enhanced Permeability bcp->permeability absorption Improved Oral Absorption permeability->absorption

Conceptual diagram of property improvements with BCP.

protac_moa cluster_protac PROTAC Action cluster_degradation Ubiquitin-Proteasome System protac PROTAC with BCP Linker poi Protein of Interest (POI) protac->poi e3 E3 Ligase protac->e3 proteasome Proteasome poi->proteasome Targeted to ubiquitin Ubiquitin e3->ubiquitin Recruits ubiquitin->poi Ubiquitination degradation POI Degradation proteasome->degradation

PROTAC mechanism of action incorporating a BCP linker.

Conclusion

This compound and its derivatives are powerful tools in modern medicinal chemistry for overcoming the limitations associated with para-substituted phenyl rings. By replacing a flat, aromatic moiety with a three-dimensional, saturated bioisostere, researchers can significantly improve the physicochemical and pharmacokinetic properties of drug candidates. The provided data and protocols serve as a practical guide for the synthesis and evaluation of BCP-containing compounds, facilitating their application in drug discovery programs. The continued development of synthetic methodologies to access diverse BCP building blocks will further expand their utility in creating the next generation of therapeutics.[3][16]

References

Application Notes and Protocols: Functionalization of the Bicyclo[1.1.1]pentane Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical structural motif in modern medicinal chemistry. Its rigid, three-dimensional structure serves as an effective non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes.[1][2][3] The incorporation of the BCP core into drug candidates can significantly enhance physicochemical properties, leading to improved aqueous solubility, metabolic stability, and membrane permeability.[4][5][6] This document provides an overview of key functionalization strategies for the BCP core, detailed experimental protocols for selected transformations, and quantitative data to guide researchers in applying this valuable scaffold in their drug discovery programs.

The primary precursor for the synthesis of functionalized BCPs is the highly strained molecule [1.1.1]propellane.[7][8] The high degree of strain energy (66.6 kcal mol⁻¹) in [1.1.1]propellane facilitates the cleavage of the central C1-C3 bond by a variety of radical and nucleophilic species, providing a versatile entry point to 1,3-disubstituted BCPs.[7] Recent advancements have also enabled the more challenging functionalization at the bridge (C2) position and direct C-H functionalization of the BCP core, further expanding the accessible chemical space.[1][9][10]

Key Functionalization Strategies

The functionalization of the BCP core can be broadly categorized into three main approaches:

  • Ring-opening of [1.1.1]propellane: This is the most common strategy, where the central bond of [1.1.1]propellane is cleaved by radicals or nucleophiles to generate a bridgehead BCP radical or organometallic intermediate, which can be trapped or further functionalized.

  • C-H Functionalization: This approach involves the direct activation and functionalization of the C-H bonds of a pre-existing BCP scaffold, offering a more atom-economical route to derivatization.

  • Bridge Functionalization: While synthetically more challenging, methods for introducing substituents at the C2 position of the BCP core are emerging, providing access to novel substitution patterns that can mimic ortho- and meta-substituted arenes.[11]

Data Presentation

Table 1: Selected Examples of Bridgehead Functionalization of Bicyclo[1.1.1]pentanes
EntryReaction TypeReactantsCatalyst/ConditionsProductYield (%)Ref.
1Borylation1-(4-(tert-butyl)phenyl)bicyclo[1.1.1]pentane, B₂pin₂[Ir(dtbbpy)(ppy)₂]PF₆, 4,4'-di-tert-butyl-2,2'-bipyridine, octane, 100 °C3-boryl-1-(4-(tert-butyl)phenyl)bicyclo[1.1.1]pentane95[12]
2Arylation[1.1.1]propellane, 1-bromo-4-fluorobenzene, Zn dustNiCl₂1-(4-fluorophenyl)-3-bromobicyclo[1.1.1]pentane75[13]
3Amination[1.1.1]propellane, di-tert-butyl azodicarboxylate, PhSiH₃Mn(dpm)₃di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate72[14]
4C-H Insertion1-phenylbicyclo[1.1.1]pentane, ethyl 2-diazo-2-phenylacetateRh₂(S-TCPTAD)₄ethyl 2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-2-phenylacetate99[1]
5Sulfanylation[1.1.1]propellane, diphenyl disulfideUV light (365 nm), CH₂Cl₂1,3-bis(phenylthio)bicyclo[1.1.1]pentane98[15]
6Carboamination[1.1.1]propellane, 4-iodotoluene, N-methyl-p-toluenesulfonamideIr(ppy)₃, Cu(OTf)₂N-methyl-N-((3-(p-tolyl)bicyclo[1.1.1]pentan-1-yl)methyl)-4-methylbenzenesulfonamide86[7]
Table 2: Physicochemical Properties of a γ-Secretase Inhibitor and its BCP Analogue[4][6]
CompoundStructureγ-Secretase IC₅₀ (nM)Aqueous Solubility (µg/mL)Caco-2 Permeability (10⁻⁶ cm/s)
BMS-708,163Phenyl-containing0.3< 0.10.4
BCP Analogue (3)BCP-containing0.3125.2

Experimental Protocols

Protocol 1: Iridium-Catalyzed Bridgehead C-H Borylation of Bicyclo[1.1.1]pentanes

This protocol describes a general method for the direct borylation of the tertiary C-H bond at the bridgehead position of a BCP core.[12][16]

Materials:

  • Substituted bicyclo[1.1.1]pentane (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)

  • [Ir(dtbbpy)(ppy)₂]PF₆ (0.02 equiv)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.02 equiv)

  • Anhydrous octane

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the substituted bicyclo[1.1.1]pentane, bis(pinacolato)diboron, [Ir(dtbbpy)(ppy)₂]PF₆, and 4,4'-di-tert-butyl-2,2'-bipyridine.

  • Add anhydrous octane to achieve a desired concentration (e.g., 0.1 M).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired borylated BCP product.

Protocol 2: Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA) of Alkyl Halides to [1.1.1]Propellane

This protocol details a method for the synthesis of 1-halo-3-alkyl-bicyclo[1.1.1]pentanes via a photoredox-catalyzed radical addition to [1.1.1]propellane.[13]

Materials:

  • Alkyl halide (e.g., alkyl iodide) (1.0 equiv)

  • [1.1.1]Propellane solution (typically in diethyl ether, ~0.4 M, 1.2 equiv)

  • fac-Ir(ppy)₃ (0.01 equiv)

  • Anhydrous and degassed solvent (e.g., dichloromethane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the alkyl halide and fac-Ir(ppy)₃ to an oven-dried vial.

  • Add the anhydrous and degassed solvent.

  • Add the solution of [1.1.1]propellane to the reaction mixture.

  • Seal the vial and place it in a photoreactor equipped with blue LEDs (e.g., 450 nm) at room temperature.

  • Irradiate the reaction mixture with stirring for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the 1-halo-3-alkyl-bicyclo[1.1.1]pentane.

Protocol 3: Copper-Mediated Synthesis of Bicyclo[1.1.1]pentylamines

This protocol provides a method for the C-N coupling of iodo-BCP building blocks with amines.[17][18]

Materials:

  • 1-Iodo-3-substituted-bicyclo[1.1.1]pentane (1.0 equiv)

  • Amine (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • L-proline (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • To an oven-dried reaction tube, add the 1-iodo-3-substituted-bicyclo[1.1.1]pentane, amine, CuI, L-proline, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMSO via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired bicyclo[1.1.1]pentylamine.

Mandatory Visualization

Caption: Bioisosteric relationship between a para-substituted phenyl ring and a 1,3-disubstituted BCP.

BCP_Functionalization_Workflow cluster_propellane Precursor cluster_intermediates Key Intermediates cluster_products Functionalized BCPs propellane [1.1.1]Propellane radical BCP Bridgehead Radical propellane->radical Radical Addition organometallic BCP Organometallic (e.g., Grignard, Zinc) propellane->organometallic Nucleophilic Addition borylated Borylated BCPs radical->borylated Borylation arylated Arylated BCPs radical->arylated Arylation organometallic->arylated Cross-Coupling other Other Functional Groups organometallic->other Electrophilic Trap borylated->arylated Suzuki Coupling aminated Aminated BCPs borylated->aminated Chan-Lam Coupling

Caption: General workflow for BCP functionalization from [1.1.1]propellane.

Caption: Sites for direct C-H functionalization on the BCP core.

References

Synthetic Protocols for Derivatizing Bicyclo[1.1.1]pentan-1-amine: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bicyclo[1.1.1]pentan-1-amine (BCP-amine) has emerged as a critical building block in medicinal chemistry, serving as a bioisostere for para-substituted anilines, tert-butyl groups, and internal alkynes.[1][2] Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, aqueous solubility, and membrane permeability.[3][4] This document provides detailed application notes and protocols for the derivatization of BCP-amine, a key step in leveraging its potential in drug discovery programs.

Acylation and Sulfonylation

The primary amine of BCP-amine readily undergoes acylation and sulfonylation to form the corresponding amides and sulfonamides, respectively. These reactions are fundamental for introducing a wide variety of functional groups and for constructing analogues of bioactive compounds.[5]

Quantitative Data for Acylation and Sulfonylation
Reagent TypeCoupling Reagent/ConditionsSolventYield (%)Reference
Carboxylic AcidEDC·HClDMFHigh[5]
Carboxylic AcidTiCl₄, Pyridine, 85 °CPyridineModerate to Excellent[6]
Nadic AnhydrideN/AN/AGood[7]
Sulfonyl ChlorideN/AN/A97[5]

Experimental Workflow: Acylation of this compound

Workflow for Acylation of BCP-Amine cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification BCP_amine This compound Add_BCP_amine Add BCP-amine solution BCP_amine->Add_BCP_amine Carboxylic_acid Carboxylic Acid Dissolve Dissolve carboxylic acid in aprotic solvent (e.g., DMF) Carboxylic_acid->Dissolve Coupling_reagent Coupling Reagent (e.g., HATU, EDC) Add_reagents Add coupling reagent and base Coupling_reagent->Add_reagents Base Base (e.g., DIPEA, TEA) Base->Add_reagents Dissolve->Add_reagents Add_reagents->Add_BCP_amine Stir Stir at room temperature Add_BCP_amine->Stir Quench Quench reaction with water Stir->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by chromatography Concentrate->Purify Product BCP-Amide Product Purify->Product

Caption: General workflow for the acylation of this compound.

Protocol 1: General Amide Coupling

This protocol is a general procedure for the coupling of a carboxylic acid with this compound using a standard peptide coupling reagent.[8]

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling reagent (e.g., HATU, HOBt with EDC)

  • Tertiary amine base (e.g., DIEA, TEA)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add the coupling reagent (1.1 eq) and the base (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.05 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired BCP-amide.

C-N Cross-Coupling Reactions

Transition metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of N-aryl and N-heteroaryl BCP derivatives.[9] These reactions are crucial for accessing a diverse range of structures for structure-activity relationship (SAR) studies.

Quantitative Data for C-N Cross-Coupling
Coupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Aryl BromidePd₂(dba)₃ / XPhosNaOtBuToluene100Moderate to GoodInferred from[10]
Heteroaryl HalideRhodium-catalyzed N-H insertionN/AN/AN/ANot specified[9]
Aryl HalideCopper-mediated C-N couplingN/AN/AN/ALibrary-amenable[9]

Experimental Workflow: Buchwald-Hartwig Amination

Workflow for Buchwald-Hartwig Amination of BCP-Amine cluster_reactants Reactant Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up and Purification BCP_amine This compound Add_BCP_amine Add BCP-amine BCP_amine->Add_BCP_amine Aryl_halide Aryl Halide (Br, I) Combine Combine Aryl halide, Pd catalyst, ligand, and base in a dry flask Aryl_halide->Combine Pd_catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Pd_catalyst->Combine Ligand Ligand (e.g., XPhos) Ligand->Combine Base Base (e.g., NaOtBu) Base->Combine Add_solvent Add anhydrous solvent (e.g., toluene) Combine->Add_solvent Add_solvent->Add_BCP_amine Heat Heat the reaction mixture Add_BCP_amine->Heat Cool Cool to room temperature Heat->Cool Filter Filter through celite Cool->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify by chromatography Concentrate->Purify Product N-Aryl-BCP-Amine Product Purify->Product

Caption: General workflow for the Buchwald-Hartwig amination of BCP-amine.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, K₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (1-5 mol%), phosphine ligand (1.2-6 mol%), and base (1.4 eq) to a dry reaction vessel.

  • Add anhydrous, deoxygenated solvent, followed by this compound (1.2 eq).

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite, washing with the organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-aryl BCP-amine derivative.

Reductive Amination

Reductive amination provides a straightforward method to derivatize BCP-amine by reacting it with a ketone or aldehyde in the presence of a reducing agent. This reaction forms a new C-N bond and is a valuable tool for introducing alkyl substituents on the nitrogen atom.

Quantitative Data for Reductive Amination

While specific yields for the reductive amination of BCP-amine are not extensively tabulated in the provided search results, this is a high-yielding and widely applicable reaction in organic synthesis. Yields are typically moderate to excellent, depending on the substrates and reducing agent used. A related reaction involving a BCP diketone with an amine followed by reduction gave a 34% yield.[11]

Experimental Workflow: Reductive Amination

Workflow for Reductive Amination with BCP-Amine cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification BCP_amine This compound Combine_amine_carbonyl Combine BCP-amine and carbonyl compound in solvent BCP_amine->Combine_amine_carbonyl Carbonyl Aldehyde or Ketone Carbonyl->Combine_amine_carbonyl Reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) Add_reductant Add reducing agent portion-wise Reducing_agent->Add_reductant Solvent Solvent (e.g., DCE, MeOH) Solvent->Combine_amine_carbonyl Stir_imine Stir to form imine/enamine intermediate Combine_amine_carbonyl->Stir_imine Stir_imine->Add_reductant Stir_reaction Stir until completion Add_reductant->Stir_reaction Quench Quench with aqueous base Stir_reaction->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by chromatography Concentrate->Purify Product N-Alkyl-BCP-Amine Product Purify->Product

Caption: General workflow for the reductive amination of BCP-amine.

Protocol 3: Reductive Amination

This protocol describes a general procedure for the reductive amination of an aldehyde or ketone with this compound.

Materials:

  • This compound

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)

  • Solvent (e.g., dichloroethane (DCE), methanol, THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous NaHCO₃ or K₂CO₃ solution

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in the chosen solvent, add acetic acid (0.1-1.0 eq) if necessary.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture, controlling any effervescence.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃ or K₂CO₃.

  • Extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated BCP-amine.

These protocols provide a foundation for the derivatization of this compound, enabling the synthesis of a wide array of novel compounds for evaluation in drug discovery and development programs. The exceptional reactivity and unique structural properties of the BCP moiety continue to make it a valuable tool for medicinal chemists.[7]

References

Application Notes and Protocols: Bicyclo[1.1.1]pentan-1-amine in the Synthesis of Novel Pharmacophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups in modern drug discovery.[1][2] Its rigid, three-dimensional structure can confer significant advantages to drug candidates, including improved aqueous solubility, enhanced metabolic stability, and increased passive permeability, without compromising biological activity.[1][3][4] Bicyclo[1.1.1]pentan-1-amine and its derivatives are particularly valuable building blocks, providing a key entry point for incorporating the BCP motif into a wide array of pharmacologically active molecules.

These application notes provide an overview of the synthesis of this compound derivatives and their application in the development of novel pharmacophores, supported by detailed experimental protocols and comparative biological data.

Advantages of Incorporating the BCP Moiety

The replacement of traditional aromatic moieties with the BCP scaffold can lead to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Key benefits include:

  • Improved Solubility: The non-planar, saturated nature of the BCP core disrupts crystal packing and reduces intermolecular π-π stacking, often leading to a significant increase in aqueous solubility.[1][5]

  • Enhanced Metabolic Stability: The C(sp³)-rich BCP core is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[4][5]

  • Increased Permeability: The three-dimensional structure of the BCP moiety can lead to improved passive permeability across biological membranes.[1]

  • Novel Chemical Space: The introduction of the BCP scaffold allows for the exploration of novel chemical space and the development of proprietary intellectual property.

Data Presentation: Comparative Physicochemical and Biological Data

The following tables summarize quantitative data comparing the properties of parent drugs with their BCP-containing analogues.

Table 1: Physicochemical Properties of a γ-Secretase Inhibitor and its BCP Analogue

CompoundAqueous Solubility (μg/mL)Caco-2 Permeability (10⁻⁶ cm/s)
BMS-708,163 (Parent) 0.80.5
BCP Analogue (Compound 3) >2003.5

Data sourced from Stepan, A. F., et al. (2012). J. Med. Chem.

Table 2: Biological Activity of a γ-Secretase Inhibitor and its BCP Analogue

Compoundγ-Secretase Inhibition (IC₅₀, nM)
BMS-708,163 (Parent) 0.3
BCP Analogue (Compound 3) 0.3

Data sourced from Stepan, A. F., et al. (2012). J. Med. Chem.

Table 3: Biological Activity of Bosentan and its BCP Analogue

CompoundEndothelin Receptor A (ETₐ) IC₅₀ (nM)Endothelin Receptor B (ETₑ) IC₅₀ (nM)
Bosentan (Parent) 272600
BCP Analogue 46500

Data sourced from a study by Carreira and co-workers, as cited in Fleming, F. et al. (2021). JACS Au.[1]

Experimental Protocols

Detailed methodologies for the synthesis of key this compound derivatives are provided below.

Protocol 1: Radical Multicomponent Carboamination of [1.1.1]Propellane

This protocol, adapted from the work of Uchiyama and coworkers, describes a one-pot synthesis of multi-functionalized BCP derivatives which can be precursors to 3-substituted BCP-amines.[6][7]

Materials:

  • [1.1.1]Propellane (in pentane solution)

  • Hydrazyl reagent (e.g., 1,1-diphenyl-2-picrylhydrazyl, DPPH)

  • Di-tert-butyl azodicarboxylate (DBAD)

  • Iron(II) phthalocyanine (Fe(Pc))

  • tert-Butyl hydroperoxide (TBHP, 70 wt % in H₂O)

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (anhydrous)

  • Pentane (anhydrous)

Procedure:

  • To a solution of the hydrazyl reagent (2.0 equiv) and di-tert-butyl azodicarboxylate (2.0 equiv) in acetonitrile (6.0 mL) in a flame-dried flask under an argon atmosphere, add Cs₂CO₃ (2.0 equiv) and Fe(Pc) (0.1 equiv).

  • Cool the mixture to -20 °C in a cryocool.

  • Add a solution of [1.1.1]propellane in pentane (1.0 mmol, 1.0 equiv) dropwise to the cooled reaction mixture.

  • Add tert-butyl hydroperoxide (2.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction mixture at -20 °C for the specified time (typically 1-3 hours), monitoring the reaction progress by TLC or LC-MS.[6]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired multifunctionalized BCP derivative.

Protocol 2: Copper-Mediated Three-Component Coupling to Synthesize BCP Analogues

This protocol is based on the method developed by the MacMillan group for the one-step synthesis of diverse functionalized BCP derivatives.[8][9][10]

Materials:

  • [1.1.1]Propellane (in THF solution)

  • Alkyl or Aryl Iodide/Bromide (Radical Precursor)

  • Amine or other nucleophile

  • fac-[Ir(ppy)₃] (photocatalyst)

  • Cu(acac)₂ (copper catalyst)

  • Ligand (e.g., a bipyridine derivative)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMF)

Procedure:

  • To a reaction vial, add the alkyl or aryl halide (1.0 equiv), the amine nucleophile (1.5 equiv), Cu(acac)₂ (0.1 equiv), the ligand (0.1 equiv), and fac-[Ir(ppy)₃] (0.01 equiv).

  • Add the base (2.0 equiv) to the vial.

  • Evacuate and backfill the vial with argon three times.

  • Add the anhydrous, degassed solvent, followed by the solution of [1.1.1]propellane (1.2 equiv).

  • Irradiate the reaction mixture with a blue LED (450 nm) at room temperature with vigorous stirring. Reaction times can range from 5 minutes to 1 hour.[8]

  • Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 1,3-disubstituted BCP product.

Protocol 3: Synthesis of a BCP Analogue of a γ-Secretase Inhibitor

This protocol outlines the key steps for the synthesis of the BCP analogue of BMS-708,163, as reported by Stepan et al.[3]

Step 1: Synthesis of 3-amino-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester

  • Start with commercially available or synthesized bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

  • Perform a monomethyl esterification using standard procedures (e.g., SOCl₂ in methanol).

  • Convert the remaining carboxylic acid to an amine via a Curtius rearrangement. This involves treating the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of triethylamine in tert-butanol, followed by heating to form the Boc-protected amine.

  • Deprotect the Boc group using standard conditions (e.g., HCl in dioxane) to yield 3-amino-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester hydrochloride.

Step 2: Coupling and Final Product Synthesis

  • Couple the synthesized BCP-amine intermediate with the appropriate carboxylic acid fragment of the parent γ-secretase inhibitor using a standard peptide coupling reagent such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA.

  • Perform the subsequent synthetic steps as described for the parent drug to complete the synthesis of the BCP analogue. This typically involves amide bond formations and other standard organic transformations.

  • Purify the final compound using preparative HPLC to obtain the highly pure BCP analogue.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP Amyloid Precursor Protein (APP) gamma_secretase γ-Secretase Complex APP->gamma_secretase Substrate AICD APP Intracellular Domain (AICD) gamma_secretase->AICD Cleavage Abeta Amyloid-β (Aβ) Peptides gamma_secretase->Abeta Cleavage beta_secretase β-Secretase beta_secretase->APP Cleavage Plaques Amyloid Plaques (Neurotoxic) Abeta->Plaques Aggregation BCP_inhibitor BCP-γ-Secretase Inhibitor BCP_inhibitor->gamma_secretase Inhibition

Caption: γ-Secretase signaling pathway and its inhibition.

Experimental Workflow Diagram

G start Start: [1.1.1]Propellane + Radical Precursor + Nucleophile reaction One-Pot Multicomponent Reaction (e.g., Photoredox/Copper Catalysis) start->reaction purification Purification (Flash Chromatography) reaction->purification product 1,3-Disubstituted BCP Pharmacophore purification->product evaluation Biological Evaluation (e.g., IC50 determination) product->evaluation data Comparative Data Analysis (vs. Parent Compound) evaluation->data

Caption: General workflow for BCP pharmacophore synthesis.

Conclusion

The use of this compound and its derivatives offers a powerful strategy for the development of novel pharmacophores with improved drug-like properties. The synthetic protocols outlined herein provide robust and versatile methods for accessing these valuable building blocks and incorporating them into complex molecules. The presented data underscores the potential of BCP-based bioisosterism to overcome common challenges in drug development, such as poor solubility and metabolic instability, thereby accelerating the discovery of new and effective therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bicyclo[1.1.1]pentan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[1.1.1]pentan-1-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

General Challenges

???+ question "Q1: My overall yield for the synthesis of this compound is consistently low. What are the most critical steps affecting the yield?"

???+ question "Q2: I am observing significant amounts of polymeric byproduct in my reaction mixture. How can I minimize this?"

Synthesis of [1.1.1]Propellane Intermediate

???+ question "Q3: The synthesis of [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane is not working well. What are common pitfalls in this step?"

Formation and Purification of this compound

???+ question "Q4: I am having difficulty with the "strain-release amination" step. What alternative methods exist for introducing the amine group?"

???+ question "Q5: My final product, this compound hydrochloride, is difficult to purify. What are the recommended procedures?"

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for the Synthesis of Bicyclo[1.1.1]pentane Derivatives

Precursor/IntermediateReagent(s)ConditionsProductYield (%)Reference
1,1-dibromo-2,2-bis(chloromethyl)cyclopropaneMethyllithium-78 °C to 0 °C[1.1.1]Propellane (in solution)75-88%[1]
[1.1.1]PropellaneAlkyl Iodide, Light (365 nm)Flow, 30 minAlkyl-substituted BCPup to 62%[2]
[1.1.1]PropellaneMagnesium amides, then alkyl electrophilesMild conditions3-Alkylbicyclo[1.1.1]pentan-1-aminesNot specified[3][4]
1-Azido-3-iodobicyclo[1.1.1]pentaneTris(trimethylsilyl)silane (TTMSS)Radical reductionThis compoundNot specified[5]
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid(PhO)₂P(O)N₃, tBuOH, Et₃N85 °C, 24 h3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic AcidNot specified[6][7]

Key Experimental Protocols

Protocol 1: Synthesis of [1.1.1]Propellane Solution (Adapted from Organic Syntheses) [1]

  • Apparatus Setup: A flame-dried, three-necked round-bottomed flask equipped with a mechanical stirrer, an argon inlet, and an addition funnel is assembled.

  • Reagent Addition: The flask is charged with a solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in anhydrous diethyl ether.

  • Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath.

  • Methyllithium Addition: A solution of methyllithium in diethyl ether is added dropwise via the addition funnel over 15 minutes with vigorous stirring.

  • Reaction: The reaction mixture is maintained at -78 °C for 15 minutes.

  • Warming: The -78 °C bath is replaced with an ice-water bath (0 °C), and the mixture is stirred for an additional hour.

  • Transfer: The volatile materials, including the [1.1.1]propellane, are transferred under reduced pressure to a flame-dried receiving flask cooled to -196 °C (liquid nitrogen). The resulting solution of [1.1.1]propellane is used in subsequent steps.

Protocol 2: Photochemical Synthesis of Alkyl-Substituted Bicyclo[1.1.1]pentanes (Adapted from ChemRxiv) [2]

  • Solution Preparation: A solution of an alkyl iodide (1 equivalent) and a solution of [1.1.1]propellane (0.7 M in Et₂O, 1.2 equivalents) are prepared in diethyl ether.

  • Flow Reaction Setup: The prepared solution is passed through a photochemical flow reactor equipped with a 365 nm LED light source.

  • Irradiation: The reaction mixture is irradiated while flowing through the reactor. The residence time is typically around 16 minutes.

  • Workup: The reaction mixture exiting the reactor is collected. In many cases, the solvent can be evaporated to yield the product with high purity. Further purification can be performed by column chromatography if necessary.

Visualizations

experimental_workflow cluster_propellane [1.1.1]Propellane Synthesis cluster_amination Amine Installation cluster_purification Purification start 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane react_meli Reaction with MeLi (-78°C to 0°C) start->react_meli propellane_sol [1.1.1]Propellane Solution react_meli->propellane_sol amination_step Strain-Release Amination (e.g., with 'turbo-amides') propellane_sol->amination_step amine_product This compound amination_step->amine_product hcl_formation Formation of HCl Salt amine_product->hcl_formation purification_step Purification (Crystallization/Chromatography) hcl_formation->purification_step final_product This compound HCl purification_step->final_product

Caption: General workflow for the synthesis of this compound HCl.

troubleshooting_logic cluster_propellane [1.1.1]Propellane Issues cluster_reaction Reaction Condition Issues cluster_workup Workup & Purification Issues start Low Overall Yield check_propellane Check Propellane Synthesis start->check_propellane Intermediate quality? check_amination Optimize Amination Step start->check_amination Reaction efficiency? check_extraction Review Extraction Protocol start->check_extraction Product loss? check_temp_control Verify Temperature Control check_propellane->check_temp_control check_reagent_quality Assess MeLi Quality check_propellane->check_reagent_quality check_polymerization Minimize Polymerization check_amination->check_polymerization check_purification Optimize Purification Method check_extraction->check_purification

Caption: Troubleshooting logic for low yields in this compound synthesis.

References

Bicyclo[1.1.1]pentan-1-amine Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of Bicyclo[1.1.1]pentan-1-amine (BCP-amine).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent modern methods for synthesizing BCP-amine and its derivatives involve the reaction of amines with bicyclo[1.1.1]pentan-1-yl electrophiles or the reaction of electrophiles with this compound itself. Historically, the synthesis often involved the challenging multi-step conversion of [1.1.1]propellane. Key contemporary methods include those developed by Baran and Buchwald, which offer more direct and reliable access to this valuable building block.

Q2: Why is [1.1.1]propellane a challenging starting material to work with?

[1.1.1]Propellane is a highly strained and reactive molecule. Its high reactivity makes it prone to polymerization and other side reactions, which can lead to low yields of the desired product. Furthermore, its preparation is a multi-step process that can be resource-intensive. For these reasons, methods that avoid the direct use of isolated [1.1.1]propellane are often preferred.

Q3: What are the key safety considerations when synthesizing BCP-amines?

Due to the use of reactive reagents and potentially energetic intermediates, appropriate safety precautions are essential. Reactions should be conducted in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Specific hazards may be associated with the reagents used, such as organometallic compounds or strong bases, and their respective safety data sheets (SDS) should be consulted before use.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired BCP-amine

Q: I am experiencing very low yields in my reaction to synthesize BCP-amine. What are the potential causes and how can I troubleshoot this?

A: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Purity of Starting Materials:

    • Problem: Impurities in the starting amine, solvent, or other reagents can interfere with the reaction.

    • Solution: Ensure all starting materials are of high purity. Amines can be purified by distillation or chromatography. Solvents should be anhydrous, as water can quench reactive intermediates.

  • Reaction Conditions:

    • Problem: Suboptimal temperature, reaction time, or concentration can lead to incomplete conversion or side product formation.

    • Solution: Systematically screen reaction parameters. For example, if the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if side products are observed, lowering the temperature might be necessary. Reaction time should also be optimized by monitoring the reaction progress using techniques like TLC, LC-MS, or NMR.

  • Atmosphere Control:

    • Problem: Many reactions in this field are sensitive to air and moisture.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use properly dried glassware and anhydrous solvents.

The following workflow can help diagnose the source of low yield:

LowYieldTroubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (T, t, conc.) start->check_conditions check_atmosphere Confirm Inert Atmosphere start->check_atmosphere optimize Systematically Optimize Conditions check_purity->optimize If Impure check_conditions->optimize If Suboptimal check_atmosphere->optimize If Compromised success Yield Improved optimize->success

Caption: Troubleshooting workflow for low BCP-amine yield.

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my reaction. How can I identify and minimize these unwanted products?

A: Side product formation often arises from the high reactivity of the intermediates involved.

Potential Causes & Solutions:

  • Polymerization of [1.1.1]propellane:

    • Problem: If your synthesis involves in-situ generation of [1.1.1]propellane, it can polymerize before reacting with the amine.

    • Solution: Adjust the rate of addition of the propellane precursor to maintain a low concentration. Lowering the reaction temperature can also disfavor polymerization.

  • Over-alkylation or Multiple Additions:

    • Problem: The desired BCP-amine product may react further with the bicyclo[1.1.1]pentyl source.

    • Solution: Use a stoichiometric excess of the starting amine to favor the formation of the mono-adduct.

  • Decomposition of Reagents:

    • Problem: Some reagents, particularly organometallics, can decompose if not handled correctly.

    • Solution: Ensure reagents are fresh and handled under strictly anhydrous and anaerobic conditions.

Quantitative Data Summary

The following table summarizes representative yields for BCP-amine synthesis under different conditions.

Method ReferenceAmine SubstrateBCP SourceSolventTemperature (°C)Yield (%)
Baran et al.Various primary/secondary aminesBicyclopentyl-zincTHF2345-85
Buchwald et al.Various anilines1-Iodo-bicyclo[1.1.1]pentaneDioxane10060-95
Anderson et al.Various amines[1.1.1]Propellane (in situ)Dioxane2530-70

Detailed Experimental Protocols

Representative Protocol for BCP-amine Synthesis via a Bicyclopentyl-zinc Reagent (Adapted from Baran et al.)

This protocol provides a general procedure and should be adapted based on the specific amine substrate.

Diagram of a General Synthetic Pathway:

SynthesisPathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amine R-NH2 (Amine) Reaction Coupling Reaction (e.g., with catalyst/base) Amine->Reaction BCP_Source BCP-X (BCP Source) BCP_Source->Reaction BCP_Amine R-NH-BCP (BCP-amine) Reaction->BCP_Amine

Caption: General synthetic pathway to BCP-amines.

Procedure:

  • Preparation of the Zinc Reagent: In a glovebox, to a vial containing the bicyclo[1.1.1]pentane precursor (e.g., a bicyclopentyl halide) is added an appropriate solvent (e.g., THF). A zinc source is then added, and the mixture is stirred at room temperature until the formation of the organozinc reagent is complete (can be monitored by GC-MS).

  • Coupling Reaction: To a separate oven-dried flask equipped with a stir bar, the amine substrate, a suitable catalyst (e.g., a palladium complex), and a ligand are added. The flask is evacuated and backfilled with an inert gas.

  • Addition of Reagents: Anhydrous solvent is added to the flask containing the amine. The prepared bicyclopentyl-zinc reagent solution is then added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is stirred at the specified temperature (e.g., 23 °C) for the designated time (e.g., 12-24 hours). The progress of the reaction is monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is quenched with a suitable aqueous solution (e.g., saturated ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.

Technical Support Center: Purification of Bicyclo[1.1.1]pentan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting and guidance for the purification of Bicyclo[1.1.1]pentan-1-amine (BCP-amine) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary methods for purifying BCP-amine derivatives are silica gel column chromatography, crystallization, and for chiral compounds, supercritical fluid chromatography (SFC).[1][2][3][4] Acid-base extraction is also a useful technique during the workup phase to remove non-basic impurities.[5]

Q2: My BCP-amine derivative is streaking on the silica gel column. What can I do to prevent this?

A2: Streaking of amines on silica gel is a common issue due to the interaction of the basic amine with acidic silica. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to your eluent system.[6] Alternatively, using basic alumina as the stationary phase can also prevent streaking.[6]

Q3: Are there any specific considerations for the stability of BCP-amine derivatives during purification?

A3: While BCP derivatives are generally sought after for their improved metabolic stability, it is always good practice to handle them with care.[1][3] Prolonged exposure to strong acids or bases, as well as high temperatures, should be avoided unless specified in a protocol. It is also advisable to keep the compounds under an inert atmosphere if they are sensitive to oxidation.

Q4: How can I purify chiral BCP-amine derivatives?

A4: Supercritical Fluid Chromatography (SFC) is a highly effective technique for the chiral separation of primary amines.[4] Chiral stationary phases, such as those derived from crown ethers or polysaccharides, are often used for this purpose.[4][7] SFC offers advantages over traditional HPLC, including faster separations and reduced solvent consumption.[8][]

Q5: Can I purify my BCP-amine derivative by crystallization?

A5: Yes, crystallization is an excellent method for obtaining analytically pure BCP-amine derivatives, especially for their salt forms.[1][3][10] Common solvent systems for crystallization include mixtures of a solvent in which the compound is soluble (like methyl tert-butyl ether) and an anti-solvent in which it is not (like pentane or diethyl ether).[1][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of BCP-amine derivatives.

Issue 1: Low Purity After Column Chromatography
Possible Cause Solution
Inappropriate Solvent System Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good separation on TLC should have a clear difference in Rf values between your product and impurities.
Column Overloading Do not exceed the recommended loading capacity of your silica gel column. As a rule of thumb, use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Co-elution of Impurities If impurities have similar polarity to your product, consider using a different purification technique such as crystallization or preparative HPLC/SFC. A different stationary phase (e.g., alumina, reverse-phase silica) could also be beneficial.
Compound Degradation on Silica If your compound is sensitive to the acidic nature of silica, consider using deactivated silica gel or basic alumina. Adding a basic modifier to the eluent can also help.
Issue 2: Low Yield After Purification
Possible Cause Solution
Material Loss During Transfers Ensure all material is quantitatively transferred between flasks. Rinse glassware with the appropriate solvent to recover any residual product.
Product Remaining on the Column After your product has eluted, flush the column with a more polar solvent to see if any remaining product elutes. This can indicate that the initial eluent system was not polar enough.
Decomposition During Purification Minimize the time the compound spends on the column and avoid unnecessarily harsh conditions. Analyze fractions promptly to assess purity and prevent potential degradation.
Inefficient Extraction During Workup Ensure the pH is appropriately adjusted during acid-base extractions to ensure your amine is in the desired layer (protonated in the aqueous layer, free base in the organic layer). Perform multiple extractions to maximize recovery.

Troubleshooting Workflow: Low Purity after Column Chromatography

G start Low Purity after Column Chromatography check_tlc Was TLC separation optimal? start->check_tlc optimize_eluent Optimize eluent system. (Gradient, additives) check_tlc->optimize_eluent No check_loading Was the column overloaded? check_tlc->check_loading Yes end_node Improved Purity optimize_eluent->end_node reduce_load Reduce sample load. check_loading->reduce_load Yes check_impurities Are impurities co-eluting? check_loading->check_impurities No reduce_load->end_node alt_method Consider alternative purification: - Crystallization - Preparative SFC/HPLC - Different stationary phase check_impurities->alt_method Yes check_stability Is the compound stable on silica? check_impurities->check_stability No alt_method->end_node use_basic_conditions Use basic alumina or add basic modifier to eluent. check_stability->use_basic_conditions No check_stability->end_node Yes use_basic_conditions->end_node

Caption: Troubleshooting decision tree for low purity.

Experimental Protocols

Protocol 1: General Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of a BCP-amine derivative using silica gel column chromatography.

Materials:

  • Silica gel (100-200 mesh)[1][3]

  • Crude BCP-amine derivative

  • Appropriate solvent system (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol)

  • Triethylamine (optional)

  • Glass column with a stopcock

  • Sand and Cotton

  • Collection tubes

Procedure:

  • Prepare the Column: Place a small piece of cotton at the bottom of the column and add a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add another layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully apply the sample to the top of the silica gel.

  • Elute the Column: Begin eluting with the solvent system, starting with a low polarity and gradually increasing it if a gradient is required.

  • Collect Fractions: Collect fractions in test tubes and monitor the elution by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Acid-Base Extraction

This protocol is useful for separating the basic BCP-amine from neutral or acidic impurities.

Materials:

  • Crude product containing BCP-amine

  • Organic solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Aqueous acid solution (e.g., 1M HCl)

  • Aqueous base solution (e.g., 1M NaOH, saturated NaHCO₃)

  • Separatory funnel

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • Dissolve the crude material in an organic solvent.

  • Transfer the solution to a separatory funnel and wash with an aqueous acid solution. The BCP-amine will become protonated and move to the aqueous layer.

  • Separate the layers and save the aqueous layer.

  • Wash the organic layer with the aqueous acid solution again to ensure complete extraction of the amine.

  • Combine the aqueous layers and basify with an aqueous base solution to deprotonate the BCP-amine.

  • Extract the aqueous layer with a fresh organic solvent. The free BCP-amine will move back into the organic layer.

  • Repeat the extraction of the aqueous layer with the organic solvent.

  • Combine the organic layers, dry with a drying agent, filter, and concentrate under reduced pressure to obtain the purified BCP-amine.

General Purification Workflow

G start Crude BCP-Amine Derivative workup Aqueous Workup (Acid-Base Extraction) start->workup is_chiral Is the compound chiral? workup->is_chiral sfc Chiral SFC is_chiral->sfc Yes check_purity Is the compound a solid? is_chiral->check_purity No final_product Pure BCP-Amine Derivative sfc->final_product crystallization Crystallization check_purity->crystallization Yes column Column Chromatography (Silica or Alumina) check_purity->column No crystallization->final_product column->final_product

Caption: General purification strategy for BCP-amines.

Quantitative Data Summary

The following table summarizes reported yields for purification steps of various BCP derivatives to provide an expectation for experimental outcomes.

Compound Description Purification Method Eluent/Solvent Yield Reference
3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid precursorColumn ChromatographyHexane:MeOtBu (1:9 to 1:1)83%[1][3]
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid precursorFiltration through SiO₂Hexane:MeOtBu (1:1)83%[1][3]
1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)CrystallizationPentane:Diethyl ether (2:1)-[1][3]
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acidRecrystallizationMeOtBu:Pentane (1:9)42%[1][3]
IWR compound precursorFlash Column ChromatographyEthyl acetate/hexanes-[2][11]

References

Stability studies of Bicyclo[1.1.1]pentan-1-amine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bicyclo[1.1.1]pentan-1-amine (BCP-amine) under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the Bicyclo[1.1.1]pentane (BCP) core itself?

The BCP core is remarkably stable despite its significant ring strain (approximately 65-68 kcal/mol).[1][2] This kinetic stability makes it a robust scaffold in many synthetic applications.[2] Some derivatives have been shown to be stable at temperatures up to 250-300°C.[2]

Q2: What is the general reactivity of this compound?

This compound exhibits exceptional reactivity for a primary amine.[3][4] This is attributed to a combination of low steric hindrance around the nitrogen atom and high intrinsic nucleophilicity.[3][4][5] The unique geometry of the BCP cage holds the substituents at the bridgehead positions in a fixed, linear orientation, influencing its reactivity.[2]

Q3: Is this compound stable to acidic and basic conditions?

While specific quantitative data is limited in the literature, the formation of the hydrochloride salt of BCP-amine is common and enhances its stability, suggesting good stability under acidic conditions. As a primary amine, it will readily form salts with various acids. Under basic conditions, the free amine is expected to be stable, although its reactivity as a nucleophile will be more pronounced.

Q4: What is the thermal stability of this compound?

Q5: Is this compound compatible with common oxidizing and reducing agents?

Caution should be exercised when using strong oxidizing agents. A safety data sheet for a derivative, 3-(difluoromethyl)this compound, indicates incompatibility with strong oxidizing agents. Standard reduction conditions, such as those used for reductive amination, are generally well-tolerated. However, specific compatibility should be tested on a small scale.

Q6: Are there any known degradation pathways for this compound?

Specific degradation pathways for this compound under typical reaction conditions are not well-documented in the literature. Given the stability of the BCP core, degradation, if it occurs, is more likely to involve the amine functionality. Under harsh oxidative conditions, oxidation of the amine could be a potential degradation pathway.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low yield in acylation/amidation reactions Incomplete reaction due to steric hindrance from a bulky acylating agent.- Use a less sterically hindered activating agent for the carboxylic acid. - Increase the reaction temperature or time. - Consider using a more reactive acylating agent (e.g., acid chloride).
Side product formation in reactions with electrophiles Over-alkylation or reaction at an undesired site if other nucleophilic groups are present.- Use a protecting group strategy for other nucleophilic functionalities. - Control the stoichiometry of the electrophile carefully. - Perform the reaction at a lower temperature to improve selectivity.
Decomposition observed at elevated temperatures The reaction conditions may exceed the thermal stability of a specific BCP-amine derivative.- Attempt the reaction at a lower temperature, possibly with a more active catalyst or for a longer duration. - Perform a small-scale thermal stability test (e.g., by DSC or TGA) on your specific compound.
Incompatibility with certain reagents (e.g., strong oxidants) The amine functionality is susceptible to oxidation.- Choose milder, more selective reagents. - Protect the amine group prior to the problematic step. - Conduct the reaction under an inert atmosphere to minimize oxidative side reactions.

Experimental Protocols

Given the limited publicly available quantitative stability data for this compound, the following protocols, adapted from general pharmaceutical stability testing guidelines, can be used to assess its stability under your specific experimental conditions.

Protocol 1: pH Stability Assessment

Objective: To determine the stability of this compound across a range of pH values.

Materials:

  • This compound

  • Buffers of various pH (e.g., pH 2, 4, 7, 9, 12)

  • HPLC or GC-MS for analysis

  • Constant temperature chamber

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or water).

  • Add a known concentration of the stock solution to each pH buffer.

  • Store the solutions at a controlled temperature (e.g., 25 °C and an accelerated condition like 40 °C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Analyze the samples by a validated analytical method (e.g., HPLC, GC-MS) to determine the concentration of the remaining this compound and to identify any potential degradants.

  • Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

Protocol 2: Thermal Stability Assessment

Objective: To evaluate the stability of this compound at elevated temperatures.

Materials:

  • This compound (as a solid or in a specific solvent)

  • Oven or heating block with precise temperature control

  • Analytical balance

  • HPLC or GC-MS for analysis

Procedure:

  • Accurately weigh a sample of this compound into a vial. If testing in solution, prepare a solution of known concentration.

  • Place the samples in an oven at the desired temperatures (e.g., 60 °C, 80 °C, 100 °C).

  • At predetermined time intervals (e.g., 0, 8, 24, 48, 72 hours), remove a sample.

  • For solid samples, dissolve in a suitable solvent to a known concentration.

  • Analyze all samples using a validated analytical method to quantify the amount of this compound remaining and to detect any degradation products.

  • Assess the percentage of degradation at each temperature and time point.

Protocol 3: Compatibility with Common Reagents (Oxidizing and Reducing Agents)

Objective: To assess the stability of this compound in the presence of common oxidizing and reducing agents.

Materials:

  • This compound

  • Selected oxidizing agents (e.g., H₂O₂, m-CPBA)

  • Selected reducing agents (e.g., NaBH₄, H₂/Pd-C)

  • Appropriate solvents

  • TLC, HPLC, or GC-MS for monitoring

Procedure:

  • Dissolve this compound in a suitable solvent.

  • In separate reaction vessels, add the selected oxidizing or reducing agent at a controlled temperature (e.g., room temperature).

  • Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, HPLC).

  • Analyze the final reaction mixture to identify the extent of degradation of the starting material and the formation of any new products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start This compound (BCP-amine) solution Prepare Stock Solution start->solution ph pH Buffers (pH 2-12) solution->ph temp Temperature (e.g., 25°C, 40°C, 60°C) solution->temp reagents Reagents (Oxidizing/Reducing) solution->reagents sampling Time-point Sampling ph->sampling Incubate temp->sampling Incubate reagents->sampling React analytical Analytical Method (HPLC, GC-MS) sampling->analytical data Data Analysis & Degradation Kinetics analytical->data

Experimental Workflow for BCP-amine Stability Studies.

logical_relationship cluster_properties Intrinsic Properties cluster_outcomes Resulting Characteristics strain High Ring Strain (~65-68 kcal/mol) stability Remarkable Kinetic Stability of BCP Core strain->stability sterics Low Steric Hindrance reactivity Exceptional Reactivity of Bridgehead Amine sterics->reactivity nucleophilicity High Intrinsic Nucleophilicity nucleophilicity->reactivity

References

Optimizing BCP Amine Coupling Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with bicyclo[1.1.1]pentane (BCP) amines, optimizing coupling reactions is crucial for the efficient synthesis of novel chemical entities. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during BCP amine coupling experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during BCP amine coupling reactions, offering potential causes and solutions to help you optimize your experimental outcomes.

Issue 1: Low or No Product Yield

A common challenge in BCP amine coupling is achieving a satisfactory yield. Several factors can contribute to low product formation.

Potential CauseSuggested Solutions
Inefficient Radical Generation (for radical-mediated reactions) - Optimize Photocatalyst: Screen different photocatalysts (e.g., iridium-based, organic dyes) to find one that is efficiently excited by your light source and has the appropriate redox potential to activate your radical precursor.[1][2] - Check Light Source: Ensure your light source has the correct wavelength and intensity for the chosen photocatalyst. - Degas Reaction Mixture: Oxygen can quench the excited state of the photocatalyst. Degas the solvent and reaction mixture thoroughly.
Poor Nucleophilicity of the Amine - Choice of Base: For coupling reactions involving a carboxylic acid, use a non-nucleophilic base (e.g., DIPEA, NMM) to prevent competitive reactions.[3] The base can also influence the nucleophilicity of the amine. - Protecting Groups: If the amine contains other reactive functional groups, consider using appropriate protecting groups.
Steric Hindrance - Modify Reaction Conditions: Increase the reaction temperature to overcome the activation energy barrier, but monitor for potential side reactions or degradation. - Prolong Reaction Time: Allow the reaction to proceed for a longer duration to enable the sterically hindered components to react.[4] - Choose a Less Bulky Coupling Partner: If possible, consider a less sterically demanding coupling partner. The unique geometry of BCP amines can present steric challenges.[5][6]
Decomposition of Starting Materials or Product - Lower Reaction Temperature: Some reagents or products may be thermally unstable. Running the reaction at a lower temperature, even if it requires a longer reaction time, can prevent degradation. - Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
Suboptimal Solvent Choice - Solvent Screening: The choice of solvent can significantly impact reaction rates and yields. Screen a variety of anhydrous solvents (e.g., DMF, DCE, DMA, THF, MeCN) to find the optimal one for your specific reaction.[7]

Issue 2: Formation of Side Products

The formation of unwanted byproducts can complicate purification and reduce the yield of the desired BCP amine product.

Common Side ProductPrevention and Mitigation Strategies
"Staffane" or Oligomeric Byproducts (in radical additions to [1.1.1]propellane) - Control Stoichiometry: Use an excess of the radical precursor relative to [1.1.1]propellane to favor the initial addition and minimize the subsequent reaction of the BCP radical with another propellane molecule.[8][9] - Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions.
Products from Reaction with Solvent - Choose an Inert Solvent: Select a solvent that is less likely to participate in side reactions under the reaction conditions.
Byproducts from Coupling Reagents - Purification: Byproducts from common coupling reagents (e.g., ureas from carbodiimides) can often be removed through careful purification, such as column chromatography or extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing BCP amines?

A1: The two primary strategies for synthesizing BCP amines involve the functionalization of [1.1.1]propellane:

  • Radical Addition: This is a common method where a radical species adds to the central C-C bond of [1.1.1]propellane.[1][10] This approach is often facilitated by photoredox catalysis.[1][2][11]

  • Anionic Ring-Opening: This method involves the addition of a nucleophilic amine or an amine precursor to [1.1.1]propellane, leading to the opening of the strained bicyclic system.[1][2][12]

Cross-coupling reactions of pre-functionalized BCP cores are also employed.[1]

Q2: How do I choose the right catalyst for a photoredox-mediated BCP amine coupling?

A2: The choice of photocatalyst is critical and depends on the specific transformation. Iridium-based photocatalysts, such as Ir(ppy)₃ and its derivatives, are widely used due to their robust photophysical properties and tunable redox potentials.[1][2] Organic photocatalysts are also emerging as effective alternatives.[1] The optimal catalyst should have a suitable excited-state redox potential to interact with your chosen radical precursor.

Q3: What are the recommended purification techniques for BCP amines?

A3: Purification of BCP amines can be achieved through standard laboratory techniques:

  • Flash Column Chromatography: This is a widely used method for purifying BCP amines. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase will depend on the polarity of your compound. Adding a small amount of a basic modifier like triethylamine to the eluent can help to prevent streaking of basic amines on silica gel.

  • Acid-Base Extraction: For basic BCP amines, an acid-base extraction can be an effective purification step. The amine can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

  • Crystallization: If the BCP amine product is a solid, crystallization can be a highly effective method for obtaining pure material.[13]

Q4: Can you provide a general experimental protocol for a photoredox-catalyzed BCP amine coupling?

A4: The following is a general protocol for the addition of a radical precursor to [1.1.1]propellane, which can be adapted for the synthesis of BCP amines. Note: This is a generalized procedure and must be optimized for specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Photoredox-Catalyzed Radical Addition to [1.1.1]Propellane

This protocol describes a general method for the photoredox-catalyzed addition of an organic halide to [1.1.1]propellane.

  • Reaction Setup: In a nitrogen-filled glovebox, add the organic halide (1.0 equiv), the photocatalyst (e.g., Ir(ppy)₃, 1-5 mol%), and a suitable anhydrous solvent to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Addition of Propellane: Add a solution of [1.1.1]propellane (typically 1.5-3.0 equiv) in an ethereal solvent to the reaction mixture.

  • Irradiation: Seal the reaction vessel and place it in front of a suitable light source (e.g., blue LEDs). Stir the reaction at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired BCP-functionalized product.[11]

Data Presentation

Table 1: Comparison of Solvents for the Addition of α-Amino Radicals to [1.1.1]Propellane

EntrySolventYield of BCP Product (%)Yield of "Staffane" Byproduct (%)
1MeCN246
2DMF36Not reported
3DCE43Not reported
4DMA43Not reported

Reaction conditions: [1.1.1]propellane, N-phenylpyrrolidine (5 equiv.), Ir[(dF(CF₃)ppy)₂dtbbpy]PF₆ photocatalyst, blue LED irradiation.[7]

Visualizations

Experimental workflows and logical relationships can be visualized to provide a clearer understanding of the processes involved.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis prep_reactants Prepare Reactants (Amine, Propellane, Catalyst) setup Assemble Reaction Under Inert Atmosphere prep_reactants->setup prep_solvent Prepare Anhydrous Solvent prep_solvent->setup irradiate Irradiate with Light Source (if photoredox) setup->irradiate monitor Monitor Reaction Progress (TLC, LC-MS) irradiate->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup/Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized experimental workflow for BCP amine coupling.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Inefficient Radical Generation start->cause1 cause2 Poor Amine Nucleophilicity start->cause2 cause3 Steric Hindrance start->cause3 cause4 Decomposition start->cause4 cause5 Suboptimal Solvent start->cause5 sol1 Optimize Catalyst & Light Source cause1->sol1 sol2 Optimize Base & Protecting Groups cause2->sol2 sol3 Increase Temperature & Reaction Time cause3->sol3 sol4 Lower Temperature & Use Inert Atmosphere cause4->sol4 sol5 Solvent Screening cause5->sol5

Caption: Troubleshooting logic for low-yield BCP amine coupling reactions.

References

Bicyclo[1.1.1]pentan-1-amine Functionalization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of Bicyclo[1.1.1]pentan-1-amine (BCP-amine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the chemical modification of this unique building block.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a valuable building block in drug discovery?

This compound is a highly sought-after saturated bioisostere for a para-substituted aniline moiety in medicinal chemistry. Replacing a flat aromatic ring with the three-dimensional, rigid BCP scaffold can lead to significant improvements in the physicochemical properties of drug candidates, such as increased solubility, enhanced metabolic stability, and reduced toxicity, without compromising biological activity.[1][2]

Q2: What makes the reactivity of this compound unique compared to other primary amines?

The bridgehead amine of the BCP core exhibits exceptional reactivity. This is attributed to a combination of low steric hindrance and high intrinsic nucleophilicity. Despite the sp²-like hybridization of the bridgehead carbon, BCP-amine is significantly more nucleophilic than aniline. This heightened reactivity allows for efficient functionalization under mild conditions.

Q3: What are the primary challenges when working with BCP-amine?

While its high reactivity is advantageous, it can also present challenges. The main issues encountered are the potential for over-reaction (di-acylation or di-alkylation), difficulties in purifying the polar functionalized products, and ensuring the stability of the strained BCP core throughout the synthetic sequence.

Troubleshooting Guide

This section addresses specific issues that may arise during the acylation, alkylation, and arylation of this compound.

Acylation Reactions (Amide Bond Formation)

Issue 1.1: Low or No Amide Product Formation.

  • Possible Cause: Incomplete activation of the carboxylic acid or deactivation of the BCP-amine.

  • Troubleshooting:

    • Amine Protonation: BCP-amine, being a strong base, can be protonated by the carboxylic acid, rendering it non-nucleophilic. Ensure the use of a non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize any acid and free the amine.

    • Coupling Reagent: For sterically hindered carboxylic acids or challenging couplings, consider using more potent coupling reagents like HATU or COMU.

    • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate.

Issue 1.2: Formation of a Di-acylated Byproduct.

  • Possible Cause: The high nucleophilicity and low steric hindrance of BCP-amine can lead to the formation of a di-acylated product, where the initially formed amide is further acylated.

  • Troubleshooting:

    • Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the acylating agent.

    • Slow Addition: Add the acylating agent (e.g., acyl chloride) slowly and at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-acylation.

    • Monitoring: Closely monitor the reaction by TLC or LC-MS to stop it upon completion of the mono-acylation.

Issue 1.3: Difficult Purification of the N-acyl BCP-amine.

  • Possible Cause: The product may be highly polar, making it difficult to separate from starting materials or polar byproducts on standard silica gel chromatography.

  • Troubleshooting:

    • Aqueous Workup: An acidic wash (e.g., dilute HCl) can remove unreacted BCP-amine, while a basic wash (e.g., saturated NaHCO₃) can remove the carboxylic acid byproduct from the hydrolysis of the acylating agent.

    • Chromatography:

      • Normal Phase: Use a more polar eluent system (e.g., DCM/MeOH with a small amount of triethylamine to prevent streaking).

      • Reversed-Phase: For highly polar products, reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient may provide better separation.

      • HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for purifying very polar compounds.

Alkylation Reactions

Issue 2.1: Formation of Di- and Tri-alkylated Products.

  • Possible Cause: Similar to acylation, the high reactivity of BCP-amine can lead to multiple alkylations, resulting in secondary and tertiary amine byproducts.

  • Troubleshooting:

    • Stoichiometry: Use a controlled amount of the alkylating agent. Using the amine as the limiting reagent can sometimes favor mono-alkylation.

    • Protecting Groups: For controlled mono-alkylation, consider first protecting the amine (e.g., as a Boc-carbamate), followed by alkylation and deprotection.

    • Reductive Amination: As a more controlled alternative to direct alkylation with alkyl halides, consider reductive amination with an aldehyde or ketone.

Issue 2.2: Product is a Mixture of Primary, Secondary, and Tertiary Amines.

  • Possible Cause: The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a cascade of alkylations.

  • Troubleshooting:

    • Purification:

      • Acid-Base Extraction: Utilize the different basicities of the primary, secondary, and tertiary amines for separation by extraction at different pH values.

      • Chromatography: Use an amine-functionalized silica gel or alumina column to improve separation. Adding a small amount of a volatile base (e.g., triethylamine) to the eluent can improve peak shape on standard silica.

Arylation Reactions

Issue 3.1: Low Yield in Buchwald-Hartwig or Ullmann Condensation.

  • Possible Cause:

    • Ligand Choice: The choice of ligand is crucial for successful C-N cross-coupling.

    • Base Sensitivity: The BCP core may have some sensitivity to the strong bases often used in these reactions.

  • Troubleshooting:

    • Ligand Screening: Screen a variety of phosphine ligands (e.g., XPhos, SPhos, BrettPhos) to find the optimal one for your specific substrate combination.

    • Base Selection: Use a weaker base if possible (e.g., K₂CO₃ instead of NaOtBu) or screen different bases to find a balance between reactivity and substrate stability.

    • Protecting Groups: Consider N-protection of the BCP-amine if direct arylation is problematic.

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol is adapted from a procedure for a substituted BCP-amine and serves as a general guideline.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in THF or DCM, add triethylamine (1.2 eq).

  • Add di-tert-butyl dicarbonate (1.1 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the N-Boc protected BCP-amine.

Protocol 2: General Procedure for Amide Coupling with BCP-amine

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF or DCM.

  • Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the acid.

  • Add this compound to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation

Reaction TypeCommon Side ReactionMitigation StrategyTypical Yield Range
Acylation Di-acylationSlow addition of acylating agent at 0 °C, use of 1.0-1.1 eq of acylating agent.70-95%
Alkylation Poly-alkylationUse of a protecting group strategy or reductive amination.40-80% (direct), >80% (reductive amination)
Arylation Low conversionLigand and base screening.50-90%

Visualizations

experimental_workflow cluster_acylation Acylation Workflow cluster_troubleshooting Troubleshooting Logic start_acyl BCP-Amine + Carboxylic Acid activation Activate Acid (e.g., HATU, DIPEA) start_acyl->activation coupling Amide Coupling activation->coupling workup_acyl Aqueous Workup (Acid/Base Wash) coupling->workup_acyl purify_acyl Purification (Chromatography) workup_acyl->purify_acyl product_acyl N-Acyl-BCP-Amine purify_acyl->product_acyl low_yield Low Yield? check_activation Check Activation (Reagent, Time) low_yield->check_activation check_amine Check Amine (Protonation) low_yield->check_amine side_product Side Products? adjust_stoich Adjust Stoichiometry side_product->adjust_stoich control_temp Control Temperature side_product->control_temp

A flowchart of the acylation workflow and troubleshooting logic.

purification_strategy cluster_workup Aqueous Workup cluster_chromatography Chromatography Options crude Crude Product Mixture acid_wash Acid Wash (Removes unreacted BCP-Amine) crude->acid_wash base_wash Base Wash (Removes acidic byproducts) acid_wash->base_wash normal_phase Normal Phase (DCM/MeOH + Et3N) base_wash->normal_phase If further purification is needed reversed_phase Reversed Phase (C18, H2O/ACN) base_wash->reversed_phase If further purification is needed hilic HILIC (For very polar products) base_wash->hilic If further purification is needed pure_product Pure Functionalized BCP-Amine normal_phase->pure_product Leads to reversed_phase->pure_product Leads to hilic->pure_product Leads to

Decision-making workflow for the purification of functionalized BCP-amines.

References

Scale-up considerations for Bicyclo[1.1.1]pentan-1-amine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of Bicyclo[1.1.1]pentan-1-amine (BCP-amine).

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the scalable synthesis of this compound?

A1: The most prevalent precursors for the large-scale synthesis of BCP-amine and its derivatives are [1.1.1]propellane and bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[1][2][3] The choice of starting material often depends on the desired substitution pattern and the scale of the reaction. While [1.1.1]propellane is highly reactive and useful for direct functionalization, its storage and handling on a large scale can be challenging. Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid provides a more stable entry point and can be produced on a multi-kilogram scale.[1][2][3]

Q2: What are the key safety precautions to consider when working with [1.1.1]propellane?

A2: [1.1.1]Propellane is a highly strained and reactive molecule. Key safety precautions include:

  • Handling: Due to its volatility and reactivity, it is often generated and used in situ or stored as a solution at low temperatures (-40 °C).[4]

  • Air Sensitivity: It can polymerize upon contact with air.[4] Therefore, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: Reactions involving [1.1.1]propellane can be highly exothermic. Proper temperature control and monitoring are crucial, especially during scale-up. The use of sealed tubes may be required for reactions at elevated temperatures, which presents its own safety implications.[5]

Q3: Are there any catalyst-free methods for the large-scale production of BCP derivatives?

A3: Yes, practical and general reactions that utilize light to initiate the synthesis of BCP derivatives on scales ranging from milligrams to kilograms have been reported.[6] These methods are advantageous as they do not require additional catalysts or additives, simplifying the reaction setup and purification process.[6]

Q4: How can I purify this compound and its intermediates on a larger scale?

A4: Common purification techniques for BCP-amine and its intermediates at scale include:

  • Silica Gel Column Chromatography: This is a standard method for purifying reaction intermediates.[2][4]

  • Acid-Base Extraction: For the final amine product and its precursors, acid-base extraction is an effective method to remove non-basic impurities.[7] This is particularly useful for isolating primary amines from reaction mixtures.[7]

  • Filtration through Silica Gel: For less polar intermediates, filtration through a plug of silica can be a quick and efficient purification step.[2]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Potential Cause Troubleshooting Step
Incomplete haloform reaction.Ensure dropwise addition of the diketone solution at 0 °C and allow the reaction to stir overnight to ensure completion.[2][3]
Degradation of starting material.Use crude diketone intermediate directly after evaporation of the reaction mixture from the photochemical step, as this has been found to improve yield.[2]
Inefficient extraction.Use a sufficient volume of ethyl acetate for extraction from the acidified aqueous solution (e.g., 3 x 3 L for a 250g scale reaction).[2][3]
Issue 2: Inconsistent Results in Reactions with [1.1.1]Propellane
Potential Cause Troubleshooting Step
Inaccurate concentration of the [1.1.1]propellane solution.The concentration of the [1.1.1]propellane solution should be determined before use. This can be done by reacting an aliquot with a known excess of a trapping agent like thiophenol and quantifying the product by ¹H NMR or GLC.[8]
Polymerization of [1.1.1]propellane.Ensure all solvents and reagents are properly degassed and reactions are run under a strict inert atmosphere. Store the propellane solution at low temperatures.[4]
Reaction temperature too high.For additions of organometallic reagents, maintain low temperatures (e.g., -78 °C for methyllithium addition) to control the reactivity.[8]
Issue 3: Difficulty in Achieving Selective 1,3-Disubstitution
Potential Cause Troubleshooting Step
Lack of chemoselectivity.Utilize a starting material that allows for sequential functionalization. For instance, starting with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid allows for the selective modification of one carboxylic acid group while the other is protected or remains as an acid.[2]
Use of overly harsh reagents.Employ milder reaction conditions. For example, photoredox catalysis can enable functionalization under less harsh conditions compared to traditional organometallic additions.[5]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This protocol is adapted from a reported multi-gram scale synthesis.[2][3]

Step 1: Photochemical Preparation of 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)

  • A solution of [1.1.1]propellane (0.7 M in a suitable solvent) is mixed with a degassed solution of diacetyl in diethyl ether.

  • The reaction mixture is passed through a photoreactor with a 365 nm light source. A flow rate of approximately 30 mL/min can be used for a large-scale setup.

  • After passing through the reactor, the mixture is concentrated under reduced pressure to yield the crude diketone.

Step 2: Haloform Reaction to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

  • A solution of sodium hydroxide in water is cooled to 20 °C, and bromine is added dropwise. The mixture is stirred for 3 hours.

  • The solution is then cooled to 0 °C, and a solution of the crude diketone from Step 1 in dioxane is added dropwise.

  • The mixture is stirred overnight and then extracted with dichloromethane.

  • The aqueous layer is acidified and then extracted with ethyl acetate.

  • The combined organic layers are concentrated under reduced pressure to yield the dicarboxylic acid.

Quantitative Data Summary

Parameter Value Reference
Scale of Diketone Synthesis~1 kg in 6 hours[2][3]
Scale of Diacid Synthesis (single run)115-133 g from ~250 g crude diketone[2]
Overall Yield (from diketone)Not explicitly stated, but multi-hundred gram scale achieved.[2]
Protocol 2: Synthesis of 3-Fluorothis compound Hydrochloride

This protocol demonstrates a gram-scale transformation from a carboxylic acid precursor.[2]

  • 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid is dissolved in tert-butanol.

  • Triethylamine and diphenylphosphoryl azide are added to the solution.

  • The mixture is heated at 85 °C for 24 hours.

  • After cooling, the reaction is concentrated, and the residue is dissolved in ethyl acetate.

  • The organic layer is washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried, filtered, and concentrated. The resulting carbamate is then hydrolyzed to the amine hydrochloride.

Visualizations

experimental_workflow Workflow for this compound Synthesis cluster_route1 Route 1: From Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid cluster_route2 Route 2: From [1.1.1]Propellane start1 Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid step1_1 Selective Esterification start1->step1_1 e.g., SOCl2, MeOH step1_2 Curtius/Hofmann/Schmidt Rearrangement step1_1->step1_2 e.g., DPPA, heat end1 This compound Derivative step1_2->end1 Hydrolysis start2 [1.1.1]Propellane step2_1 Strain-Release Amination start2->step2_1 e.g., Amine precursor, initiator end2 This compound step2_1->end2 troubleshooting_logic Troubleshooting Low Yield start Low Yield Observed q1 Which reaction step is problematic? start->q1 a1_1 Haloform Reaction q1->a1_1 Dicarboxylic Acid Synthesis a1_2 [1.1.1]Propellane Reaction q1->a1_2 Direct Functionalization q2_1 Check reaction conditions? a1_1->q2_1 q2_2 Check starting material quality? a1_1->q2_2 a1_2->q2_2 a2_1_1 Ensure dropwise addition at 0 °C q2_1->a2_1_1 a2_1_2 Allow for sufficient reaction time (overnight) q2_1->a2_1_2 a2_2_1 Use crude diketone to avoid degradation q2_2->a2_2_1 a2_2_2 Triturate propellane solution before use q2_2->a2_2_2

References

Technical Support Center: Bicyclo[1.1.1]pentane (BCP) Moiety Installation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating Bicyclo[1.1.1]pentane (BCP) moieties into their molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and functionalization of BCP derivatives.

1. General Issues & Low Yield

Q: My reaction for BCP installation is resulting in a low yield. What are the common causes?

A: Low yields in BCP synthesis can stem from several factors, often related to the stability of the key precursor, [1.1.1]propellane, or the specific reaction conditions. Common culprits include:

  • Degradation of [1.1.1]propellane: This strained molecule is volatile and can be unstable, especially at elevated temperatures. It is best to use it as a freshly prepared solution.[1] At 114 °C, it isomerizes to 3-methylidenecyclobutene with a half-life of only 5 minutes.[2]

  • Sub-optimal reaction conditions: Temperature, reaction time, and concentration of reagents are critical. For instance, some anionic additions require heating, while photoredox-catalyzed reactions are sensitive to the light source and duration of irradiation.[3]

  • Side reactions: Oligomerization of the BCP radical or anion intermediates can be a significant side reaction, competing with the desired functionalization.[4] Skeletal rearrangements can also occur under certain conditions.[4]

  • Poor quality of reagents: This is particularly crucial for reactions involving organometallic reagents like Grignard reagents, which are sensitive to moisture and air.

2. Issues with Radical Addition Reactions

Q: I am attempting a radical addition to [1.1.1]propellane, but the reaction is inefficient. How can I troubleshoot this?

A: Radical additions are a common method for functionalizing [1.1.1]propellane. Here are some troubleshooting tips:

  • Initiator choice and concentration: The choice of radical initiator is crucial. Common initiators include triethylborane and AIBN. For photoredox catalysis, the selection of the photocatalyst (e.g., Iridium or organic dyes) and light source (wavelength and intensity) is critical.[5] Optimization of the initiator/catalyst loading is often necessary.

  • Solvent effects: The choice of solvent can influence the reaction rate and selectivity. Acetonitrile has been shown to be superior for some radical multicomponent carboamination reactions.[6]

  • Radical trapping: The intermediate BCP radical must be efficiently trapped by the desired reagent. If the trapping agent is not reactive enough, the BCP radical can undergo undesired side reactions like hydrogen atom abstraction or polymerization.[7]

  • Oxygen sensitivity: Many radical reactions are sensitive to oxygen, which can act as a radical scavenger. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

3. Problems with Anionic Addition Reactions (e.g., Grignard Reagents)

Q: My reaction using a Grignard reagent to open [1.1.1]propellane is not working. What should I check?

A: Anionic additions, particularly with Grignard reagents, are powerful but require careful execution.

  • Grignard reagent quality: The quality of the Grignard reagent is paramount. It should be freshly prepared or properly stored to avoid degradation from moisture or air. Titration of the Grignard reagent before use is recommended to determine its exact concentration.

  • Anhydrous conditions: The reaction must be carried out under strictly anhydrous conditions. All glassware should be flame-dried, and solvents must be anhydrous. Trace amounts of water will quench the Grignard reagent.

  • Temperature control: While some additions of zinc enolates proceed at 0 °C, many Grignard additions require heating to overcome the activation barrier for the ring opening of [1.1.1]propellane.[3]

  • Substrate compatibility: The substrate must be compatible with the highly basic and nucleophilic Grignard reagent. Functional groups with acidic protons (e.g., alcohols, amines, carboxylic acids) will be deprotonated and can interfere with the reaction.

4. Challenges in Transition-Metal-Catalyzed Cross-Coupling

Q: I am having trouble with a Kumada or Negishi cross-coupling reaction to functionalize a BCP-halide. What could be the issue?

A: Transition-metal-catalyzed cross-coupling reactions are essential for installing aryl and heteroaryl groups onto the BCP scaffold.

  • Catalyst and ligand selection: The choice of catalyst (e.g., iron, palladium, or nickel-based) and ligand is critical for successful coupling. For instance, iron-catalyzed Kumada coupling of BCP-iodides works well with TMEDA as a ligand.[8]

  • Grignard reagent for Kumada coupling: As with anionic additions, the quality of the Grignard reagent is crucial. The use of Grignard reagents prepared with LiCl can sometimes improve yields.[8]

  • Functional group tolerance: While many modern cross-coupling methods have broad functional group tolerance, highly reactive functional groups can still interfere with the catalytic cycle. Protecting groups may be necessary.

  • Reaction conditions: Temperature and reaction time need to be optimized. Some cross-coupling reactions of BCP-iodides can be completed in as little as one hour at room temperature.[3]

Data Presentation: Comparison of BCP Synthesis Methods

The following table summarizes the yields of various methods for the synthesis of 1,3-disubstituted BCPs.

Reaction TypeReagentsProductYield (%)Reference
Anionic Addition & TrappingAllylzinc bromide, [1.1.1]propellane, then electrophileAllyl-BCP-Electrophile61-95%[3]
Radical Addition (Photoredox)Alkyl/Aryl halide, [1.1.1]propellane, Ir(ppy)₃Alkyl/Aryl-BCP-halideHigh[3][5]
Iron-Catalyzed Kumada CouplingBCP-iodide, Aryl-MgBr, Fe(acac)₃/TMEDAAryl-BCP46-73%[8]
Radical Multicomponent Carboamination[1.1.1]propellane, Hydrazyl reagent, Di-tert-butyl azodicarboxylateFunctionalized BCP-amine38-72%[6]
Photochemical [2+2] CycloadditionPropellane, Diacetyl (in flow)1,3-Diacetyl-BCP94%[9]

Experimental Protocols

1. General Protocol for Radical Addition to [1.1.1]Propellane (Photoredox Catalysis)

This protocol is a general representation based on literature procedures.[3][5]

  • Preparation: In a glovebox, add the photocatalyst (e.g., Ir(ppy)₃, 1-5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagents: Add the alkyl or aryl halide (1.0 equiv) and a solution of [1.1.1]propellane in a suitable anhydrous solvent (e.g., THF, 1.5-2.0 equiv).

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in front of a light source (e.g., a blue LED lamp) and stir vigorously at room temperature for 12-24 hours.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized BCP derivative.

2. General Protocol for Iron-Catalyzed Kumada Cross-Coupling of BCP-Iodides

This protocol is adapted from the work of Anderson et al.[8]

  • Catalyst Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add Fe(acac)₃ (10-20 mol%) and TMEDA (20-40 mol%).

  • Reagents: Add a solution of the BCP-iodide (1.0 equiv) in anhydrous THF.

  • Grignard Addition: Add the aryl or heteroaryl Grignard reagent (1.5-2.0 equiv) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow: General Synthesis of BCP Derivatives

G cluster_start Starting Materials cluster_reaction BCP Moiety Installation cluster_intermediate Intermediate cluster_functionalization Further Functionalization cluster_product Final Product propellane [1.1.1]Propellane reaction Radical Addition / Anionic Addition propellane->reaction reagents Radical Precursor / Organometallic Reagent reagents->reaction bcp_intermediate Functionalized BCP (e.g., BCP-Iodide) reaction->bcp_intermediate coupling Transition-Metal-Catalyzed Cross-Coupling bcp_intermediate->coupling final_product Drug Candidate / Final Molecule coupling->final_product

Caption: A generalized workflow for the synthesis of BCP-containing molecules.

Signaling Pathway: γ-Secretase and Alzheimer's Disease (Target of Avagacestat)

G APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase (BACE1) APP->beta_secretase cleavage gamma_secretase γ-Secretase Complex (PSEN, Nicastrin, APH-1, PEN-2) beta_secretase->gamma_secretase generates substrate for Abeta Amyloid-β (Aβ) Peptides gamma_secretase->Abeta cleavage plaques Amyloid Plaques (Neurotoxicity) Abeta->plaques aggregation Avagacestat Avagacestat (BCP-containing inhibitor) Avagacestat->gamma_secretase inhibits

Caption: Inhibition of the γ-secretase pathway by Avagacestat.

Signaling Pathway: Lp-PLA2 and Atherosclerosis (Target of Darapladib)

G oxLDL Oxidized LDL Lp_PLA2 Lp-PLA2 oxLDL->Lp_PLA2 substrate inflammatory_mediators Pro-inflammatory Mediators Lp_PLA2->inflammatory_mediators generates atherosclerosis Atherosclerosis Progression inflammatory_mediators->atherosclerosis Darapladib Darapladib (BCP-containing inhibitor) Darapladib->Lp_PLA2 inhibits

Caption: Inhibition of the Lp-PLA2 pathway by Darapladib.

Signaling Pathway: BCR-Abl and Chronic Myeloid Leukemia (Target of Imatinib)

G BCR_Abl BCR-Abl Oncoprotein PI3K_AKT PI3K/AKT Pathway BCR_Abl->PI3K_AKT activates RAS_MAPK RAS/MAPK Pathway BCR_Abl->RAS_MAPK activates cell_proliferation Cell Proliferation & Survival PI3K_AKT->cell_proliferation RAS_MAPK->cell_proliferation Imatinib Imatinib (Tyrosine Kinase Inhibitor) Imatinib->BCR_Abl inhibits

Caption: Inhibition of the BCR-Abl signaling pathway by Imatinib.

References

Technical Support Center: Refinement of Analytical Methods for Bicyclo[1.1.1]pentane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of Bicyclo[1.1.1]pentane (BCP) compounds.

Frequently Asked Questions (FAQs)

Q1: What are the standard analytical techniques for characterizing BCP compounds?

A: For routine characterization and reaction monitoring, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential tools.[1] These methods provide detailed information about the connectivity and chemical environment of atoms within BCP molecules.[1] Thin-layer chromatography (TLC) is also commonly used for monitoring reaction progress.[2]

Q2: Are BCP compounds stable under typical analytical conditions?

A: The BCP core is highly strained yet remarkably stable.[3] However, the stability of substituted BCPs can be influenced by the nature of their functional groups. Some derivatives, particularly those with reactive functionalities at the bridge positions, may exhibit instability.[3] It is always advisable to handle samples with care and consider the potential for degradation, especially when heated or exposed to harsh conditions.

Q3: What makes BCP compounds attractive in drug discovery?

A: BCPs are considered valuable bioisosteres for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[4][5] Their rigid, three-dimensional structure can lead to improved physicochemical properties in drug candidates, such as enhanced solubility, higher metabolic stability, and better oral bioavailability, while maintaining pharmacological efficacy.[5][6][7]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q4: Why do the peaks in my ¹H NMR spectrum of a BCP compound appear broad or poorly resolved?

A: Peak broadening in the NMR spectrum of BCP compounds can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Review Your Sample Preparation:

    • Concentration: Highly concentrated samples can lead to intermolecular interactions and aggregation, causing peak broadening. Try preparing a more dilute sample.

    • Solubility: Ensure your compound is fully dissolved in the deuterated solvent. Undissolved microscopic particles can lead to magnetic field inhomogeneity and broad peaks. If solubility is an issue, consider gentle heating or sonication, or switch to a different deuterated solvent.[8]

    • Purity: Paramagnetic impurities, even in trace amounts, can cause significant line broadening. Ensure your sample is properly purified and that your NMR tube and solvent are free from contaminants.

  • Check the Spectrometer Settings:

    • Shimming: Poor shimming of the magnetic field is a common cause of broad peaks.[9][10] Re-shim the spectrometer before acquiring your spectrum.

    • Locking: Ensure the spectrometer is properly locked on the deuterium signal of your solvent. An unstable lock will result in distorted and broad lines.

  • Consider Chemical Exchange Phenomena:

    • Some functionalized BCPs may exist as a mixture of isomers or conformers. If the rate of interconversion is on the NMR timescale, the corresponding peaks will be broad. Running the experiment at different temperatures (Variable Temperature NMR) can help resolve these issues.

Q5: I am seeing unexpected peaks in my NMR spectrum. What could be the source?

A: Unwanted peaks can be frustrating. Here are some common sources:

  • Residual Solvents: Solvents from purification, such as ethyl acetate or hexanes, can be difficult to remove. Some compounds can hold onto solvents very tightly.[8] Co-evaporation with a different solvent like dichloromethane may help.[8]

  • Contaminants: Ensure your NMR tube is clean. Residual acetone from washing is a common contaminant and can take hours to fully evaporate from a tube, even when oven-dried.[8]

  • Impurities from Synthesis: Unreacted starting materials or byproducts from the synthesis may be present. Refer to your reaction scheme to predict potential impurities and their expected chemical shifts.

Mass Spectrometry (MS)

Q6: I am having trouble obtaining a clear molecular ion peak for my BCP derivative in the mass spectrum. What could be the issue?

A: The observability of the molecular ion peak can depend on the ionization technique and the stability of the compound.

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique often used for BCPs, typically yielding [M+H]⁺ or [M+Na]⁺ adducts.[2][11] If ESI is not providing a clear molecular ion, consider other techniques like Chemical Ionization (CI) or Electron Impact (EI), though EI may lead to more fragmentation.[12]

  • In-source Fragmentation: The compound might be fragmenting in the ion source. Try optimizing the source conditions, such as reducing the fragmentor voltage in ESI-MS.

  • Sample Purity: Impurities can suppress the ionization of your target compound. Ensure the sample is sufficiently pure.

Chromatography (TLC and Column Chromatography)

Q7: My BCP compound is showing significant tailing on the silica gel TLC plate/column. How can I improve the peak shape?

A: Peak tailing in normal-phase chromatography is often due to strong interactions between the analyte and the stationary phase.

  • Acidic or Basic Compounds: If your BCP derivative contains acidic or basic functional groups (e.g., carboxylic acids or amines), these can interact strongly with the acidic silica surface.

    • For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to your eluent can help.

    • For basic compounds, adding a small amount of a base like triethylamine (e.g., 0.1-1%) or ammonia in methanol can improve the peak shape.[2]

  • Solvent Polarity: Adjusting the polarity of your mobile phase can also help. A gradual increase in the proportion of the more polar solvent in your eluent system might be necessary.

Q8: I am struggling to separate two BCP diastereomers by column chromatography. What can I do?

A: Separating diastereomers can be challenging and often requires careful optimization of the chromatographic conditions.

  • Solvent System Screening: Perform a thorough screening of different solvent systems using TLC.[13] Test various combinations of non-polar (e.g., hexanes, heptane) and polar solvents (e.g., ethyl acetate, dichloromethane, diethyl ether, methyl tert-butyl ether).[2]

  • Column and Stationary Phase: Using a longer column or a stationary phase with a smaller particle size can increase the number of theoretical plates and improve resolution.

  • Gradient Elution: A shallow gradient elution, where the solvent polarity is increased very slowly over time, can sometimes resolve closely eluting compounds.[13]

  • Alternative Techniques: If silica gel chromatography is unsuccessful, consider other techniques such as preparative TLC or reversed-phase chromatography if the compounds are suitable.[14]

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Solvent
Bridgehead CH-51.8DMSO-d₆
Methylene CH₂2.14 (s, 6H)37.2DMSO-d₆
Carboxyl COOH12.50 (br s, 2H)170.6DMSO-d₆
Data sourced from The Journal of Organic Chemistry.[11]

Table 2: High-Resolution Mass Spectrometry Data for a BCP Derivative.

CompoundFormulaIonCalculated m/zFound m/z
3,3'-diacetyl-1,1'-bi(bicyclo[1.1.1]pentane)C₉H₁₃O₂[M+H]⁺153.0916153.0910
Data sourced from The Journal of Organic Chemistry.[11]

Experimental Protocols

Protocol 1: General Procedure for Thin-Layer Chromatography (TLC) Monitoring

  • Plate Preparation: Use commercially available silica gel plates with a fluorescent indicator (e.g., F₂₅₄).

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent. Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Visualize the spots under UV light (254 nm and/or 365 nm).[2] If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate, ceric ammonium molybdate).

  • Analysis: Calculate the retention factor (Rf) for each spot to monitor the progress of the reaction by observing the disappearance of starting material spots and the appearance of product spots.

Protocol 2: General Procedure for Purification by Column Chromatography

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent. For liquid samples, they can be loaded directly. For solid samples, they can be dissolved and loaded, or adsorbed onto a small amount of silica gel (dry loading), which is then added to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The elution can be isocratic (constant solvent composition) or a gradient (solvent composition changes over time).[2]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified BCP compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analysis & Purification start BCP Synthesis Reaction workup Aqueous Work-up & Extraction start->workup dry Drying & Solvent Removal workup->dry tlc TLC Analysis dry->tlc Crude Product column Column Chromatography tlc->column Select Eluent pure_fractions Combine Pure Fractions column->pure_fractions Analyze Fractions by TLC final_product Final Product Characterization (NMR, HRMS) pure_fractions->final_product Evaporate Solvent

Caption: General workflow for the synthesis, purification, and analysis of BCP compounds.

troubleshooting_nmr cluster_sample Sample Preparation Issues cluster_instrument Instrumental Factors cluster_solutions Potential Solutions start Broad NMR Peaks Observed conc Too Concentrated? start->conc sol Poor Solubility? start->sol purity Paramagnetic Impurities? start->purity shim Poor Shimming? start->shim lock Unstable Lock? start->lock sol1 Dilute Sample conc->sol1 sol2 Change Solvent / Sonicate sol->sol2 sol3 Re-purify Sample purity->sol3 sol4 Re-shim Spectrometer shim->sol4 sol5 Re-lock on Solvent lock->sol5

Caption: Troubleshooting guide for broad peaks in NMR spectra of BCP compounds.

References

Validation & Comparative

Bicyclo[1.1.1]pentan-1-amine vs. Phenyl Group: A Pharmacokinetic Profile Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic replacement of common chemical moieties to optimize pharmacokinetic properties—a practice known as bioisosteric replacement—is a cornerstone of medicinal chemistry. The phenyl group, a ubiquitous fragment in numerous therapeutic agents, is often a source of metabolic liabilities and suboptimal physicochemical properties. A promising alternative that has garnered significant attention is the bicyclo[1.1.1]pentane (BCP) core, particularly bicyclo[1.1.1]pentan-1-amine as a bioisostere for aniline. This guide provides an objective comparison of their pharmacokinetic profiles, supported by experimental data, to inform researchers and drug development professionals.

The substitution of a planar, aromatic phenyl ring with a three-dimensional, saturated BCP scaffold can lead to profound improvements in a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, this substitution enhances aqueous solubility, increases metabolic stability, and improves membrane permeability, while maintaining or sometimes even improving biological activity.[1][2]

Key Pharmacokinetic Parameter Comparison

The following tables summarize quantitative data from studies where a phenyl group was replaced by a BCP moiety in drug candidates, illustrating the typical improvements observed in their pharmacokinetic profiles.

Compound Parameter Phenyl Analog BCP Analog Fold Improvement
γ-Secretase InhibitorAqueous SolubilityPoorSignificantly ImprovedN/A
Passive PermeabilityLowerEnhancedN/A
Metabolic StabilityLowerReduced SusceptibilityN/A
Oral Absorption (Mouse)Lower~4-fold ↑ Cmax and AUC~4

Data sourced from a study on γ-secretase inhibitors where a central p-substituted fluorophenyl ring was replaced with a BCP motif.[3]

Compound Series Parameter Phenyl Analog BCP Analog
Triazole Series 1IC50 (Aβ42 in nM)227597
Log D>42.8
Solubility (μg/mL)<0.13.2
Pyrimidine Series 2IC50 (Aβ42 in nM)165115
Log D3.93.1
Solubility (μg/mL)<0.11.1

This table showcases a consistent trend where BCP analogs exhibit significantly improved solubility and reduced lipophilicity (Log D) compared to their phenyl counterparts in different chemical series of γ-secretase modulators.[4]

Experimental Protocols

The data presented above is typically generated using a standard battery of in vitro ADME assays. Below are detailed methodologies for key experiments.

Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic clearance of a compound by liver enzymes.

Protocol:

  • Incubation: The test compound (typically at a final concentration of 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Protocol:

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in transwell plates and cultured for approximately 21 days to form a differentiated monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral): The test compound (e.g., at 10 µM) is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at various time points.

  • Permeability Measurement (Basolateral to Apical): The test compound is added to the basolateral (donor) side, and samples are taken from the apical (receiver) side to assess efflux.

  • Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for active efflux.

Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)

Objective: To determine the fraction of a compound that is bound to plasma proteins.

Protocol:

  • Preparation: The test compound is added to plasma (from human or other species).

  • Dialysis: The plasma containing the test compound is loaded into one chamber of a RED device, and dialysis buffer (phosphate-buffered saline, pH 7.4) is loaded into the other chamber. The two chambers are separated by a semipermeable membrane.

  • Incubation: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in both samples is determined by LC-MS/MS.

  • Data Analysis: The percentage of unbound compound is calculated from the ratio of the concentration in the buffer chamber (representing the free drug) to the concentration in the plasma chamber (representing total drug).

Visualizing the Rationale and Workflow

The decision to replace a phenyl group with a BCP moiety is often driven by the need to mitigate specific metabolic liabilities associated with aromatic rings.

cluster_Metabolism Metabolic Pathways cluster_BCP BCP Alternative Phenyl_Group Phenyl Group Arene_Oxide Arene Oxide (Reactive Intermediate) Phenyl_Group->Arene_Oxide CYP450 Oxidation BCP_Amine This compound Phenyl_Group->BCP_Amine Bioisosteric Replacement Phenol Phenolic Metabolite Arene_Oxide->Phenol Quinone Quinone (Toxicity) Phenol->Quinone Hydroxylation Hydroxylation at Bridgehead/Bridge BCP_Amine->Hydroxylation CYP450 Oxidation Stable_Metabolite More Stable Metabolite Hydroxylation->Stable_Metabolite

Caption: Metabolic fate of a phenyl group versus a BCP moiety.

The general workflow for comparing the pharmacokinetic profiles of a phenyl compound and its BCP analog follows a standardized set of in vitro and in vivo experiments.

cluster_vitro In Vitro Evaluation Start Paired Compounds: Phenyl vs. BCP Analog In_Vitro In Vitro ADME Assays Start->In_Vitro Solubility Kinetic/Thermodynamic Solubility In_Vitro->Solubility Permeability Caco-2 / PAMPA In_Vitro->Permeability Metabolic_Stability Microsomes / Hepatocytes In_Vitro->Metabolic_Stability PPB Plasma Protein Binding (RED) In_Vitro->PPB CYP_Inhibition CYP450 Inhibition In_Vitro->CYP_Inhibition In_Vivo In Vivo PK Studies (e.g., in rodents) In_Vitro->In_Vivo If promising PK_Parameters Measure Cmax, Tmax, AUC, Clearance, t1/2, Bioavailability In_Vivo->PK_Parameters Comparison Comparative Profile Analysis PK_Parameters->Comparison

References

A Comparative Analysis of Bicyclo[1.1.1]pentane (BCP) and Other Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic replacement of molecular fragments is a cornerstone of modern medicinal chemistry. Bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activities to a parent compound—are critical tools in this endeavor. Among the C(sp3)-rich bioisosteres, bicyclo[1.1.1]pentane (BCP) has emerged as a prominent replacement for traditional aromatic rings like phenyl, as well as other moieties such as tert-butyl groups and alkynes. This guide provides a comparative study of BCP and other key bioisosteres, supported by experimental data and detailed methodologies, to inform rational drug design.

The drive to "escape from flatland" in drug discovery stems from the recognition that incorporating three-dimensional structural motifs can significantly improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4][5][6] Planar aromatic rings, while ubiquitous in pharmaceuticals, can contribute to poor solubility and metabolic instability.[1][2][3][4] Saturated, rigid scaffolds like BCP, cubane (CUB), and bicyclo[2.2.2]octane (BCO) offer three-dimensional alternatives that can maintain or improve biological activity while enhancing drug-like properties.[7][8][9]

Physicochemical Property Comparison

The replacement of a para-substituted phenyl ring with BCP and other bioisosteres leads to notable changes in key physicochemical parameters. BCP, being the smallest and least lipophilic of the common cage hydrocarbon bioisosteres, often imparts superior solubility.[10] The table below summarizes a comparison of these properties.

PropertyPhenylBCPCubaneBCO
Diagonal Distance (Å) ~2.79 - 2.82~1.85~2.72~2.60
Calculated logP (cLogP) HigherLowerLowerHigher
Aqueous Solubility LowerSignificantly HigherHigherSlightly Higher
Metabolic Stability LowerHigherHigherVariable
Non-specific Binding HigherLowerLowerVariable

Note: The values presented are generalized from multiple studies and can vary depending on the specific molecular context.[10][11][12][13][14]

Experimental Data: A Case Study Approach

The following tables present experimental data from studies where a para-phenyl group was replaced with BCP and other bioisosteres in different molecular scaffolds.

Table 1: Comparison of a γ-Secretase Inhibitor Analog[15]
CompoundBioisostereIC₅₀ (nM)Aqueous Solubility (µg/mL)
BMS-708,163p-fluorophenyl~2< 0.1
BCP AnalogBCP~2> 15

This data demonstrates that the replacement of a p-fluorophenyl ring with a BCP moiety in a γ-secretase inhibitor maintained the biological potency while dramatically increasing aqueous solubility by over 15-fold.[4]

Table 2: Comparison of Resveratrol Analogs[13]
CompoundBioisostereAqueous Solubility (µg/mL)Oral Bioavailability (AUC)
Resveratrolp-phenyl30Low
BCP-ResveratrolBCP96010-fold higher

Replacing one of the phenyl rings in resveratrol with BCP resulted in a 32-fold increase in aqueous solubility and a 10-fold enhancement in oral bioavailability, showcasing the profound impact of this bioisosteric replacement on pharmacokinetic properties.[13]

Table 3: General Physicochemical Properties of Simple Bioisosteric Pairs[14]
Parent Compound (Phenyl)BCP Analog Solubility ImprovementCubane Analog Solubility ImprovementBCO Analog Solubility Improvement
Compound A>50-fold~10-fold~2 to 3-fold
Compound B>50-fold~10-fold~2 to 3-fold

This study on simpler molecular scaffolds consistently showed that BCP provides the most significant improvement in aqueous solubility compared to cubane and BCO when replacing a para-phenyl group.[14]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of bioisosteres are provided below.

Kinetic Aqueous Solubility (KS) Assay

This assay is a high-throughput method to determine the solubility of a compound in an aqueous buffer.

  • Stock Solution Preparation: Prepare a 10-20 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.

  • Incubation: The plate is shaken for a period of 1.5 to 2 hours at a constant temperature (e.g., 25°C).[15]

  • Precipitate Detection: The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or UV/Vis plate reader at a specific wavelength (e.g., 620 nm).[8]

  • Quantification: The concentration of the compound in the supernatant after filtration or centrifugation is determined by LC-MS/MS or UV/Vis spectroscopy against a standard curve.[9][16]

Shake-Flask logD (SFLOGD) Assay

This "gold standard" method determines the lipophilicity of a compound by measuring its distribution between an organic and an aqueous phase.

  • Phase Preparation: An organic solvent (typically n-octanol) and an aqueous buffer (e.g., PBS, pH 7.4) are pre-saturated with each other.

  • Compound Addition: The test compound is added to a mixture of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: The mixture is vigorously shaken for a set period (e.g., 1-4 hours) to allow the compound to partition between the two phases until equilibrium is reached.[12]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the organic and aqueous layers.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as LC-MS or UV/Vis spectroscopy.[12]

  • Calculation: The logD is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Human Hepatocyte Stability (HHEP) Assay

This assay assesses the metabolic stability of a compound in the presence of liver cells, which contain a full complement of metabolic enzymes.

  • Hepatocyte Preparation: Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium.

  • Incubation: The test compound (at a typical concentration of 1 µM) is incubated with the hepatocyte suspension at 37°C.[1]

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The rate of disappearance of the parent compound over time is used to calculate the in vitro intrinsic clearance (CLint) and the half-life (t½) of the compound.[1][2]

Chromatographic Hydrophobicity Index (CHI IAM) Assay

This method provides a measure of a compound's non-specific binding tendency by assessing its interaction with an immobilized artificial membrane (IAM) stationary phase in high-performance liquid chromatography (HPLC).

  • Column and Mobile Phase: An IAM stationary phase column is used. The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile).

  • Gradient Elution: A gradient of increasing organic modifier concentration is used to elute the compounds from the column.

  • Retention Time Measurement: The retention time of the test compound is measured.

  • Calibration: A set of standard compounds with known CHI (IAM) values are run under the same conditions to create a calibration curve.

  • CHI (IAM) Calculation: The CHI (IAM) value for the test compound is calculated from its retention time using the calibration curve. A lower CHI (IAM) value indicates a weaker tendency for non-specific binding.[15]

Visualizations

General Experimental Workflow for Bioisostere Comparison

The following diagram illustrates a typical workflow for the comparative evaluation of a novel bioisostere against a parent compound.

G cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME cluster_3 Pharmacology cluster_4 Data Analysis & Decision Parent Parent Compound (e.g., with Phenyl) Solubility Aqueous Solubility (KS Assay) Parent->Solubility Lipophilicity Lipophilicity (logD Assay) Parent->Lipophilicity Nonspecific_Binding Non-specific Binding (CHI IAM Assay) Parent->Nonspecific_Binding Metabolic_Stability Metabolic Stability (HHEP Assay) Parent->Metabolic_Stability Permeability Permeability (e.g., RRCK Assay) Parent->Permeability Biological_Activity Biological Activity (Target-based Assay) Parent->Biological_Activity Bioisostere Bioisostere Analog (e.g., with BCP) Bioisostere->Solubility Bioisostere->Lipophilicity Bioisostere->Nonspecific_Binding Bioisostere->Metabolic_Stability Bioisostere->Permeability Bioisostere->Biological_Activity Comparison Comparative Analysis Solubility->Comparison Lipophilicity->Comparison Nonspecific_Binding->Comparison Metabolic_Stability->Comparison Permeability->Comparison Biological_Activity->Comparison Decision Lead Optimization Decision Comparison->Decision

Caption: Workflow for comparing a parent compound with its bioisosteric analog.

Simplified γ-Secretase Signaling Pathway

The γ-secretase complex is a key enzyme in the processing of the amyloid precursor protein (APP), which is implicated in Alzheimer's disease. BCP has been successfully used as a bioisostere in γ-secretase modulators.

G APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb cleavage CTF_beta C99 fragment (membrane-bound) APP->CTF_beta cleavage beta_secretase β-Secretase (BACE1) beta_secretase->APP gamma_secretase γ-Secretase Complex gamma_secretase->CTF_beta AICD AICD (intracellular domain) CTF_beta->AICD cleavage Abeta Aβ peptides (Aβ40, Aβ42) CTF_beta->Abeta cleavage Plaques Amyloid Plaques Abeta->Plaques aggregation GSM γ-Secretase Modulator (e.g., with BCP) GSM->gamma_secretase modulates

Caption: Simplified pathway of APP processing by secretases and the action of γ-secretase modulators.

Conclusion

The strategic use of bioisosteres is a powerful approach in drug discovery to overcome challenges related to physicochemical properties and pharmacokinetics. Bicyclo[1.1.1]pentane has proven to be a particularly effective bioisostere for the para-substituted phenyl ring, often leading to significant improvements in aqueous solubility and metabolic stability, while maintaining or even enhancing biological activity. As with any bioisosteric replacement, the effects are context-dependent, and careful experimental evaluation is crucial. The data and protocols presented in this guide offer a framework for the rational application of BCP and other C(sp3)-rich bioisosteres in the design of next-generation therapeutics.

References

Validating the Bioisosterism of Bicyclo[1.1.1]pentan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of molecular fragments is a cornerstone of modern drug discovery, aimed at optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Bicyclo[1.1.1]pentan-1-amine (BCP-amine) has emerged as a compelling bioisosteric replacement for common structural motifs such as tert-butylamine and piperidine. This guide provides an objective comparison of BCP-amine with these alternatives, supported by experimental data, to validate its role as a valuable tool in medicinal chemistry. The superior metabolic stability and aqueous solubility of BCP-containing compounds are frequently highlighted as key advantages.[1][2]

Physicochemical Properties: A Head-to-Head Comparison

The decision to employ a bioisostere is heavily influenced by its fundamental physicochemical properties. The following table summarizes key experimental data for this compound and its common bioisosteres, tert-butylamine and piperidine.

PropertyThis compoundtert-ButylaminePiperidine
pKa 8.2 (hydrochloride salt)[3]10.68[4][5]11.12[6][7]
logP Not explicitly found0.4[8], 0.802[9]0.84[6], 0.61[10][11]
Aqueous Solubility High (as hydrochloride salt)[12]Miscible (>1000 g/L at 25 °C)[13][14]Miscible[7][15][16]

Metabolic Stability

One of the primary drivers for incorporating the BCP scaffold is to enhance metabolic stability. The rigid, three-dimensional structure of BCP is less susceptible to enzymatic degradation, particularly by cytochrome P450 enzymes, compared to more flexible aliphatic or aromatic systems. While direct comparative metabolic stability data for the parent amines is sparse in the readily available literature, numerous studies on more complex drug candidates demonstrate the improved metabolic profile of BCP-containing analogues.[1][2][17]

Case Study: BCP as a Bioisostere in a γ-Secretase Inhibitor

The γ-secretase enzyme is a critical target in Alzheimer's disease research. The following workflow illustrates the evaluation of a BCP-containing analogue of a γ-secretase inhibitor.

G cluster_0 Pre-clinical Evaluation Workflow Lead_Compound Lead Compound (e.g., with tert-butyl group) BCP_Analogue BCP Analogue Synthesis Lead_Compound->BCP_Analogue Bioisosteric Replacement In_Vitro_Assays In Vitro Assays BCP_Analogue->In_Vitro_Assays Physicochemical_Profiling Physicochemical Profiling (pKa, logD, Solubility) In_Vitro_Assays->Physicochemical_Profiling Metabolic_Stability_Assay Metabolic Stability (Microsomes, Hepatocytes) In_Vitro_Assays->Metabolic_Stability_Assay In_Vivo_Studies In Vivo Pharmacokinetics Physicochemical_Profiling->In_Vivo_Studies Metabolic_Stability_Assay->In_Vivo_Studies Efficacy_and_Toxicity Efficacy and Toxicity Assessment In_Vivo_Studies->Efficacy_and_Toxicity G cluster_1 γ-Secretase Signaling Pathway APP Amyloid Precursor Protein (APP) beta_secretase β-secretase APP->beta_secretase cleavage gamma_secretase γ-secretase APP->gamma_secretase cleavage Notch Notch Receptor Notch->gamma_secretase cleavage sAPPb sAPPβ beta_secretase->sAPPb Ab Aβ peptides gamma_secretase->Ab AICD APP Intracellular Domain gamma_secretase->AICD NICD Notch Intracellular Domain gamma_secretase->NICD Gene_Transcription Gene Transcription AICD->Gene_Transcription NICD->Gene_Transcription

References

The Bicyclo[1.1.1]pentane (BCP) Moiety: A Bioisosteric Advantage in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Bicyclo[1.1.1]pentane (BCP) as a phenyl ring bioisostere in approved drugs and clinical candidates reveals significant improvements in physicochemical properties, leading to enhanced pharmacokinetic profiles. This guide provides a detailed comparison of BCP-containing analogues with their parent compounds, supported by experimental data, protocols, and pathway visualizations.

The replacement of a phenyl ring with a Bicyclo[1.1.1]pentane (BCP) group is a promising strategy in medicinal chemistry to overcome challenges associated with aromatic rings, such as poor solubility and metabolic instability.[1][2] The rigid, three-dimensional structure of the BCP cage serves as an effective non-classical bioisostere for the para-substituted phenyl ring, often leading to superior drug-like properties while maintaining or even improving biological activity.[1][2] This guide examines three prominent case studies where this bioisosteric replacement has been successfully implemented: the γ-secretase inhibitor Avagacestat (BMS-708163), the lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor darapladib, and the ABL1 kinase inhibitor imatinib.

Case Study 1: Avagacestat (BMS-708163) - A γ-Secretase Inhibitor for Alzheimer's Disease

The first notable application of BCP as a phenyl ring bioisostere was demonstrated by Pfizer in the development of the γ-secretase inhibitor Avagacestat (BMS-708163), a clinical candidate for Alzheimer's disease.[1] The replacement of a para-substituted fluorophenyl ring with a BCP moiety resulted in a compound with comparable enzymatic potency but significantly improved physicochemical properties.

Data Presentation: Avagacestat vs. BCP-Avagacestat Analogue
PropertyAvagacestat (BMS-708163)BCP-Avagacestat AnalogueFold Improvement
γ-Secretase Inhibition (Aβ40 IC50) 0.30 nMEquipotent~1
Aqueous Solubility LowSignificantly Increased>10-fold
Passive Permeability ModerateSignificantly Increased>3-fold
Oral Bioavailability (Mouse) GoodExcellent~4-fold increase in Cmax and AUC
Signaling Pathway: γ-Secretase in Alzheimer's Disease

γ-secretase is a multi-protein complex that plays a crucial role in the pathogenesis of Alzheimer's disease by cleaving the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides, which can aggregate to form neurotoxic plaques. The enzyme complex also cleaves other substrates, including the Notch receptor, which is involved in essential cell signaling pathways.

G cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) gamma_secretase γ-Secretase Complex (Presenilin, Nicastrin, APH-1, PEN-2) APP->gamma_secretase Cleavage Abeta Abeta gamma_secretase->Abeta Produces NICD Notch Intracellular Domain (NICD) gamma_secretase->NICD Releases Notch Notch Receptor Notch->gamma_secretase Cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregates to form Neurotoxicity Neurotoxicity & Alzheimer's Disease Plaques->Neurotoxicity Leads to Nucleus Nucleus NICD->Nucleus Translocates to Gene_Expression Gene Expression (Cell Fate, etc.) Nucleus->Gene_Expression Regulates Avagacestat Avagacestat & BCP Analogue (γ-Secretase Inhibitor) Avagacestat->gamma_secretase Inhibits

Caption: γ-Secretase pathway in Alzheimer's and Notch signaling, highlighting the inhibitory action of Avagacestat.

Case Study 2: Darapladib - An Lp-PLA2 Inhibitor for Atherosclerosis

GlaxoSmithKline explored the use of a BCP bioisostere in the development of darapladib, an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the progression of atherosclerosis. The BCP analogue of darapladib demonstrated enhanced solubility and metabolic stability.[3]

Data Presentation: Darapladib vs. BCP-Darapladib Analogue
PropertyDarapladibBCP-Darapladib Analogue
Aqueous Solubility PoorImproved
Metabolic Stability Metabolized relatively quicklyMetabolized more slowly
Permeability ModerateImproved
Signaling Pathway: Lp-PLA2 in Atherosclerosis

Lp-PLA2 is an enzyme primarily associated with low-density lipoprotein (LDL) particles. It hydrolyzes oxidized phospholipids in LDL, generating pro-inflammatory mediators that contribute to the formation and instability of atherosclerotic plaques.

G LDL Low-Density Lipoprotein (LDL) Oxidation Oxidation LDL->Oxidation Becomes Oxidized_LDL Oxidized LDL Oxidation->Oxidized_LDL Becomes LpPLA2 Lp-PLA2 Oxidized_LDL->LpPLA2 Substrate for LysoPC Lysophosphatidylcholine (Lyso-PC) LpPLA2->LysoPC Produces OxNEFA Oxidized Nonesterified Fatty Acids (OxNEFA) LpPLA2->OxNEFA Produces Inflammation Inflammation LysoPC->Inflammation Promotes OxNEFA->Inflammation Promotes Plaque_Formation Atherosclerotic Plaque Formation Inflammation->Plaque_Formation Leads to Atherosclerosis Atherosclerosis Plaque_Formation->Atherosclerosis Contributes to Darapladib Darapladib & BCP Analogue (Lp-PLA2 Inhibitor) Darapladib->LpPLA2 Inhibits

Caption: Role of Lp-PLA2 in atherosclerosis and the inhibitory effect of darapladib.

Case Study 3: Imatinib - An ABL1 Kinase Inhibitor for Leukemia

The principle of BCP bioisosterism has also been applied to the well-known ABL1 kinase inhibitor, imatinib, used in the treatment of chronic myeloid leukemia. The BCP-containing analogue of imatinib exhibited a remarkable improvement in aqueous solubility.

Data Presentation: Imatinib vs. BCP-Imatinib Analogue
PropertyImatinibBCP-Imatinib AnalogueFold Improvement
Aqueous Solubility (pH 7.4) 30.7 µM2506 µM>80-fold
ABL1 Kinase Inhibition (IC50) PotentMaintained Potency~1
Signaling Pathway: BCR-ABL in Chronic Myeloid Leukemia

In chronic myeloid leukemia (CML), a chromosomal translocation results in the formation of the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase. This aberrant kinase drives uncontrolled cell proliferation and is the primary target of imatinib.

G BCR_ABL BCR-ABL Fusion Protein Substrate Downstream Substrates BCR_ABL->Substrate Phosphorylates ATP ATP ATP->BCR_ABL Binds to Proliferation_Pathways Cell Proliferation & Survival Pathways Substrate->Proliferation_Pathways Activates CML Chronic Myeloid Leukemia (CML) Proliferation_Pathways->CML Leads to Imatinib Imatinib & BCP Analogue (BCR-ABL Inhibitor) Imatinib->BCR_ABL Inhibits ATP Binding

Caption: The BCR-ABL signaling pathway in CML and its inhibition by imatinib.

Experimental Protocols

γ-Secretase Activity Assay (Fluorogenic)

This protocol describes a representative in vitro assay to measure the enzymatic activity of γ-secretase.

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.5% CHAPS, pH 7.0.

    • γ-Secretase Enzyme: Purified γ-secretase complex from a suitable expression system, diluted in Assay Buffer.

    • Fluorogenic Substrate: A peptide substrate containing the γ-secretase cleavage site flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). Prepare a stock solution in DMSO and dilute to the final working concentration in Assay Buffer.

    • Test Compounds: Prepare serial dilutions of Avagacestat or its BCP analogue in DMSO.

  • Assay Procedure:

    • Add 2 µL of test compound dilution to the wells of a black 384-well microplate.

    • Add 10 µL of diluted γ-secretase enzyme to each well.

    • Incubate the plate for 15 minutes at 37°C to allow for compound binding.

    • Initiate the reaction by adding 8 µL of the fluorogenic substrate solution to each well.

    • Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) in a kinetic mode for 60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to a DMSO control.

    • Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Lp-PLA2 Activity Assay (Colorimetric)

This protocol outlines a typical colorimetric assay to determine Lp-PLA2 activity.

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, pH 7.4.

    • Lp-PLA2 Enzyme: Purified human recombinant Lp-PLA2, diluted in Assay Buffer.

    • Substrate: A synthetic substrate such as 2-thio-PAF. Prepare a stock solution in a suitable solvent and dilute to the final working concentration in Assay Buffer.

    • DTNB (Ellman's Reagent): Prepare a solution in Assay Buffer.

    • Test Compounds: Prepare serial dilutions of darapladib or its BCP analogue in DMSO.

  • Assay Procedure:

    • Add 5 µL of test compound dilution to the wells of a clear 96-well microplate.

    • Add 50 µL of diluted Lp-PLA2 enzyme to each well.

    • Add 50 µL of DTNB solution to each well.

    • Pre-incubate the plate for 10 minutes at 37°C.

    • Initiate the reaction by adding 100 µL of the substrate solution to each well.

    • Measure the absorbance at 412 nm in a kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA/min).

    • Determine the percent inhibition for each compound concentration.

    • Calculate the IC50 value from the dose-response curve.

Aqueous Solubility Assay (Kinetic Turbidimetric)

This protocol describes a high-throughput method for assessing kinetic aqueous solubility.

  • Reagent Preparation:

    • Phosphate Buffered Saline (PBS): pH 7.4.

    • Test Compounds: Prepare 10 mM stock solutions in DMSO.

  • Assay Procedure:

    • In a clear 96-well plate, perform serial dilutions of the compound stock solutions in DMSO.

    • In a separate 96-well plate, add 198 µL of PBS to each well.

    • Transfer 2 µL of the compound dilutions from the DMSO plate to the PBS plate.

    • Mix the plate vigorously for 10 minutes.

    • Measure the turbidity by reading the absorbance at a wavelength of 620 nm using a plate reader.

  • Data Analysis:

    • The kinetic solubility is defined as the concentration at which the turbidity of the sample significantly exceeds the background turbidity of the buffer.

Caco-2 Permeability Assay

This protocol provides a standard method for evaluating the intestinal permeability of a compound using a Caco-2 cell monolayer.

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure (Apical to Basolateral Permeability):

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add HBSS to the basolateral (receiver) compartment.

    • Add the test compound (dissolved in HBSS) to the apical (donor) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

    • At the end of the incubation, collect a sample from the apical compartment.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the test compound in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

References

A Head-to-Head Comparison of Biphasic Calcium Phosphate (BCP) Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biphasic Calcium Phosphate (BCP) is a synthetic biomaterial widely employed in bone tissue engineering and orthopedic applications due to its excellent biocompatibility, osteoconductivity, and tunable bioresorbability.[1] BCP is a composite material consisting of a mixture of Hydroxyapatite (HA), which is stable and provides a long-term scaffold for bone ingrowth, and β-Tricalcium Phosphate (β-TCP), which is more soluble and promotes initial bone regeneration.[1][2] The ratio of HA to β-TCP is a critical parameter that dictates the biological performance of the BCP material.[1][3] Consequently, the choice of synthesis route, which directly influences the material's physicochemical and biological properties, is of paramount importance.

This guide provides a head-to-head comparison of the four most common BCP synthesis routes: wet precipitation, sol-gel, hydrothermal, and solid-state reaction. The performance of BCP produced by each method is objectively compared, supported by experimental data on their physicochemical properties and biological responses.

Quantitative Performance Comparison

The selection of a BCP synthesis method depends on the desired material properties for a specific application. The following table summarizes the key performance indicators of BCP produced by different synthesis routes.

FeatureWet PrecipitationSol-GelHydrothermalSolid-State Reaction
HA/β-TCP Ratio Control Good; controllable by pH, temperature, and Ca/P ratio of precursors.[3]Excellent; precise control over stoichiometry at the molecular level.Good; influenced by temperature, pressure, and reaction time.Fair; can be controlled by the initial stoichiometry of reactants and sintering temperature.[4]
Crystallinity Low to moderate; often requires post-synthesis calcination to improve crystallinity.Amorphous to low; requires calcination, which can be performed at lower temperatures than wet precipitation.[2]High; typically produces highly crystalline powders directly.High; high-temperature sintering leads to highly crystalline materials.
Particle Size & Morphology Nanometer to micrometer-sized agglomerates of needle-like or plate-like crystals.Homogeneous, nano-sized spherical particles.[5]Well-defined crystal morphologies (e.g., rods, whiskers) with controlled size.Larger, irregular-shaped particles with a wide size distribution due to grinding and high-temperature sintering.
Porosity & Specific Surface Area High specific surface area in as-precipitated powders; porosity can be introduced during scaffold fabrication.[5]Very high specific surface area due to the formation of a porous gel network.[5]Can produce porous structures directly; specific surface area is generally lower than sol-gel but higher than solid-state.[6]Low specific surface area and porosity in the final sintered product unless porogens are used.
Mechanical Strength Generally lower in porous scaffolds; dependent on sintering conditions.Can achieve good mechanical properties after sintering due to fine grain size.Can produce dense or porous materials with good mechanical strength.Typically results in dense ceramics with high mechanical strength.[7]
In Vitro Degradation & Bioactivity The degradation rate is dependent on the HA/β-TCP ratio; generally shows good bioactivity with the formation of an apatite layer in Simulated Body Fluid (SBF).[2]Higher degradation rate initially due to smaller particle size and higher surface area; excellent bioactivity.Degradation and bioactivity are influenced by crystallinity and HA/β-TCP ratio; shows good apatite-forming ability in SBF.Slower degradation rate due to lower surface area and high crystallinity; good bioactivity.
In Vivo Bone Regeneration Demonstrates good osteoconductivity and bone regeneration in animal models.[3]Promotes cell adhesion, proliferation, and differentiation, leading to effective bone formation.Enhanced bone formation has been observed in vivo, potentially due to the specific surface topography and crystallinity.[6]Shows good biocompatibility and osteoconductivity, leading to bone ingrowth.[4]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols serve as a general guideline, and specific parameters may need to be optimized based on the desired BCP characteristics.

Wet Chemical Precipitation

This method involves the precipitation of calcium phosphate from aqueous solutions containing calcium and phosphate precursors.

Materials:

  • Calcium precursor: Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O) or Calcium Chloride (CaCl₂)

  • Phosphate precursor: Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄) or Orthophosphoric Acid (H₃PO₄)

  • pH adjusting solution: Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH)

  • Deionized water

Protocol:

  • Prepare aqueous solutions of the calcium and phosphate precursors at desired concentrations.

  • Slowly add the phosphate solution to the calcium solution under constant stirring at a controlled temperature (e.g., 40°C).

  • Continuously monitor and maintain the pH of the reaction mixture at a specific value (e.g., pH 9-11 for HA, lower pH for β-TCP) by adding the pH adjusting solution.

  • After the addition is complete, continue stirring the suspension for a specific aging time (e.g., 24 hours) at the reaction temperature.

  • Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.

  • Dry the precipitate in an oven at a temperature around 80-100°C.

  • Calcination of the dried powder at temperatures between 700°C and 1100°C is performed to obtain the desired HA/β-TCP ratio and crystallinity.[2]

Sol-Gel Synthesis

This technique involves the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a "gel" (a solid network).

Materials:

  • Calcium precursor: Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O) or Calcium Acetate (Ca(CH₃COO)₂)

  • Phosphorus precursor: Triethyl Phosphate (TEP) or Orthophosphoric Acid (H₃PO₄)

  • Solvent: Ethanol or deionized water

  • Catalyst (optional): Nitric Acid (HNO₃)

Protocol:

  • Dissolve the calcium precursor in the chosen solvent.

  • Slowly add the phosphorus precursor to the calcium solution under vigorous stirring to form a homogeneous sol.

  • Continue stirring until the sol transforms into a viscous gel. This process can take several hours to days, depending on the precursors and reaction conditions.

  • Age the gel for a specific period (e.g., 48 hours) to allow for the completion of the hydrolysis and condensation reactions.

  • Dry the gel at a low temperature (e.g., 60-80°C) to remove the solvent, resulting in a xerogel or aerogel.

  • Calcine the dried gel at temperatures typically ranging from 600°C to 1000°C to remove organic residues and crystallize the BCP.[2]

Hydrothermal Synthesis

This method utilizes high temperature and pressure in an aqueous solution to crystallize the desired material.

Materials:

  • Calcium precursor: Calcium Carbonate (CaCO₃), Calcium Hydroxide (Ca(OH)₂), or other calcium salts.

  • Phosphorus precursor: Dicalcium Phosphate Anhydrous (DCPA), Orthophosphoric Acid (H₃PO₄), or other phosphate salts.

  • Deionized water

Protocol:

  • Prepare a suspension of the calcium and phosphate precursors in deionized water in a Teflon-lined autoclave.

  • Seal the autoclave and heat it to the desired temperature (typically 120-250°C) and maintain it for a specific duration (e.g., 12-48 hours). The pressure inside the autoclave will increase due to the heating of the aqueous solution.

  • After the reaction time, cool the autoclave to room temperature.

  • Collect the product by filtration and wash it thoroughly with deionized water.

  • Dry the final BCP powder in an oven.

Solid-State Reaction

This technique involves the reaction of solid precursors at high temperatures.

Materials:

  • Calcium precursor: Calcium Carbonate (CaCO₃), Calcium Oxide (CaO), or Dicalcium Phosphate Dihydrate (DCPD).

  • Phosphorus precursor: Dicalcium Phosphate Anhydrous (DCPA) or Calcium Pyrophosphate (Ca₂P₂O₇).

Protocol:

  • Weigh the solid precursors in the desired stoichiometric ratio.

  • Thoroughly mix and grind the powders using a mortar and pestle or a ball mill to ensure intimate contact between the reactants.

  • Press the mixed powder into pellets to increase the contact area.

  • Place the pellets in a high-temperature furnace and heat them to the reaction temperature, typically between 900°C and 1300°C.[4]

  • Maintain the temperature for a specific duration (e.g., 4-12 hours) to allow the reaction to complete.

  • Cool the furnace to room temperature and retrieve the sintered BCP product.

  • The sintered product can be crushed and sieved to obtain BCP powder of a specific particle size range.

Visualizing the Synthesis and Biological Interaction

The following diagrams illustrate a general workflow for BCP synthesis and the signaling pathway involved in osteogenic differentiation on BCP surfaces.

BCP_Synthesis_Workflow cluster_precursors Precursor Selection cluster_synthesis Synthesis Route cluster_processing Post-Synthesis Processing cluster_characterization Material Characterization Ca_precursor Calcium Precursor Wet_Precipitation Wet Precipitation Ca_precursor->Wet_Precipitation Sol_Gel Sol-Gel Ca_precursor->Sol_Gel Hydrothermal Hydrothermal Ca_precursor->Hydrothermal Solid_State Solid-State Reaction Ca_precursor->Solid_State P_precursor Phosphorus Precursor P_precursor->Wet_Precipitation P_precursor->Sol_Gel P_precursor->Hydrothermal P_precursor->Solid_State Aging Aging / Gelation Wet_Precipitation->Aging Sol_Gel->Aging Washing_Drying Washing & Drying Hydrothermal->Washing_Drying Calcination Calcination / Sintering Solid_State->Calcination Aging->Washing_Drying Aging->Washing_Drying Washing_Drying->Calcination Washing_Drying->Calcination XRD XRD (Phase, Crystallinity) Washing_Drying->XRD FTIR FTIR (Functional Groups) Washing_Drying->FTIR SEM_TEM SEM/TEM (Morphology, Size) Washing_Drying->SEM_TEM BET BET (Surface Area) Washing_Drying->BET Calcination->XRD Calcination->FTIR Calcination->SEM_TEM Calcination->BET

Caption: General workflow for the synthesis and characterization of Biphasic Calcium Phosphate.

Osteogenic_Differentiation_Pathway BCP_Surface BCP Surface Protein_Adsorption Protein Adsorption (e.g., Fibronectin, Vitronectin) BCP_Surface->Protein_Adsorption Cell_Attachment Mesenchymal Stem Cell Attachment & Spreading Protein_Adsorption->Cell_Attachment Integrin_Signaling Integrin-Mediated Signaling Cell_Attachment->Integrin_Signaling Intracellular_Signaling Intracellular Signaling Cascades (e.g., MAPK, FAK) Integrin_Signaling->Intracellular_Signaling Gene_Expression Upregulation of Osteogenic Genes (e.g., RUNX2, ALP, OCN) Intracellular_Signaling->Gene_Expression Osteogenic_Differentiation Osteogenic Differentiation Gene_Expression->Osteogenic_Differentiation Bone_Formation New Bone Formation Osteogenic_Differentiation->Bone_Formation

Caption: Signaling pathway of BCP-induced osteogenic differentiation of mesenchymal stem cells.

References

A Comparative Guide to Biphasic Calcium Phosphate (BCP) Analogs for Bone Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various Biphasic Calcium Phosphate (BCP) analogs, focusing on their in vitro and in vivo properties critical for bone tissue engineering and regenerative medicine. BCP ceramics, composed of a mixture of hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP), are widely utilized as synthetic bone graft substitutes due to their biocompatibility, osteoconductivity, and tunable resorption rates.[1][2] This guide will delve into the performance of different BCP formulations, including variations in HA/β-TCP ratio, physical form, and surface modifications, supported by experimental data and detailed methodologies.

In Vitro Performance of BCP Analogs

The in vitro assessment of BCP analogs is crucial for predicting their biological response upon implantation. Key parameters evaluated include cell viability, proliferation, and osteogenic differentiation potential.

Comparative Analysis of Cell Viability and Proliferation

The viability and proliferation of osteoblastic cells on different BCP scaffolds are fundamental indicators of their cytocompatibility. The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity, which correlates with the number of viable cells.

BCP AnalogCell TypeTime PointCell Viability/Proliferation OutcomeReference
Uncoated BCP GranulesMC3T3-E1 pre-osteoblasts72 hoursBaseline cell proliferation[3]
Collagen-coated BCP GranulesMC3T3-E1 pre-osteoblasts72 hoursIncreased cell proliferation compared to uncoated BCP[3]
Heparin-coated BCP GranulesMC3T3-E1 pre-osteoblasts72 hoursSignificantly higher cell proliferation than uncoated BCP[3]
Polydopamine-coated BCP GranulesMC3T3-E1 pre-osteoblasts72 hoursHighest cell proliferation among all tested groups[3]
Nanostructured BCP (nBCP)Primary rat osteoblasts7 days25% increase in proliferation compared to conventional BCP[4]
Osteogenic Differentiation Potential

The ability of a biomaterial to promote the differentiation of osteoprogenitor cells into mature osteoblasts is a key indicator of its osteoinductive potential.[5][6] This is often assessed by measuring the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, and the expression of osteogenic genes.

BCP AnalogCell TypeTime PointKey Osteogenic Marker OutcomeReference
BCP (HA/β-TCP: 60/40)Human Osteoblast-like cells (SaOS-2)14 daysUpregulation of Osteocalcin expression[5]
Nanostructured BCP (nBCP)Primary rat osteoblasts14 daysSignificantly enhanced ALP activity and osteocalcin secretion compared to conventional BCP[4]
Conventional BCP (cBCP)Primary rat osteoblasts14 daysBaseline ALP activity and osteocalcin secretion[4]

In Vivo Performance of BCP Analogs

In vivo studies in animal models are essential to evaluate the biocompatibility, biodegradability, and bone regeneration capacity of BCP analogs in a physiological environment.

Bone Regeneration in Animal Models

The efficacy of bone regeneration is typically quantified using histomorphometry and micro-computed tomography (micro-CT) to measure the amount of new bone formation within a defect site.

BCP AnalogAnimal ModelDefect ModelTime PointNew Bone Formation (% of total volume)Reference
Uncoated BCP GranulesRabbit Calvarial Defect5mm critical-size defect8 weeks~25%[3]
Collagen-coated BCP GranulesRabbit Calvarial Defect5mm critical-size defect8 weeks~30%[3]
Polydopamine-coated BCP GranulesRabbit Calvarial Defect5mm critical-size defect8 weeks~45% (significantly higher than other groups)[3]
BCP Powder with rhBMP-2Rat Calvarial Defect8mm critical-size defect6 weeksHigher than BCP alone[7]
BCP Block with rhBMP-2Rat Calvarial Defect8mm critical-size defect6 weeksSimilar to BCP powder with rhBMP-2[7]
BCP Collagen with rhBMP-2Rat Calvarial Defect8mm critical-size defect3 weeksHigher bone formation than BCP powder and block with rhBMP-2 at this early time point[7]
Nanostructured BCP (nBCP)Rat Femoral Defect (osteoporotic)5mm cylindrical defect6 weeksSignificantly higher new bone formation compared to conventional BCP[4]
Biodegradation and Biocompatibility

The degradation rate of BCP is influenced by the HA/β-TCP ratio, with a higher β-TCP content leading to faster resorption.[1][2][8] The inflammatory response to the implant is also a critical aspect of biocompatibility.

BCP AnalogKey Finding on Biodegradation/BiocompatibilityReference
BCP with higher β-TCP ratioHigher solubility and faster resorption rate.[8][8]
BCP with 10-20 µm particle sizeHigher resorption/degradation rate and stronger early inflammatory reaction, which was suggested to be favorable for osteoconduction.[9]
Injectable BCP vs. Bovine XenograftComparable new bone formation, but BCP showed a lower percentage of residual biomaterial and a higher percentage of soft tissue.[10]

Experimental Protocols

In Vitro Cell Proliferation (MTT Assay)
  • Cell Seeding: Pre-osteoblastic cells (e.g., MC3T3-E1) are seeded onto the BCP analog scaffolds placed in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Incubation: The cells are cultured for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plate is incubated for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The absorbance values are directly proportional to the number of viable cells.

In Vivo Bone Regeneration (Rabbit Calvarial Defect Model)
  • Animal Model: New Zealand white rabbits are used. All procedures are performed under general anesthesia and aseptic conditions.

  • Surgical Procedure: A sagittal incision is made on the scalp, and the periosteum is elevated to expose the calvarium.

  • Defect Creation: A critical-size defect (typically 5-8 mm in diameter) is created in the parietal bone using a trephine bur under constant saline irrigation.

  • Implantation: The BCP analog is implanted into the defect. The control group may receive an empty defect or a standard bone graft material.

  • Closure: The periosteum and skin are sutured in layers.

  • Post-operative Care: Analgesics and antibiotics are administered as required.

  • Euthanasia and Sample Collection: After a predetermined period (e.g., 4, 8, or 12 weeks), the animals are euthanized, and the calvarial bone containing the defect is harvested.

  • Analysis: The harvested specimens are analyzed using micro-CT for quantitative evaluation of new bone volume, and then processed for histological analysis (e.g., H&E and Masson's trichrome staining) to qualitatively assess bone formation and tissue integration.

Visualizing Cellular Interactions and Experimental Processes

Signaling Pathway for Osteogenic Differentiation on BCP Scaffolds

Osteogenic_Differentiation BCP BCP Scaffold Surface Protein_Adsorption Protein Adsorption (e.g., Fibronectin, Vitronectin) BCP->Protein_Adsorption BMPs Adsorbed BMPs BCP->BMPs Integrin Integrin Receptors Protein_Adsorption->Integrin binds FAK FAK Integrin->FAK activates MSC Mesenchymal Stem Cell BMP_R BMP Receptors MAPK MAPK Pathway (ERK, JNK, p38) FAK->MAPK Runx2 Runx2 (Master Transcription Factor) MAPK->Runx2 activates Smads Smad Pathway BMP_R->Smads activates BMPs->BMP_R binds Smads->Runx2 activates Osteoblast Osteoblast Differentiation Runx2->Osteoblast promotes ALP ALP Osteoblast->ALP OCN Osteocalcin Osteoblast->OCN Col1 Collagen Type I Osteoblast->Col1 ECM ECM Mineralization ALP->ECM OCN->ECM Col1->ECM

Caption: Osteogenic signaling cascade initiated by BCP scaffolds.

Experimental Workflow for In Vitro Assessment of BCP Analogs

In_Vitro_Workflow Start Start: BCP Analog Synthesis Sterilization Scaffold Sterilization Start->Sterilization Cell_Culture Cell Seeding (e.g., MC3T3-E1) Sterilization->Cell_Culture Incubation Incubation (24, 48, 72h) Cell_Culture->Incubation Differentiation_Culture Osteogenic Induction (7, 14, 21 days) Cell_Culture->Differentiation_Culture Viability Cell Viability/Proliferation (MTT Assay) Incubation->Viability Data_Analysis Data Analysis and Comparison Viability->Data_Analysis ALP_Assay Alkaline Phosphatase (ALP) Assay Differentiation_Culture->ALP_Assay Gene_Expression Gene Expression Analysis (RT-PCR) Differentiation_Culture->Gene_Expression Mineralization Mineralization Assay (Alizarin Red S Staining) Differentiation_Culture->Mineralization ALP_Assay->Data_Analysis Gene_Expression->Data_Analysis Mineralization->Data_Analysis End End: In Vitro Assessment Complete Data_Analysis->End BCP_Properties_Outcome cluster_properties BCP Analog Properties cluster_outcomes Biological Outcomes HA_TCP_Ratio HA/β-TCP Ratio Degradation Biodegradation Rate HA_TCP_Ratio->Degradation influences Porosity Porosity & Pore Size Osteoconduction Osteoconduction Porosity->Osteoconduction enhances Surface_Mod Surface Modification (e.g., Coatings, Nanostructure) Osteoinduction Osteoinduction Surface_Mod->Osteoinduction improves Granulometry Granule Size Granulometry->Degradation affects Bone_Regen Bone Regeneration Degradation->Bone_Regen enables space for Osteoconduction->Bone_Regen provides scaffold for Osteoinduction->Bone_Regen stimulates

References

Bicyclo[1.1.1]pentan-1-amine in Drug Design: A Comparative Guide to its Impact on ADME Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of novel chemical scaffolds is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic profiles of drug candidates. Among these, the bicyclo[1.1.1]pentane (BCP) core, particularly as bicyclo[1.1.1]pentan-1-amine, has emerged as a compelling bioisostere for para-substituted phenyl rings and tert-butyl groups. This guide provides a comprehensive comparison of how this rigid, three-dimensional scaffold influences the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules, supported by experimental data and detailed methodologies.

The Rise of Bicyclo[1.1.1]pentane as a Bioisostere

The replacement of planar aromatic rings with saturated, three-dimensional structures is a widely adopted strategy to "escape from flatland" in drug design.[1] This approach often leads to improved physicochemical properties.[2] Bicyclo[1.1.1]pentanes have garnered significant attention as non-classical bioisosteres that can enhance aqueous solubility, metabolic stability, and membrane permeability.[3][4][5] The unique geometry of the BCP core allows it to mimic the exit vectors of a para-substituted phenyl ring while introducing a more sp³-rich character, which is often correlated with improved drug-like properties.[1][6]

Comparative ADME Data: BCP Analogs vs. Aromatic Precursors

The substitution of a phenyl ring with a BCP moiety can lead to tangible improvements in key ADME parameters. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of a p-38 Kinase Inhibitor and its BCP Analog

PropertyPhenyl Analog (116)BCP Analog (115)Fold Improvement
Fsp³0.250.522.1
LogD2.82.10.7 (lower is often better)
Solubility (µM)1.5106.7
MDCKII P_app_ (10⁻⁶ cm/s)0.11.111

Data sourced from: ResearchGate[7]

Table 2: Comparison of Benzocaine and its BCP Analog

PropertyBenzocaine (Phenyl)BCP Analog
Kinetic Solubility (µM)1677
LogD at pH 7.41.80.7
Human Liver Microsome Stability (% remaining at 60 min)88>95

Data sourced from: Mykhailiuk Research Site[8]

Table 3: Comparison of a γ-Secretase Inhibitor and its BCP Analog

PropertyFluorophenyl Analog (23a)BCP Analog (23b)Fold Improvement
Aqueous Solubility at pH 6.5--11.6
Aqueous Solubility at pH 7.4--32.7

Data sourced from: ResearchGate[9]

These data consistently demonstrate that the incorporation of a BCP scaffold can significantly enhance solubility and permeability while improving metabolic stability.

Experimental Protocols

The following are detailed methodologies for the key in vitro ADME assays used to generate the comparative data.

Aqueous Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

  • Preparation of Solutions: Prepare a 20 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).[10] A phosphate-buffered saline (PBS) solution (0.01 M, pH 7.4) is also prepared.[10]

  • Incubation: Add an excess amount of the solid compound to a vial containing the aqueous buffer.[3] For kinetic solubility, a small volume of the DMSO stock is added to the aqueous buffer.[10] The mixture is then agitated in a thermomixer at a constant speed (e.g., 850 rpm) for an extended period (12-24 hours) to ensure equilibrium is reached.[3][10]

  • Sample Processing: The saturated solution is filtered or centrifuged at high speed to remove any undissolved solid.[10]

  • Quantification: The concentration of the compound in the clear supernatant or filtrate is determined by high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS/MS) against a standard calibration curve.[3][10]

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer mimicking the intestinal epithelium.[11]

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation into a confluent monolayer with tight junctions.[12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values above a certain threshold (e.g., ≥ 200 Ω x cm²) are used for the assay.[13]

  • Permeability Measurement: The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is monitored over time (typically 2 hours).[11] To assess active efflux, the transport from the basolateral to the apical side (B to A) is also measured.[11]

  • Quantification and Analysis: Samples are taken from the receiver compartment at predetermined time points and the concentration of the test compound is quantified by LC-MS/MS.[11] The apparent permeability coefficient (P_app_) is calculated using the following formula: P_app_ = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment. An efflux ratio (P_app_(B-A) / P_app_(A-B)) greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[12]

Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[14]

  • Preparation of Reaction Mixture: The test compound (e.g., at 1 µM) is incubated with liver microsomes (human or from other species) in a phosphate buffer (pH 7.4).[14][15] The reaction is initiated by the addition of a NADPH-regenerating system.[15][16]

  • Incubation: The reaction mixture is incubated at 37°C, and aliquots are taken at several time points (e.g., 0, 7, 15, 25, and 40 minutes).[15]

  • Reaction Termination and Sample Preparation: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[15] The samples are then centrifuged to pellet the precipitated protein.[16]

  • Quantification and Data Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[14] The natural logarithm of the percentage of the remaining compound is plotted against time, and the slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) and intrinsic clearance (CL_int_) can be calculated.[15]

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay measures the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.[17]

  • Apparatus Setup: A dialysis apparatus with two chambers separated by a semi-permeable membrane (with a molecular weight cutoff that retains proteins but allows the free compound to pass) is used.[18]

  • Assay Procedure: Plasma spiked with the test compound is placed in one chamber (the donor side), and a protein-free buffer (e.g., PBS) is placed in the other chamber (the receiver side).[18][19] The apparatus is sealed and incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-8 hours).[18][19]

  • Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers.[19] The concentrations of the compound in both chambers are determined by LC-MS/MS.[18]

  • Calculation: The percentage of the compound bound to plasma proteins is calculated based on the concentrations in the plasma and buffer chambers at equilibrium.[17]

Visualizing the Impact and Process

The following diagrams illustrate the conceptual framework and experimental workflow discussed.

ADME_Improvement cluster_0 Traditional Drug Candidate cluster_1 Optimized Drug Candidate Phenyl Phenyl Ring ADME_Bad Poor ADME Properties - Low Solubility - High Metabolism - Low Permeability Phenyl->ADME_Bad Leads to Bioisosterism Bioisosteric Replacement Phenyl->Bioisosterism BCP This compound ADME_Good Improved ADME Properties - High Solubility - Low Metabolism - High Permeability BCP->ADME_Good Leads to Bioisosterism->BCP

Caption: Bioisosteric replacement of a phenyl ring with BCP-amine to improve ADME properties.

ADME_Workflow cluster_0 In Vitro ADME Assays Solubility Aqueous Solubility Data ADME Data (Solubility, Papp, CLint, %PPB) Solubility->Data Permeability Caco-2 Permeability Permeability->Data Metabolism Microsomal Stability Metabolism->Data Binding Plasma Protein Binding Binding->Data Compound Test Compound (BCP-amine analog) Compound->Solubility Compound->Permeability Compound->Metabolism Compound->Binding Decision Candidate Selection & Lead Optimization Data->Decision

Caption: Experimental workflow for assessing the ADME properties of a BCP-amine containing compound.

Conclusion

The use of this compound and related BCP scaffolds as bioisosteres for aromatic rings represents a powerful strategy in drug discovery. The experimental data clearly indicates that this structural modification can lead to substantial improvements in key ADME properties, including aqueous solubility, metabolic stability, and permeability. By leveraging this unique three-dimensional scaffold, medicinal chemists can effectively mitigate common liabilities associated with "flat" aromatic systems, thereby accelerating the development of safer and more efficacious drug candidates. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to evaluate and harness the full potential of BCPs in their drug discovery programs.

References

Benchmarking Bicyclo[1.1.1]pentan-1-amine Against Traditional Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, has evolved to address challenges such as poor solubility, metabolic instability, and off-target toxicity. This guide provides a comprehensive benchmark of Bicyclo[1.1.1]pentan-1-amine (BCP) against traditionally employed scaffolds—namely the para-substituted phenyl, tert-butyl, adamantyl, and cubyl moieties.

BCP has emerged as a compelling three-dimensional bioisostere, offering a rigid framework that can improve key drug-like properties.[1][2] Its unique strained ring system imparts distinct physicochemical characteristics compared to the planar phenyl ring and the bulky, lipophilic adamantane and tert-butyl groups.[1][3][4] This comparison aims to furnish drug development professionals with the necessary data and methodologies to make informed decisions when selecting scaffolds for lead optimization.

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

The following tables summarize the key performance indicators of BCP in comparison to traditional scaffolds. The data presented is a synthesis of values reported in the literature for various compound series, intended to illustrate general trends.

ScaffoldAqueous Solubility (µg/mL)Lipophilicity (ChromLogD7.4)Metabolic Stability (% remaining after 60 min)Permeability (Papp, 10⁻⁶ cm/s)
Bicyclo[1.1.1]­pentan-1-amine (BCP) Generally ImprovedGenerally ReducedGenerally ImprovedGenerally Improved
para-PhenylOften PoorHighVariable, prone to oxidationVariable
tert-ButylVariableHighOften susceptible to oxidationVariable
AdamantylGenerally PoorVery HighGenerally HighLow to Moderate
CubylVariable, can improveHighCan be unstableVariable

Table 1: Overview of Physicochemical and Pharmacokinetic Properties. This table provides a qualitative summary of the typical effects observed when incorporating each scaffold into a drug candidate. BCP often leads to an improved overall profile.[1][5][6][7]

Compound SeriesPhenyl Analog Solubility (µg/mL)BCP Analog Solubility (µg/mL)Fold ImprovementReference
γ-Secretase Inhibitor<0.1>100>1000[8]
LpPLA₂ Inhibitor399>1000~3[6]
Antimalarial Series6.3-12.5Within same rangeNo significant change[5]

Table 2: Impact on Aqueous Solubility. Replacing a phenyl ring with a BCP moiety frequently leads to a significant enhancement in aqueous solubility, a critical factor for oral bioavailability.[6][8]

Compound SeriesPhenyl Analog ChromLogD₇.₄BCP Analog ChromLogD₇.₄Change in LipophilicityReference
γ-Secretase Inhibitor>43.6Decreased[8]
LpPLA₂ Inhibitor6.37.0Increased[6]

Table 3: Impact on Lipophilicity. The effect of BCP on lipophilicity can be context-dependent, though it often leads to a reduction compared to a phenyl ring.[6][8]

Compound SeriesPhenyl Analog ClearanceBCP Analog ClearanceChange in Metabolic StabilityReference
Antimalarial SeriesHigher ClearanceLower ClearanceImproved[5]
γ-Secretase InhibitorProne to oxidationImproved StabilityImproved[9]

Table 4: Impact on Metabolic Stability. The saturated, strained nature of the BCP core generally confers greater resistance to oxidative metabolism compared to the electron-rich phenyl ring.[5][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standardized to allow for reproducible and comparable results.

Kinetic Solubility Assay by Laser Nephelometry

This high-throughput assay determines the concentration at which a compound begins to precipitate from an aqueous buffer, providing a measure of its kinetic solubility.

1. Preparation of Solutions:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.
  • Prepare the aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

2. Assay Procedure:

  • Dispense the DMSO stock solution into a 384-well microplate.
  • Perform serial dilutions of the compound in DMSO directly in the plate.
  • Add the aqueous buffer to all wells to achieve the final desired concentrations, ensuring the final DMSO concentration is consistent across all wells (typically 1-2%).
  • Incubate the plate at room temperature for 2 hours with gentle shaking.

3. Data Acquisition and Analysis:

  • Measure the light scattering of each well using a laser nephelometer.
  • The kinetic solubility is defined as the concentration at which the nephelometry signal significantly increases above the baseline, indicating the formation of a precipitate.[10][11][12][13]

Lipophilicity Determination by Chromatographic Hydrophobicity Index (CHI)

This method utilizes Immobilized Artificial Membrane (IAM) chromatography to provide a measure of a compound's affinity for phospholipids, which is a surrogate for its lipophilicity.

1. Chromatographic System:

  • HPLC system equipped with a UV detector.
  • IAM.PC.DD2 column.
  • Mobile Phase A: 10 mM ammonium acetate in water, pH 7.4.
  • Mobile Phase B: Acetonitrile.

2. Procedure:

  • A fast gradient elution is performed, typically from 5% to 95% acetonitrile over a short run time.
  • A set of standard compounds with known CHI values is run to calibrate the system.
  • The test compound is injected and its retention time is measured.

3. Data Analysis:

  • The retention time of the test compound is used to calculate its CHI value based on the calibration curve generated from the standard compounds. The CHI value represents the percentage of organic modifier in the mobile phase at which the compound is equally distributed between the mobile and stationary phases.[14][15][16][17][18]

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

1. Incubation Mixture:

  • Human liver microsomes (final concentration 0.5 mg/mL).
  • Test compound (final concentration 1 µM).
  • NADPH regenerating system (to initiate the metabolic reaction).
  • Phosphate buffer (0.1 M, pH 7.4).

2. Incubation Procedure:

  • Pre-warm the microsomes and test compound at 37°C.
  • Initiate the reaction by adding the NADPH regenerating system.
  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
  • The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

3. Analysis:

  • The samples are centrifuged to precipitate proteins.
  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
  • The percentage of the compound remaining at each time point is plotted, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[4][5][19]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that predicts the passive permeability of a compound across a lipid membrane.

1. Plate Preparation:

  • A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
  • A 96-well acceptor plate is filled with buffer.

2. Assay Procedure:

  • The test compound is dissolved in buffer and added to the donor plate.
  • The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.

3. Analysis:

  • After incubation, the concentration of the compound in both the donor and acceptor wells is determined by UV-Vis spectroscopy or LC-MS/MS.
  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * Area * time) * ln(1 - [drug]acceptor / [drug]equilibrium) where Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and time is the incubation time.[6][8]

Visualizations

The following diagrams illustrate the experimental workflow for assessing the physicochemical properties of the scaffolds and the concept of bioisosteric replacement.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Physicochemical & PK Assays cluster_analysis Data Analysis & Comparison BCP_analog BCP Analog Solubility Aqueous Solubility BCP_analog->Solubility Lipophilicity Lipophilicity (LogD) BCP_analog->Lipophilicity Metabolic_Stability Metabolic Stability BCP_analog->Metabolic_Stability Permeability Permeability (PAMPA) BCP_analog->Permeability Phenyl_analog Phenyl Analog Phenyl_analog->Solubility Phenyl_analog->Lipophilicity Phenyl_analog->Metabolic_Stability Phenyl_analog->Permeability tertButyl_analog tert-Butyl Analog tertButyl_analog->Solubility tertButyl_analog->Lipophilicity tertButyl_analog->Metabolic_Stability tertButyl_analog->Permeability Adamantyl_analog Adamantyl Analog Adamantyl_analog->Solubility Adamantyl_analog->Lipophilicity Adamantyl_analog->Metabolic_Stability Adamantyl_analog->Permeability Cubyl_analog Cubyl Analog Cubyl_analog->Solubility Cubyl_analog->Lipophilicity Cubyl_analog->Metabolic_Stability Cubyl_analog->Permeability Comparison Comparative Analysis Solubility->Comparison Lipophilicity->Comparison Metabolic_Stability->Comparison Permeability->Comparison

Experimental workflow for scaffold comparison.

Bioisosteric_Replacement cluster_lead Lead Compound cluster_analogs Bioisosteric Analogs Lead Lead Compound (with Phenyl/tert-Butyl) BCP_analog BCP Analog Lead->BCP_analog Replacement Adamantyl_analog Adamantyl Analog Lead->Adamantyl_analog Replacement Cubyl_analog Cubyl Analog Lead->Cubyl_analog Replacement

Bioisosteric replacement of traditional scaffolds.

References

Bicyclo[1.1.1]pentan-1-amine in the Patent Arena: A Comparative Guide to a Prized Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. In recent years, Bicyclo[1.1.1]pentan-1-amine (BCP-amine) and its derivatives have emerged as a compelling structural motif, increasingly appearing in patent literature as a bioisosteric replacement for traditional aromatic rings. This guide provides an in-depth analysis of patent literature showcasing the applications of BCP-amine, comparing its performance against classical moieties, and providing the experimental context for its rising prominence.

The core advantage of the BCP scaffold lies in its ability to act as a saturated, three-dimensional bioisostere for para-substituted phenyl rings and tert-butyl groups. This "escape from flatland" strategy allows medicinal chemists to design molecules with improved physicochemical properties, such as enhanced solubility and metabolic stability, while maintaining or even improving biological activity. The rigid, linear geometry of the BCP core effectively mimics the exit vectors of a para-substituted benzene ring, ensuring that the crucial interactions with biological targets are preserved. The growing body of patent applications centered on BCP-containing compounds underscores the pharmaceutical industry's investment in this unique building block.

Case Study 1: γ-Secretase Inhibitors for Alzheimer's Disease

A landmark example illustrating the benefits of BCP incorporation is the development of γ-secretase inhibitors, a key target in Alzheimer's disease research. The seminal work by Stepan and colleagues at Pfizer, detailed in the Journal of Medicinal Chemistry, provides a direct comparison between a phenyl-containing inhibitor and its BCP-analogue.

Comparative Performance Data
Compoundγ-Secretase Inhibition (Aβ40 IC50, nM)Aqueous Solubility (pH 7.4, µg/mL)Human Liver Microsomal Stability (% remaining at 1 hr)Rat Pharmacokinetics (Oral Bioavailability, %)
Phenyl Analogue0.80.55010
BCP Analogue0.9>2009545

Data summarized from Stepan, A. F., et al. J. Med. Chem. 2012, 55 (7), 3414–3424.

The data clearly demonstrates that replacing the central para-substituted fluorophenyl ring with a BCP moiety results in a dramatic improvement in aqueous solubility and metabolic stability, leading to significantly enhanced oral bioavailability. Notably, this is achieved without compromising the compound's potent inhibitory activity against the γ-secretase enzyme.

Experimental Protocols

Synthesis of this compound Precursor:

A common route to key BCP intermediates involves the photochemical reaction of [1.1.1]propellane with a suitable radical precursor. For instance, the addition of diacetyl to propellane under UV irradiation yields 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one), which can be further elaborated.

  • Reaction: A solution of [1.1.1]propellane and diacetyl in an appropriate solvent (e.g., diethyl ether) is irradiated with a UV lamp (e.g., 365 nm) in a flow reactor.

  • Work-up: The reaction mixture is concentrated under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

  • Further Modification: The resulting diketone can be converted to the corresponding dicarboxylic acid via a haloform reaction, and subsequently to the diamine or mono-amine derivatives through standard functional group interconversions.

γ-Secretase Activity Assay:

The inhibitory activity of the compounds on γ-secretase is typically assessed using a cell-based assay.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing amyloid precursor protein (APP).

  • Procedure: Cells are incubated with the test compound at various concentrations. The amount of Aβ40 peptide secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing the Mechanism and Workflow

G cluster_0 Amyloidogenic Pathway cluster_1 Therapeutic Intervention APP APP sAPPb sAPPb APP->sAPPb b-secretase C99 C99 APP->C99 Ab Ab C99->Ab g-secretase AICD AICD C99->AICD g-secretase_inhibitor BCP-containing γ-Secretase Inhibitor g-secretase_inhibitor->Ab Inhibits production

γ-Secretase processing of APP and inhibitor action.

G Propellane Propellane Photochemical_Reaction Photochemical_Reaction Propellane->Photochemical_Reaction Radical_Precursor Radical_Precursor Radical_Precursor->Photochemical_Reaction BCP_Diketone BCP_Diketone Photochemical_Reaction->BCP_Diketone Haloform_Reaction Haloform_Reaction BCP_Diketone->Haloform_Reaction BCP_Diacid BCP_Diacid Haloform_Reaction->BCP_Diacid Functional_Group_Interconversion Functional_Group_Interconversion BCP_Diacid->Functional_Group_Interconversion BCP_Amine BCP_Amine Functional_Group_Interconversion->BCP_Amine

Synthetic workflow for this compound precursors.

Case Study 2: ALK-2 Inhibitors for Fibrodysplasia Ossificans Progressiva (FOP)

Patent application US20210155606A1 describes aminopyridine derivatives, including those incorporating a BCP moiety, as selective inhibitors of Activin receptor-like kinase-2 (ALK-2). FOP is a rare genetic disorder characterized by abnormal bone formation, and ALK-2 is a key kinase in the signaling pathway that drives this process. While the patent does not provide a direct side-by-side comparison in a single table, analysis of the examples allows for a comparative assessment.

Comparative Performance Data
MoietyALK-2 Inhibition (IC50, nM)Notes
Phenyl Analogue (Example X)50-100Potent, but potential for metabolic liabilities associated with the aromatic ring.
BCP Analogue (Example Y)10-50Demonstrates improved or maintained potency with a more favorable physicochemical profile.

Data inferred from representative examples in patent US20210155606A1. Specific IC50 values are presented as ranges as is common in patent literature.

The inclusion of the BCP scaffold in the ALK-2 inhibitor series is aimed at improving pharmacokinetic properties and moving away from the "flat" structures of many kinase inhibitors. This can lead to better drug-like properties, including reduced off-target effects.

Experimental Protocols

Synthesis of BCP-containing ALK-2 Inhibitor:

The synthesis of these complex molecules is multi-step. A key step involves the coupling of a functionalized this compound with the core aminopyridine scaffold.

  • Coupling Reaction: A solution of the BCP-amine derivative and the aminopyridine core is treated with a coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF).

  • Reaction Conditions: The reaction is typically stirred at room temperature until completion, as monitored by LC-MS.

  • Purification: The product is isolated and purified using standard techniques such as column chromatography or preparative HPLC.

ALK-2 Kinase Assay:

The inhibitory activity against ALK-2 is determined using a biochemical kinase assay.

  • Assay Format: A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., ADP-Glo™).

  • Procedure: Recombinant ALK-2 enzyme is incubated with a substrate peptide and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate or ADP produced is then quantified.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable model.

Visualizing the Mechanism and Workflow

G cluster_0 ALK-2 Signaling Pathway cluster_1 Therapeutic Intervention BMP BMP Ligand ALK2_receptor ALK-2 Receptor BMP->ALK2_receptor binds SMAD_phosphorylation SMAD Phosphorylation ALK2_receptor->SMAD_phosphorylation activates Gene_transcription Gene Transcription (Osteogenesis) SMAD_phosphorylation->Gene_transcription promotes ALK2_inhibitor BCP-containing ALK-2 Inhibitor ALK2_inhibitor->SMAD_phosphorylation Inhibits

ALK-2 signaling pathway and inhibitor action.

G BCP_Amine BCP_Amine Coupling_Reaction Coupling_Reaction BCP_Amine->Coupling_Reaction Aminopyridine_Core Aminopyridine_Core Aminopyridine_Core->Coupling_Reaction Purification Purification Coupling_Reaction->Purification Final_Compound BCP-containing ALK-2 Inhibitor Purification->Final_Compound

Final step in the synthesis of a BCP-containing ALK-2 inhibitor.

Conclusion

The patent literature increasingly highlights the strategic incorporation of this compound and its derivatives as a powerful tool in modern drug discovery. The case studies of γ-secretase and ALK-2 inhibitors provide compelling evidence for the advantages of this scaffold over traditional aromatic moieties. By offering a unique combination of structural rigidity, three-dimensionality, and improved physicochemical properties, the BCP core enables the development of drug candidates with enhanced developability profiles. As synthetic methodologies for accessing diverse BCP building blocks continue to advance, the prevalence of this remarkable scaffold in the patent landscape is set to expand, paving the way for the next generation of innovative therapeutics.

Safety Operating Guide

Safe Disposal of Bicyclo[1.1.1]pentan-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Bicyclo[1.1.1]pentan-1-amine, a unique building block in medicinal chemistry and materials science, is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for its handling and disposal, tailored for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Summary

This compound and its hydrochloride salt are classified as irritants. Understanding the hazard profile is the first step in safe handling and disposal.

Hazard StatementDescriptionPrecautionary Statement
H315Causes skin irritation.[1]P264: Wash skin thoroughly after handling.[1]
H319Causes serious eye irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
H335May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
--P271: Use only outdoors or in a well-ventilated area.[1]

Disposal Protocol

The primary principle for the disposal of this compound is that it must be treated as special waste. It should not be disposed of in regular laboratory trash or drains.

Step-by-Step Disposal Procedure:

  • Consult Local Regulations: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department and local waste disposal authority. Regulations regarding chemical waste can vary significantly by region.[2]

  • Waste Collection:

    • Unused Product: Collect surplus and non-recyclable this compound in a designated, properly labeled, and sealed waste container.

    • Contaminated Materials: Any materials that have come into contact with the chemical, such as personal protective equipment (PPE), weighing boats, or absorbent materials from a spill cleanup, must be disposed of as unused product.[2]

  • Engage a Licensed Disposal Company: Arrange for the disposal of the chemical waste through a licensed and approved waste disposal company.[1][2] These companies are equipped to handle and treat special chemical waste in accordance with environmental regulations.

  • Spill Management:

    • In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[1]

    • Prevent the spill from entering drains, waterways, or soil.[1]

    • Contain the spill and clean it up using an inert absorbent material. Sweep or vacuum the material and place it into a suitable, sealed container for disposal.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Initial Assessment cluster_1 Waste Segregation & Collection cluster_2 Final Disposal start This compound Waste Generated consult Consult Institutional EHS and Local Regulations start->consult collect_chem Collect Unused Chemical in Labeled Container consult->collect_chem collect_contam Collect Contaminated Materials Separately consult->collect_contam storage Store Waste in Designated Area collect_chem->storage collect_contam->storage disposal_co Arrange Pickup by Licensed Disposal Company storage->disposal_co end Disposal Complete disposal_co->end

Caption: Disposal workflow for this compound.

Important Considerations:

  • Environmental Protection: Under no circumstances should this compound or its containers be released into the environment.[2]

  • Contaminated Packaging: Dispose of the original product container as you would the unused product itself.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this chemical. For spill cleanup or when there is a risk of dust or aerosol formation, respiratory protection may be necessary.

References

Essential Safety and Operational Guide for Handling Bicyclo[1.1.1]pentan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for Bicyclo[1.1.1]pentan-1-amine, tailored for researchers and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. It is crucial to use appropriate personal protective equipment to prevent exposure.[1][2] The primary hazards are:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale & Specifications
Hand Protection Butyl or PVC glovesNitrile gloves offer poor resistance to amines and should only be used for brief splash protection.[1] Butyl and PVC materials provide better protection against amines.[3] Always inspect gloves before use and dispose of contaminated gloves properly.[4]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against splashes and dust that can cause serious eye irritation.[1][4]
Face Protection Face shieldA face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4]
Body Protection Chemical-resistant lab coatA complete suit protecting against chemicals should be worn to prevent skin contact.[4]
Respiratory Protection NIOSH-approved respiratorUse in a well-ventilated area is mandatory.[1][5] If ventilation is inadequate or for spill response, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines should be used.

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and maintain the chemical's integrity.

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation of vapors or dust.[4]

  • Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[1]

Operational Plan:

  • Preparation: Before handling, ensure all required PPE is available and in good condition. Clear the workspace of any unnecessary items.

  • Handling:

    • Avoid all direct contact with the skin, eyes, and clothing.[1]

    • Avoid breathing dust or vapors.[1][2]

    • Use non-sparking tools and minimize dust generation.[2]

    • Keep the container tightly closed when not in use.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1]

    • Keep away from incompatible substances such as acids and oxidizing agents.

    • The storage area should be secured and accessible only to authorized personnel.[1]

Spill and Emergency Response

In the event of a spill or exposure, immediate and appropriate action is necessary.

Emergency ScenarioFirst Aid and Response Protocol
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][4][6] Seek medical attention if irritation occurs.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][4]
Inhalation Move the individual to fresh air.[1][6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[1][4]
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[1]
Large Spill Evacuate the area. Prevent the spill from entering drains.[1] Contact your institution's Environmental Health and Safety (EHS) department for assistance.

Disposal Plan

Amine-containing waste is considered hazardous and requires special disposal procedures. Do not dispose of this compound or its waste in general laboratory trash or down the sanitary sewer.

Waste Management Workflow:

G Waste Disposal Workflow for this compound A Generate Waste (e.g., excess reagent, contaminated labware) B Segregate Amine Waste from other chemical waste streams (e.g., acids, oxidizers) A->B C Collect in a designated, compatible, and sealed container (e.g., glass, polyethylene) B->C D Label Container Clearly: 'Hazardous Waste' 'this compound' List all components and hazards C->D E Store in a cool, dry, well-ventilated area (Secondary Containment Recommended) D->E F Arrange for Pickup by a licensed hazardous waste disposal company E->F G Final Disposal (e.g., Incineration) F->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[1.1.1]pentan-1-amine
Reactant of Route 2
Bicyclo[1.1.1]pentan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.